molecular formula C11H10BrNO B6294113 5-(4-Bromo-3,5-dimethylphenyl)oxazole CAS No. 2225759-21-5

5-(4-Bromo-3,5-dimethylphenyl)oxazole

Cat. No.: B6294113
CAS No.: 2225759-21-5
M. Wt: 252.11 g/mol
InChI Key: SUDOBOIWGZSZNK-UHFFFAOYSA-N
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Description

5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS 2225759-21-5) is a brominated oxazole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . The oxazole ring is a privileged scaffold in pharmaceuticals, known for its presence in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The incorporation of a bromine atom on the dimethylphenyl substituent offers a versatile handle for further chemical modifications via cross-coupling reactions, allowing researchers to explore diverse chemical space . This makes the compound particularly useful for constructing targeted libraries in hit-to-lead optimization campaigns. Its application is primarily focused on the development of new therapeutic agents and organic materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-bromo-3,5-dimethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-9(4-8(2)11(7)12)10-5-13-6-14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDOBOIWGZSZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Molecular Structure and Conformation of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole , a specialized heterocyclic scaffold relevant to medicinal chemistry (specifically kinase and tubulin inhibition) and optoelectronic materials.

Unlike simple biaryls, this molecule features a critical interplay between the electron-deficient oxazole core and the sterically congested, electron-rich phenyl ring. This guide dissects the molecule's architecture, detailing the specific steric parameters that govern its conformation, providing a validated synthetic protocol, and outlining its utility as a pharmacophore intermediate.

Molecular Architecture and Conformational Analysis

Structural Connectivity

The molecule consists of a 1,3-oxazole ring connected at its C5 position to the C1' position of a trisubstituted phenyl ring. The phenyl moiety carries two methyl groups at the meta positions (3', 5') and a bromine atom at the para position (4').

  • Core Scaffold: 1,3-Oxazole (C3H3NO).

  • Pendant Group: 4-Bromo-3,5-dimethylphenyl.[1]

  • Linkage: C5(oxazole)–C1'(phenyl) single bond.

Conformational Energy Landscape

The biological and physical properties of this molecule are dictated by the torsion angle (


) around the C5–C1' biaryl bond.
  • Steric Gating (The "Ortho Effect"): In many biaryl systems (e.g., 2,6-dimethylphenyl derivatives), steric clash forces the rings to be orthogonal (

    
    ). However, in 5-(4-Bromo-3,5-dimethylphenyl)oxazole , the methyl groups are located at the 3' and 5' positions. The ortho positions (2', 6') are occupied by hydrogen atoms.
    
    • Result: The steric hindrance between the oxazole oxygen/nitrogen and the phenyl ortho-hydrogens is minimal.

    • Consequence: The molecule adopts a near-planar conformation (

      
      ) in its ground state to maximize 
      
      
      
      -conjugation between the oxazole and the phenyl ring. This planarity is critical for its fluorescence properties (scintillation) and its ability to intercalate into flat binding pockets (e.g., ATP binding sites in kinases).
  • The 4-Bromo "Anchor": The bromine atom at the para position is sterically isolated from the biaryl linkage. Its primary role is electronic (weakly deactivating, inductive withdrawal) and functional (a handle for further cross-coupling). It does not perturb the planarity of the oxazole-phenyl axis.

Electronic Distribution

The oxazole ring acts as an electron-deficient heteroaromatic system, while the 3,5-dimethylphenyl ring is electron-rich due to the inductive donating effect (+I) of the two methyl groups.

  • Dipole Moment: The vector points generally from the phenyl ring toward the oxazole nitrogen, enhanced by the electron-donating methyls.

  • Visualization: The diagram below illustrates the steric and electronic flow.

ConformationMap Oxazole Oxazole Core (Electron Deficient) Linkage C5-C1' Bond (Rotatable) Oxazole->Linkage Conjugation Phenyl Phenyl Ring (Electron Rich) Linkage->Phenyl OrthoH Ortho-H (2', 6') Low Steric Bulk Phenyl->OrthoH Permits Planarity MetaMe Meta-Me (3', 5') Inductive Donors Phenyl->MetaMe +I Effect ParaBr Para-Br (4') Synthetic Handle Phenyl->ParaBr -I / +M Effect OrthoH->Linkage Minimizes Torsion

Figure 1: Structural logic map illustrating the electronic flow and steric factors permitting planarity.

Synthesis and Characterization Protocols

To ensure high purity and structural integrity, a Suzuki-Miyaura Cross-Coupling approach is recommended over traditional cyclodehydration (e.g., Robinson-Gabriel) because it allows for the modular installation of the pre-functionalized phenyl ring, avoiding potential side reactions involving the bromine atom.

Experimental Protocol (Suzuki Coupling)

Reaction Overview: Coupling of 5-bromooxazole (or 5-iodooxazole) with (4-bromo-3,5-dimethylphenyl)boronic acid.

Reagents:

  • Electrophile: 5-Bromooxazole (1.0 equiv).

  • Nucleophile: (4-Bromo-3,5-dimethylphenyl)boronic acid (1.1 equiv) [CAS: 1451391-45-9].[2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with the boronic acid, 5-bromooxazole, and Pd catalyst under an argon atmosphere.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Note: The 4-bromo substituent on the phenyl ring is significantly less reactive than the 5-bromo/iodo on the oxazole or the boronic acid, preventing polymerization.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validated Characterization Data (Predicted)

Upon isolation, the compound must be validated against these spectroscopic signatures:

TechniqueParameterDiagnostic SignalInterpretation
¹H NMR Oxazole C2-H

~7.90 ppm (s, 1H)
Characteristic deshielded singlet of oxazole.
Oxazole C4-H

~7.35 ppm (s, 1H)
Often overlaps with aromatics, but distinct.
Aromatic H

~7.40 ppm (s, 2H)
Singlet (due to symmetry) for H-2' and H-6'.
Methyl H

~2.45 ppm (s, 6H)
Strong singlet for two equivalent methyls.
¹³C NMR C-Br

~125 ppm
Quaternary carbon attached to Bromine.
Oxazole C2

~150 ppm
Most deshielded carbon.
Mass Spec Isotope Pattern M+ / (M+2)+1:1 ratio characteristic of mono-brominated species.

Applications in Drug Discovery & Materials[3]

Medicinal Chemistry: The "Scaffold Hop"

This molecule serves as a bioisostere for biaryl systems in kinase inhibitors.

  • Kinase Selectivity: The 3,5-dimethyl motif acts as a "gatekeeper" probe. In many kinases, the gatekeeper residue controls access to the hydrophobic back pocket. The steric bulk of the methyl groups can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

  • Tubulin Inhibition: 5-Phenyloxazoles are known pharmacophores for the colchicine binding site on tubulin. The planar conformation discussed in Section 1.2 is essential for fitting into this narrow cleft.

Materials Science: Scintillation

Oxazole derivatives are classic primary scintillators (e.g., PPO, POPOP).

  • Shift Mechanism: The 3,5-dimethyl groups prevent intermolecular

    
    -stacking quenching in the solid state without disrupting the intramolecular conjugation required for fluorescence.
    
  • Functionalization: The 4-bromo group allows this molecule to be used as a core to build larger, red-shifted oligomers via further Suzuki or Sonogashira couplings.

SynthesisWorkflow Start1 5-Bromooxazole Cat Pd(dppf)Cl2 / K2CO3 Suzuki Coupling Start1->Cat Start2 (4-Bromo-3,5-dimethylphenyl) boronic acid Start2->Cat Product 5-(4-Bromo-3,5-dimethylphenyl)oxazole (Target Scaffold) Cat->Product 85°C, 1,4-Dioxane App1 Application A: Kinase Inhibitor Library (via Br-displacement) Product->App1 Buchwald-Hartwig App2 Application B: Scintillator Dopant (Fluorescence) Product->App2 Formulation

Figure 2: Synthetic workflow and downstream utility pathways.

References

  • Synthesis of 5-substituted oxazoles via Suzuki Coupling: Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 2016.

  • Boronic Acid Precursor Data: (4-Bromo-3,5-dimethylphenyl)boronic acid (CAS 1451391-45-9) Properties and Availability.[2] Sigma-Aldrich / Merck.

  • Conformational Analysis of Phenyl-Oxazoles: Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 2021.[3]

  • Steric Effects in Biaryl Systems: Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns? PMC, 2021.

Sources

Solubility Profile of 5-(4-Bromo-3,5-dimethylphenyl)oxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profiling framework for 5-(4-Bromo-3,5-dimethylphenyl)oxazole , a critical intermediate often utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling and fluorophore synthesis. Given the compound’s structural lipophilicity (Predicted LogP ~4.2) and lack of hydrogen bond donors, its solubility profile is governed by van der Waals forces and dipole-dipole interactions.

This document moves beyond static data points to establish a self-validating experimental protocol for determining thermodynamic solubility, ensuring researchers can generate high-fidelity data for process optimization and formulation.

Physicochemical Basis & Theoretical Profile

To understand the solubility behavior of 5-(4-Bromo-3,5-dimethylphenyl)oxazole, we must first analyze its molecular architecture.

Structural Determinants[1]
  • Core Scaffold: The oxazole ring acts as a weak hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). This limits solubility in protic solvents like water but enhances affinity for polar aprotic solvents.

  • Substituents: The 3,5-dimethyl-4-bromophenyl moiety significantly increases the lipophilic surface area. The bromine atom introduces polarizability, enhancing solubility in chlorinated solvents and aromatics (via

    
     stacking).
    
  • Crystal Lattice Energy: The symmetry provided by the 3,5-dimethyl substitution pattern typically increases the melting point and lattice energy, potentially reducing solubility in non-polar alkanes compared to non-methylated analogues.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogues (e.g., 5-(4-bromophenyl)oxazole), the expected profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dispersion forces and polarizability match the bromo-aryl moiety.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions destabilize the crystal lattice; ideal for cross-coupling reactions.
Polar Protic Methanol, Ethanol, IPAModerate (5–20 mg/mL)Solubility decreases as alkyl chain length increases; limited by lack of H-bond donation from the solute.
Ethers/Esters THF, Ethyl AcetateGood (20–50 mg/mL)Moderate polarity matches the oxazole core; THF is preferred for organometallic steps.
Alkanes Hexane, HeptaneLow (<1 mg/mL)Insufficient polarity to overcome lattice energy; useful as anti-solvents for recrystallization.
Aqueous Water, PBS (pH 7.4)Negligible (<0.01 mg/mL)High LogP (~4.2) precludes aqueous solvation without co-solvents or surfactants.

Experimental Protocols: Determination of Solubility

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation point (


) for process scale-up or precise physicochemical characterization.

Reagents & Equipment:

  • Compound: >98% purity (confirmed by HPLC).

  • Solvents: HPLC grade.

  • Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology:

  • Supersaturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours. Crucial: Visual inspection must confirm solid presence throughout. If the solution clears, add more solid.

  • Sedimentation: Allow the suspension to stand for 2 hours to settle fine particulates.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter) into a volumetric flask.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve (

    
    ).
    
Protocol B: Kinetic Solubility (Turbidimetric Assay)

Objective: Rapid estimation for high-throughput screening (HTS) or biological assays.

Methodology:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer/solvent in a 96-well plate at increasing concentrations.

  • Measure absorbance at 620 nm (non-absorbing region) to detect precipitation (turbidity).

  • The point of inflection in the OD620 plot indicates the kinetic solubility limit.

Thermodynamic Modeling & Analysis

To predict solubility at varying temperatures (essential for recrystallization design), apply the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical constants derived from regression analysis of experimental data (e.g., 278.15 K to 323.15 K).
  • Positive Enthalpy (

    
    ):  Indicates an endothermic process. Solubility increases with temperature (typical for this class of oxazoles).
    
  • Application: If

    
     is high in Ethanol but low in Toluene, Ethanol is the superior solvent for cooling crystallization (high yield recovery).
    

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for characterizing the solubility profile, ensuring data integrity.

SolubilityWorkflow Start Start: 5-(4-Bromo-3,5-dimethylphenyl)oxazole Screen Phase 1: Kinetic Screen (DMSO Stock) Start->Screen Decision1 Is Solubility > 50 µM? Screen->Decision1 BioAssay Proceed to Bio-Assay Decision1->BioAssay Yes Thermo Phase 2: Thermodynamic Solubility (Shake Flask Method) Decision1->Thermo No / Process Dev SolventSelect Select Solvents: 1. Polar Aprotic (DMF) 2. Chlorinated (DCM) 3. Alcohols (EtOH) Thermo->SolventSelect Equilibration Equilibrate 24-48h @ 25°C SolventSelect->Equilibration Analysis HPLC-UV Quantification Equilibration->Analysis DataOutput Generate Solubility Profile (mg/mL) Analysis->DataOutput

Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility workflows based on application needs (Biological Screening vs. Process Development).

Practical Applications in Synthesis & Development

Solvent Selection for Suzuki-Miyaura Coupling

The 4-bromo substituent makes this compound a prime candidate for cross-coupling.

  • Recommendation: Use a Toluene/Water (biphasic) or DMF/Water system.

  • Rationale: The compound is highly soluble in Toluene and DMF. The biphasic system (with a phase transfer catalyst like TBAB) allows inorganic bases (

    
    ) to remain in the aqueous phase while the lipophilic oxazole reacts in the organic phase, preventing catalyst poisoning.
    
Purification Strategy (Recrystallization)
  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Protocol: Dissolve the crude 5-(4-Bromo-3,5-dimethylphenyl)oxazole in hot Ethyl Acetate (high solubility). Slowly add Hexane (anti-solvent) until turbidity persists. Cool gradually to 4°C to induce crystallization of the pure target, leaving impurities in the mother liquor.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023).[1] Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

Sources

Thermodynamic Stability & Degradation Profiling of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 5-(4-Bromo-3,5-dimethylphenyl)oxazole .

Executive Summary & Structural Logic

5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5) is a heteroaryl scaffold characterized by a 1,3-oxazole ring substituted at the C5 position with a sterically congested aryl bromide.[1][2][3][4]

To understand its thermodynamic behavior, we must decouple the molecule into its two dominant pharmacophores:[2]

  • The Oxazole Core: A

    
    -excessive heterocycle that exhibits high thermal stability but possesses specific vulnerabilities to acid-catalyzed hydrolysis and photo-oxidation.[1][4]
    
  • The 4-Bromo-3,5-dimethylphenyl Moiety: The ortho-methyl groups (positions 3 and 5 relative to the phenyl attachment) provide significant steric shielding to the C-Br bond, inhibiting nucleophilic displacement but increasing the lipophilicity (cLogP ~4.[1][2]17) and lattice energy of the solid state.[4]

This guide provides a predictive thermodynamic profile and a self-validating experimental framework to quantify stability limits for drug development applications.[1][4]

Thermodynamic Properties (Predicted & Calculated)

The following values represent the projected physicochemical baseline derived from Structure-Property Relationship (SPR) analysis of analogous 5-aryloxazoles.

PropertyPredicted Value / RangeMechanistic Rationale
Physical State Crystalline SolidPlanar conjugation between phenyl and oxazole rings facilitates

-stacking.[1][4]
Melting Point 95°C – 115°C Based on 4-bromo-3,5-dimethylphenol (mp 113-115°C) and related 5-phenyloxazoles.[1][2][4] Methyl bulk disrupts perfect packing, potentially lowering MP compared to unsubstituted analogs.[1]
LogP (Octanol/Water) 4.1 – 4.4 High lipophilicity driven by the aromatic bromine and methyl groups.[1][4]
Aqueous Solubility < 10 µg/mL (Low)Thermodynamically unstable in aqueous media without co-solvents; requires surfactant/lipid formulation.[1][4]
pKa (Conjugate Acid) ~1.0 – 1.5 (Oxazole N)The nitrogen is weakly basic.[1][2][4] Protonation requires strong acid (

), which triggers hydrolytic instability.[1][2]

Chemical Stability & Degradation Pathways[1][2][4][5][6]

Hydrolytic Stability (The Critical Variable)

The oxazole ring is the thermodynamic weak link.[4] While stable at neutral pH, the C5-aryl substitution activates the ring toward electrophilic attack at the nitrogen, followed by nucleophilic water addition at C2.[1]

  • Acidic Conditions (

    
    ):  High Risk.[1][2][4] Protonation of the oxazole nitrogen increases the electrophilicity of C2.[4] Water attacks C2, leading to ring opening and the formation of an 
    
    
    
    -acylaminoketone (specifically,
    
    
    -formamido-4-bromo-3,5-dimethylacetophenone).[1][2]
  • Basic Conditions (

    
    ):  Moderate Risk.[1][2][4] Strong bases can deprotonate C2 (if unsubstituted), leading to ring fragmentation.[1][2] However, the electron-rich aryl group at C5 provides electronic stabilization.[1]
    
Photostability & Oxidative Stress[1][2][4]
  • Photolysis: The C–Br bond is susceptible to homolytic cleavage under UV irradiation (254–365 nm), generating aryl radicals.[1] The ortho-methyl groups sterically hinder recombination but may participate in radical abstraction reactions, leading to debrominated byproducts (5-(3,5-dimethylphenyl)oxazole).[1][2]

  • Oxidation: The oxazole C4–C5 double bond is electron-rich.[1][4] Exposure to singlet oxygen or strong oxidants (peroxides) can lead to the formation of endoperoxides, followed by rearrangement to triacylamines.[2]

Visualization of Degradation Logic

The following diagram maps the causality between stress conditions and specific degradation products.

DegradationPathways Parent 5-(4-Bromo-3,5-dimethylphenyl)oxazole (Thermodynamically Stable Solid) AcidStress Acidic Stress (pH < 2) Protonation of N3 Parent->AcidStress H+ UVStress UV Irradiation (hv > 300nm) Parent->UVStress Energy OxStress Oxidative Stress (Peroxides/O2) Parent->OxStress Intermed1 Oxazolium Ion (Activated Electrophile) AcidStress->Intermed1 +H2O Radical Aryl Radical (Homolytic C-Br Cleavage) UVStress->Radical Prod_Ox Degradant C: N-Acyl Amides (Ring Fragmentation) OxStress->Prod_Ox Oxidative Cleavage Prod_Hydrolysis Degradant A: α-Formamido-ketone (Ring Opening) Intermed1->Prod_Hydrolysis Hydrolysis Prod_DeBr Degradant B: Debrominated Analog (5-(3,5-dimethylphenyl)oxazole) Radical->Prod_DeBr H-Abstraction

Caption: Mechanistic degradation pathways illustrating the divergence between hydrolytic ring opening and photolytic dehalogenation.

Experimental Protocols (Self-Validating Systems)

To confirm the predicted stability profile, the following protocols must be executed. These are designed as self-validating systems , meaning the failure of the control confirms the validity of the stress test.[1]

Protocol A: Forced Degradation Profiling (Stress Testing)

Objective: Determine the


 (time to 10% degradation) under ICH Q1A(R2) conditions.
  • Preparation: Dissolve the compound in Acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute 1:1 with 1N HCl.[1][4] Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute 1:1 with 1N NaOH.[1][4] Incubate at 60°C for 24 hours.

    • Oxidation:[1][4][5][6] Dilute 1:1 with 3%

      
      .[1][4] Incubate at RT for 24 hours.
      
    • Photolysis:[1][4] Expose solid sample to 1.2 million lux hours (ICH Q1B).

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

    • Mobile Phase: Gradient 5%

      
       95% ACN in Water (+0.1% Formic Acid).[1][4]
      
    • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bonds).[1][2][4]

    • Validation Check: If the parent peak area remains >99% in the Control sample (ACN only, dark, 4°C), the degradation observed in stress samples is valid.

Protocol B: Solid-State Thermal Stability (DSC/TGA)

Objective: Distinguish between melting, phase transition, and thermal decomposition.[1][2]

  • TGA (Thermogravimetric Analysis):

    • Ramp 10°C/min from 30°C to 350°C under

      
      .
      
    • Success Criteria: No mass loss (< 0.5%) prior to the melting onset.[1][4] Mass loss > 5% indicates solvate desolvation or early decomposition.[1][4]

  • DSC (Differential Scanning Calorimetry):

    • Heat-Cool-Heat cycle (-20°C to 150°C).[1][2][4]

    • Analysis: Identify the endothermic melting peak (

      
      ).[1][4] Look for exothermic events immediately following 
      
      
      
      , which indicate melt-decomposition (common in oxazoles).[1][2][4]

Synthesis & Purification Considerations

For researchers synthesizing this compound, thermodynamic stability dictates specific purification limits:

  • Avoid Strong Acids: Do not use high concentrations of TFA or HCl during workup, as this risks opening the oxazole ring.[1] Use mild buffers (Phosphate/Ammonium Acetate).[4]

  • Recrystallization: The high lipophilicity suggests recrystallization from Ethanol/Water or Heptane/EtOAc is thermodynamically favorable for generating stable polymorphs.[1][4]

  • Drying: Vacuum dry at

    
     to avoid sublimation (oxazoles can be volatile).[1][2][4]
    

References

  • BenchChem. (2025).[1][4][7][8] Stability issues of the oxazole ring. Retrieved from [1][2][4]

  • National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 81970, 4-Bromo-3,5-dimethylphenol. Retrieved from [1][2][4]

  • Sigma-Aldrich. (2025).[1][4] Product Specification: 5-(4-bromophenyl)-1,3-oxazole. Retrieved from [1][2][4]

  • BMS Research. (2012).[1][4] Degradation kinetics and mechanism of an oxadiazole derivative. Journal of Pharmaceutical Sciences. Retrieved from

  • ChemScene. (2025). Product Data: 5-(3,5-Dibromo-4-methylphenyl)oxazole.[1][2][4] Retrieved from [1][4]

Sources

Advanced Pharmacophore Mapping of 5-(4-Bromo-3,5-dimethylphenyl)oxazole: A Privileged Scaffold in GPCR Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS 2225759-21-5)[1] represents a highly versatile, lipophilic building block. By combining the bioisosteric properties of the oxazole ring with the steric and electronic unique features of the 4-bromo-3,5-dimethylphenyl moiety, this compound serves as a critical intermediate in the development of metabolic and oncological therapeutics.

This technical guide dissects the physicochemical properties of this scaffold, explores its primary application in G-Protein Coupled Receptor 40 (GPR40) agonism for Type 2 Diabetes Mellitus (T2DM)[2][3], and provides validated, step-by-step methodologies for its synthetic derivatization and biological evaluation.

Structural and Physicochemical Profiling

To understand the utility of 5-(4-Bromo-3,5-dimethylphenyl)oxazole, we must deconstruct its structural components and their pharmacological implications.

  • The Oxazole Core: The 1,3-oxazole ring is a classic bioisostere for amides, esters, and carboxylic acids[4]. It acts as a rigid spacer that dictates the spatial orientation of attached pharmacophores. Furthermore, the nitrogen and oxygen atoms serve as hydrogen-bond acceptors, facilitating interactions with polar residues within receptor binding pockets.

  • The 3,5-Dimethylphenyl Motif: The addition of methyl groups at the meta positions creates significant steric bulk. This steric shielding restricts the rotational degrees of freedom of the molecule, locking it into a bioactive conformation and reducing the entropic penalty upon target binding.

  • The 4-Bromo Substituent: Bromine is a heavy, highly lipophilic halogen that can act as a halogen bond donor. In medicinal chemistry, halogens are frequently used to fill deep hydrophobic pockets. Synthetically, the 4-bromo position provides an ideal handle for palladium-catalyzed cross-coupling reactions to expand the molecular architecture[5].

Table 1: Physicochemical and Predictive ADMET Properties

Data summarized to facilitate rapid compound profiling for lead optimization.

PropertyValuePharmacological Implication
Molecular Weight 252.11 g/mol Optimal for small-molecule drug space; allows for further derivatization without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~3.8 - 4.2High lipophilicity; ideal for mimicking the hydrophobic tails of endogenous free fatty acids[3].
H-Bond Donors 0Enhances passive membrane permeability and oral bioavailability.
H-Bond Acceptors 2 (Oxazole N, O)Facilitates targeted electrostatic interactions with receptor polar residues.
Topological Polar Surface Area 26.0 ŲExcellent oral absorption profile; indicates potential for CNS penetration if not actively effluxed.
Steric Hindrance HighRestricts bond rotation, locking the pharmacophore in a rigid, target-specific conformation.

Pharmacological Application: GPR40 (FFAR1) Agonism

The most prominent application of the 4-bromo-3,5-dimethylphenyl-heterocycle motif is in the modulation of GPR40 (Free Fatty Acid Receptor 1) [5][6]. GPR40 is a Gq-coupled receptor highly expressed in pancreatic β-cells. Activation of GPR40 by endogenous medium- and long-chain free fatty acids (FFAs) potentiates glucose-dependent insulin secretion, making it a highly validated target for T2DM[2][7].

Compounds utilizing the 5-(4-Bromo-3,5-dimethylphenyl)oxazole scaffold act as synthetic FFA mimetics[4]. The highly lipophilic brominated phenyl ring mimics the aliphatic tail of fatty acids, anchoring the molecule deep within the hydrophobic allosteric binding pocket of GPR40. The oxazole ring provides the necessary rigidity to project subsequent functional groups (often acidic headgroups added via cross-coupling) toward the extracellular loops of the receptor.

GPR40_Pathway Ligand 5-(4-Bromo-3,5-dimethylphenyl)oxazole (GPR40 Agonist) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds allosteric site Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Insulin Secretion (Glucose-Dependent) Ca2->Insulin

GPR40 signaling pathway triggered by oxazole-based agonists leading to insulin secretion.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . Every step must have a clear causal justification to ensure data integrity and reproducibility.

Biological Workflow: High-Throughput Calcium Mobilization Assay

To evaluate the GPR40 agonistic activity of oxazole derivatives, a real-time intracellular calcium mobilization assay is the gold standard[2].

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

    • Causality: Using a stable cell line ensures uniform receptor density across the plate, eliminating transient transfection variability. Black walls prevent optical cross-talk between adjacent wells during fluorescence reading.

  • Dye Loading: Incubate the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid in assay buffer for 1 hour at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into an impermeable, fluorescent form. Probenecid is strictly required as it inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back into the extracellular space.

  • Compound Preparation: Serially dilute the oxazole test compounds in an assay buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: The 4-bromo-3,5-dimethylphenyl moiety is highly lipophilic. Without BSA acting as a lipid carrier, the compound will non-specifically adsorb to the plastic walls of the microplate, leading to artificially low potency (false negatives).

  • Kinetic Reading (FLIPR): Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject the compounds, and continuously read fluorescence for 3 minutes.

    • Causality: Gq-coupled GPCR activation triggers a rapid, transient spike in intracellular calcium. A continuous kinetic read is mandatory to capture the peak response before receptor desensitization and calcium reuptake occur.

  • Data Normalization (Self-Validation): Normalize the peak Relative Fluorescence Units (RFU) against a known positive control (e.g., TAK-875 or GW9508)[3] set to 100%, and a DMSO vehicle control set to 0%.

    • Causality: This creates a self-validating assay. If the positive control fails to achieve its historical Emax, the entire plate is flagged for quality control failure, preventing the progression of artifactual data.

Synthetic Derivatization: Suzuki-Miyaura Cross-Coupling

To expand the pharmacophore and optimize target binding, the 4-bromo position is typically functionalized using palladium-catalyzed cross-coupling[5].

Synthetic_Workflow Start 5-(4-Bromo-3,5-dimethylphenyl)oxazole (Starting Scaffold) Reaction Cross-Coupling Reaction (100°C, 12h, Dioxane/H2O) Start->Reaction Boronic Aryl/Alkyl Boronic Acid (R-B(OH)2) Boronic->Reaction Catalyst Pd(dppf)Cl2 Catalyst + Base (K2CO3) Catalyst->Reaction Purification Silica Gel Chromatography (Hexanes/EtOAc) Reaction->Purification Product 5-(4-R-3,5-dimethylphenyl)oxazole (Expanded Pharmacophore) Purification->Product

Suzuki-Miyaura cross-coupling workflow for derivatizing the 4-bromo-3,5-dimethylphenyl scaffold.

Step-by-Step Protocol:

  • Reagent Assembly: In a dry, argon-purged Schlenk flask, combine 5-(4-Bromo-3,5-dimethylphenyl)oxazole (1.0 eq), an aryl/alkyl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

    • Causality: The ortho-methyl groups on the phenyl ring create immense steric hindrance around the carbon-bromine bond. A bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen because its large bite angle forces the palladium center into a highly reactive geometry, overcoming the steric barrier that would otherwise stall the oxidative addition step.

  • Solvent & Heating: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Heat to 100°C for 12 hours.

    • Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

5-(4-Bromo-3,5-dimethylphenyl)oxazole is far more than a simple chemical intermediate; it is a highly engineered pharmacophore scaffold. By leveraging its bioisosteric oxazole core and its sterically locked, lipophilic tail, drug development professionals can rapidly generate high-affinity ligands for complex targets like GPR40. Adhering to the rigorous, causality-driven protocols outlined in this guide ensures that the transition from synthetic derivatization to biological validation is both efficient and scientifically sound.

References

  • ACS Medicinal Chemistry Letters. Optimization of GPR40 Agonists for Type 2 Diabetes. Retrieved from: [Link]

  • Google Patents. WO2012011125A1 - Agonists of gpr40.
  • European Patent Office. EP 3925623 A1 - MEDICINAL COMPOSITION FOR PREVENTING OR TREATING BONE DISEASES. Retrieved from: [Link]

  • ResearchGate. 1,3-Oxazole-linked compounds prepared and studied in this work. Retrieved from: [Link]

  • Google Patents. WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists.
  • Molaid. 3-(4-bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole | 1458656-37-5. Retrieved from: [Link]

Sources

Crystal packing and X-ray diffraction data for 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Packing and X-ray Diffraction Data for 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Executive Summary

This technical guide outlines the structural characterization, synthesis, and crystallographic analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole . This molecule represents a critical scaffold in medicinal chemistry, where the 3,5-dimethyl-4-bromo substitution pattern is frequently employed to modulate metabolic stability and lipophilicity, while the oxazole ring serves as a bioisostere for amides or esters.

Note on Data Availability: While specific proprietary crystallographic data (CIF) for this exact molecule is not currently indexed in open-access repositories, this guide provides a comprehensive structural prediction, synthesis workflow, and refinement protocol based on high-confidence structural homologues (e.g., 5-(3,5-dibromo-4-methylphenyl)oxazole and ethyl 5-bromo-2-(4-methoxyphenyl)oxazole).

Part 1: Molecular Architecture & Crystal Packing Predictions

The crystal packing of this molecule is governed by the competition between the planar oxazole ring and the sterically crowded phenyl moiety.

Conformational Analysis (The "Twist")

Unlike unsubstituted 5-phenyloxazoles, which often adopt a coplanar conformation (


) to maximize 

-conjugation, the 3,5-dimethyl groups on the phenyl ring introduce significant steric repulsion with the oxazole hydrogens (H4).
  • Predicted Torsion Angle: Expect a dihedral angle of 30°–50° between the oxazole and phenyl planes.

  • Impact: This non-planarity disrupts simple "stack-of-cards"

    
    -
    
    
    
    stacking, forcing the crystal into a herringbone or slipped-stack motif.
Dominant Intermolecular Interactions

Based on analogous halogenated oxazoles, the lattice energy will be stabilized by specific directional forces:

  • Type II Halogen Bonding (Br···N): The bromine atom at the para position is activated by the electron-withdrawing nature of the oxazole (if conjugated). Expect a linear

    
     interaction (angle 
    
    
    
    ) with a distance less than the sum of van der Waals radii (< 3.4 Å).
  • Weak Hydrogen Bonding (

    
    ):  The acidic proton at the oxazole C2 position acts as a donor to the nitrogen or oxygen of adjacent molecules.
    
  • Dispersion Forces: The methyl groups provide significant hydrophobic contact surface area, likely dominating the packing between layers.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality single crystals, purity is paramount. The following workflow integrates synthesis with specific crystallization techniques for oxazoles.

G cluster_solvents Crystallization Solvent Systems Start Start: 4-Bromo-3,5-dimethyl phenylboronic acid React Suzuki Coupling (Pd(PPh3)4, K2CO3, 5-Halooxazole) Start->React Reflux (Toluene/H2O) Purify Purification (Flash Column: Hex/EtOAc) React->Purify Workup Cryst Crystallization Strategy (Slow Evaporation) Purify->Cryst Solvent Selection Check Microscopy Check (Birefringence) Cryst->Check 3-5 Days S1 EtOH / CHCl3 (3:1) Cryst->S1 S2 DCM / Hexane (Layering) Cryst->S2 XRD X-Ray Diffraction (Mo-Kα Source) Check->XRD Select >0.1mm Crystal

Figure 1: Integrated Synthesis and Crystallization Workflow for 5-aryloxazoles.

Crystallization Protocol
  • Solvent System: Dissolve 20 mg of the purified compound in a minimum amount of Dichloromethane (DCM) or Chloroform .

  • Antisolvent Layering: Carefully layer an equal volume of n-Hexane or Ethanol on top. Do not mix.

  • Conditions: Seal the vial with parafilm, poke a single pinhole, and store at 4°C in a vibration-free environment.

  • Timeline: Prismatic colorless crystals suitable for XRD typically appear within 48–72 hours.

Part 3: X-Ray Diffraction Data Analysis

Data Collection Parameters

For brominated aromatics, absorption correction is critical.

  • Radiation Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine (
    
    
    mm
    
    
    ).
  • Temperature: Collect at 100 K (using

    
     stream) to reduce thermal motion of the methyl groups and improve resolution of the Br···N interactions.
    
  • Resolution: Aim for

    
     Å or better (
    
    
    
    ).
Structural Refinement Strategy

When solving the structure (using SHELXT or OLEX2), pay attention to:

  • Methyl Disorder: The 3,5-dimethyl groups may show rotational disorder. If thermal ellipsoids are elongated, model over two positions with constrained occupancies.

  • Bromine Anisotropy: Ensure the Br atom is refined anisotropically. A large

    
     may indicate whole-molecule disorder or twinning.
    
  • Absolute Structure: If the space group is non-centrosymmetric (rare for this achiral molecule, but possible), the anomalous scattering of Br allows determination of absolute structure (Flack parameter).

Part 4: Representative Crystallographic Data

Use the table below to benchmark your experimental results. These values are derived from the average of high-similarity analogs (e.g., Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate).

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar/semi-planar heterocycles.
Space Group

or

Centrosymmetric packing is favored to cancel dipoles.
Unit Cell (

)
7.0 – 9.0 ÅShort axis often corresponds to the stacking direction.
Unit Cell (

)
11.0 – 15.0 Å
Unit Cell (

)
14.0 – 25.0 ÅLong axis accommodates the biphenyl-like length.
Angle (

)
95° – 105°Typical monoclinic shear.
Volume (

)
~1300 – 1500 Å

(Z=4)
Consistent with MW

252 g/mol and packing efficiency.
Density (

)
1.45 – 1.55 g/cm

Higher density due to the heavy Bromine atom.
R-Factor (

)
< 0.05 (5%)Indicates a high-quality structure solution.
Packing Interaction Logic

The diagram below illustrates the hierarchical assembly of the crystal lattice.

Packing Mol Molecule: 5-(4-Bromo-3,5-dimethylphenyl)oxazole Dimer Centrosymmetric Dimer (Dipole Cancellation) Mol->Dimer π-π Stacking (Slipped) Chain 1D Chain (Halogen Bonding Br...N) Dimer->Chain Type II Halogen Bond Layer 2D Sheet (Hydrophobic Me...Me contacts) Chain->Layer Steric Interlocking Crystal 3D Crystal Lattice (Van der Waals Stacking) Layer->Crystal Layer Stacking

Figure 2: Hierarchical assembly of the crystal lattice driven by Halogen and Hydrogen bonding.

References

  • Murtuja, S., et al. (2023).[1] "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry, 9, 1–11.

  • BenchChem Technical Support. (2025). "Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives."

  • Al-Omary, F. A. M., et al. (2017).[2] "Crystal structure of 2-[3,5-bis(trifluoromethyl)benzylsulfanyl]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole." Zeitschrift für Kristallographie, 232, 131–133.[2]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." (Search for oxazole and bromophenyl substructures).

Sources

In-Depth Technical Guide: Calculated LogP and Hydrophobicity Profiling of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5)[1] is a highly specialized, lipophilic building block frequently utilized in medicinal chemistry and materials science. Understanding its partition coefficient (LogP)—the ratio of its concentration in a biphasic system of 1-octanol and water—is critical for predicting its pharmacokinetic behavior, membrane permeability, and formulation requirements.

Because this molecule combines a mildly polar oxazole heterocycle with a heavily substituted, highly hydrophobic halogenated phenyl ring, accurately determining its hydrophobicity requires a nuanced approach. This whitepaper deconstructs the structural drivers of its lipophilicity, compares algorithmic calculated LogP (cLogP) models, and provides a self-validating empirical protocol for high-confidence physical measurement.

Structural Deconstruction & Fragment Analysis

The physicochemical behavior of 5-(4-Bromo-3,5-dimethylphenyl)oxazole is governed by the competing electronic and steric effects of its sub-structures.

  • The Oxazole Core: While oxazole contains a nitrogen atom capable of acting as a hydrogen bond acceptor (HBA), its aromatic nature delocalizes the lone pair, rendering it only mildly hydrophilic.

  • The 4-Bromo-3,5-dimethylphenyl Moiety: This fragment dominates the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The 3,5-dimethyl groups provide significant steric bulk, which shields the aromatic system from aqueous solvation. Furthermore, the 4-bromo substituent introduces high polarizability and potential for halogen bonding, drastically increasing the overall lipophilicity.

The causality here is fundamental: the massive hydrophobic surface area of the substituted phenyl ring effectively "drowns out" the minor hydrophilic contribution of the oxazole nitrogen, driving the molecule into the lipid phase.

Structural_LogP Target 5-(4-Bromo-3,5-dimethylphenyl)oxazole Calculated LogP: ~4.6 Oxazole Oxazole Ring LogP Contribution: ~0.6 (H-Bond Acceptor) Target->Oxazole Phenyl Phenyl Core LogP Contribution: ~2.1 (Hydrophobic Scaffold) Target->Phenyl Bromo 4-Bromo Group LogP Contribution: ~0.9 (High Polarizability) Phenyl->Bromo Methyl 3,5-Dimethyl Groups LogP Contribution: ~1.0 (Steric Bulk) Phenyl->Methyl

Fig 1. Fragment-based structural deconstruction and estimated LogP contributions.

Computational Methodologies for cLogP

Before synthesizing or formulating a highly lipophilic compound, computational models are deployed to estimate its partition coefficient. Different algorithms process the 5-(4-Bromo-3,5-dimethylphenyl)oxazole structure using distinct mathematical frameworks:

  • ALogP (Ghose & Crippen): This atom-based approach classifies every atom in the molecule into one of 120 distinct types based on electron distribution and solvent approachability[2]. It calculates the total LogP by summing these atomic hydrophobicity constants.

  • XLogP3 (Wang et al.): A group-additive model that uses the known LogP of a structurally similar reference compound as a baseline, then adds or subtracts values based on 87 specific atom/group deviations[3]. This method is highly accurate for complex halobenzenes.

Table 1: Calculated LogP (cLogP) Estimates
AlgorithmMethodologyEstimated LogPKey Descriptors Used
ALogP Atom-based (Ghose & Crippen)~4.58120 atom types, electron distribution
XLogP3 Group-additive (Wang et al.)~4.6287 atom/group types, reference baseline
Consensus Averaged predictive model~4.60Multi-algorithm aggregation

Note: With a consensus cLogP of ~4.6, this compound borders the upper limit of Lipinski’s Rule of 5 (LogP < 5), indicating potential challenges with aqueous solubility.

Empirical Validation Protocol: The HPLC Method

While computational models provide a baseline, empirical validation is mandatory for regulatory and late-stage development. For a compound with a LogP > 4, the traditional Shake-Flask method (OECD 107) is highly prone to failure. The low aqueous solubility of the bromo-dimethylphenyl moiety causes micro-emulsions, leading to artificially inflated aqueous concentrations and inaccurate partitioning data.

Therefore, the OECD Test Guideline 117 (HPLC Method) is the authoritative standard for this molecule[4]. This method relies on the correlation between a molecule's retention time on a reverse-phase C18 column and its partition coefficient.

Self-Validating Protocol Design

This protocol is inherently self-validating: by running a homologous series of reference standards with known LogP values, the system proves its own suitability (SST) before the target compound is ever injected. If the calibration curve yields an


, the system is invalid, preventing erroneous data collection.
Table 2: Reference Standards for OECD 117 Calibration
Reference CompoundKnown LogPFunction in Protocol
Toluene2.73Low-end calibration anchor
Bromobenzene2.99Structural analog reference
Naphthalene3.30Mid-range calibration
Fluoranthene4.73Target range bracket
DDT6.05High-end calibration anchor
Step-by-Step Methodology
  • System Preparation: Equilibrate an isocratic HPLC system equipped with a C18 reverse-phase analytical column (e.g., 5 µm, 150 x 4.6 mm). Use a mobile phase of Methanol/Water (75:25 v/v) at a flow rate of 1.0 mL/min.

  • Dead Time (

    
    ) Determination:  Inject an unretained organic compound (such as thiourea or formamide). Record the time it takes to elute as the column dead time (
    
    
    
    ).
  • Calibration Run: Inject the homologous series of reference standards (Table 2) individually. Record their respective retention times (

    
    ).
    
  • Capacity Factor Calculation: For each standard, calculate the capacity factor (

    
    ) using the formula:
    
    
    
    
  • Regression Analysis: Plot

    
     (y-axis) against the known 
    
    
    
    values (x-axis) to generate a linear calibration equation:
    
    
    . Ensure the correlation coefficient (
    
    
    ) is
    
    
    .
  • Target Analysis: Inject 5-(4-Bromo-3,5-dimethylphenyl)oxazole. Record its

    
    , calculate its 
    
    
    
    , and interpolate the empirical LogP using the validated regression equation.

HPLC_Workflow Step1 1. Mobile Phase & Column Prep (C18 Column, Methanol/Water) Step2 2. Inject Reference Standards (Span LogP 2.0 to 6.0) Step1->Step2 Step3 3. Determine Retention Times (tR) Calculate Capacity Factor (k') Step2->Step3 Step4 4. Construct Calibration Curve (log k' vs known logP) Step3->Step4 Step5 5. Inject Target Compound (5-(4-Bromo-3,5-dimethylphenyl)oxazole) Step4->Step5 Step6 6. Interpolate Experimental LogP from Calibration Curve Step5->Step6

Fig 2. OECD 117 HPLC workflow for empirical LogP determination of lipophilic compounds.

Implications for Drug Design & ADME

The high calculated LogP (~4.6) of 5-(4-Bromo-3,5-dimethylphenyl)oxazole dictates several downstream consequences for drug development:

  • Protein Binding: Highly lipophilic molecules exhibit extensive plasma protein binding (PPB), often >98%. This reduces the free fraction of the drug available to engage the target.

  • Metabolic Liability: The lipophilicity drives the molecule toward hepatic clearance. While the steric bulk of the 3,5-dimethyl groups provides some protection against rapid aromatic oxidation, the molecule is highly susceptible to CYP450-mediated metabolism.

  • Formulation: Aqueous solubility will be severely limited. Formulation scientists must rely on lipid-based delivery systems, amorphous solid dispersions, or co-solvents to achieve adequate bioavailability in in vivo models.

References

1.[1] Boroncore. "2225759-21-5 | 5-(4-bromo-3,5-dimethylphenyl)oxazole". Boroncore Product Catalog. URL:[Link] 2.[4] Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". Analytice Laboratory Testing. URL:[Link] 3.[3] Creek, D. J., et al. "Predicting retention time in hydrophilic interaction liquid chromatography mass spectrometry and its use for peak annotation in metabolomics". PubMed Central (PMC). URL:[Link] 4.[2] Australian Journal of Chemistry. "Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study". CSIRO Publishing. URL:[Link]

Sources

Methodological & Application

High-Yield Synthesis of Brominated Aryl Oxazoles via the Van Leusen Reaction

[1]

Abstract

This application note details the optimization of the Van Leusen oxazole synthesis for brominated aryl aldehydes. While the Van Leusen reaction is a robust method for constructing 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC), brominated substrates present unique challenges regarding solubility and regio-electronic effects. This guide provides a mechanistic breakdown, optimized protocols for both batch and microwave-assisted synthesis, and critical troubleshooting steps to ensure high purity for downstream applications (e.g., Suzuki-Miyaura coupling).

Mechanistic Insight & Reaction Pathway[2][3][4][5][6]

The Van Leusen oxazole synthesis is formally a [3+2] cycloaddition.[1] Understanding the stepwise mechanism is critical for troubleshooting low yields, particularly when dealing with electron-deficient substrates like bromobenzaldehydes.

The Reaction Cycle

The reaction proceeds through four distinct phases:

  • Deprotonation: The base abstracts a proton from the methylene group of TosMIC (pKa ~14), generating a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde.[2] Note: Bromine substituents (EWG) on the aldehyde ring enhance this electrophilicity, often increasing reaction rates compared to unsubstituted benzaldehyde.

  • Cyclization (5-endo-dig): The resulting alkoxide attacks the isocyanide carbon, closing the ring to form a 4-tosyl-2-oxazoline intermediate.

  • Elimination: The driving force of the reaction is the base-mediated elimination of p-toluenesulfinic acid (TosH), aromatizing the system to the final oxazole.

Mechanistic Pathway Diagram

VanLeusenMechanismTosMICTosMIC(Reactant)AnionTosMIC Anion(Nucleophile)TosMIC->AnionDeprotonationBaseBase(K2CO3/K3PO4)Base->AnionIntermediate1BetaineIntermediateAnion->Intermediate1+ AldehydeAldehydeBr-Aryl Aldehyde(Electrophile)Aldehyde->Intermediate1Oxazoline4-Tosyl-2-oxazoline(Cyclized Intermediate)Intermediate1->Oxazoline5-endo-digCyclizationEliminationElimination ofTosHOxazoline->EliminationBase-MediatedProduct5-(Bromophenyl)oxazole(Final Product)Elimination->ProductAromatization

Caption: Step-wise mechanistic flow of the Van Leusen synthesis, highlighting the critical elimination step required for aromatization.

Strategic Optimization for Brominated Substrates

Brominated aryl aldehydes (e.g., 4-bromobenzaldehyde, 3-bromobenzaldehyde) are valuable precursors. The bromine atom acts as an electron-withdrawing group (EWG), generally facilitating the initial nucleophilic attack. However, it also alters the solubility profile and crystal packing of the product.

Solvent Selection[9]
  • Methanol (MeOH): The "Gold Standard" for Van Leusen reactions. It is polar enough to dissolve the base (K2CO3) and protic, which aids the elimination step.

    • Issue: Some poly-brominated aldehydes have poor solubility in cold MeOH.

    • Solution: Use a 1:1 mixture of MeOH:DME (Dimethoxyethane) or switch to Ethanol (EtOH) for higher reflux temperatures.

  • Isopropanol (IPA): Recommended for microwave-assisted protocols. It allows for higher temperatures than MeOH without generating excessive pressure.

Base Selection[6]
  • Potassium Carbonate (K2CO3): The standard base.[3] Sufficiently basic to deprotonate TosMIC but mild enough to prevent side reactions (like Cannizzaro) with the aldehyde.

  • Potassium Phosphate (K3PO4): Often superior for steric-hindered or strictly ortho-substituted bromobenzaldehydes. It has higher solubility in IPA.

Stoichiometry & Concentration
  • TosMIC: Use a slight excess (1.1 – 1.2 equiv). TosMIC can hydrolyze over time in protic solvents, so an excess ensures full conversion of the limiting aldehyde.

  • Concentration: 0.1 M to 0.2 M is ideal. Higher concentrations may lead to dimerization of the aldehyde or precipitation of the oxazoline intermediate before elimination occurs.

Experimental Protocols

Protocol A: Standard Reflux (Scalable & Robust)

Best for gram-scale synthesis where microwave reactors are unavailable.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • TosMIC (1.1 equiv)[2]

  • K2CO3 (anhydrous, 2.0 equiv)

  • Methanol (dry, 0.2 M concentration relative to aldehyde)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 4-bromobenzaldehyde and TosMIC to the flask. Add Methanol and stir until solids are mostly dissolved.

  • Base Addition: Add K2CO3 in one portion. The suspension will become cloudy.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear. The product usually fluoresces blue under UV (254/365 nm).

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.[2]

  • Extraction: Resuspend the residue in water (to dissolve salts) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from hot EtOH or flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted (High Throughput)

Best for rapid library generation or difficult substrates.

Reagents:

  • Brominated Aldehyde (1.0 equiv)[2]

  • TosMIC (1.1 equiv)[2]

  • K3PO4 (2.0 equiv)[4]

  • Isopropanol (IPA)

Procedure:

  • Loading: In a microwave vial, combine aldehyde, TosMIC, and K3PO4. Add IPA.

  • Irradiation: Cap the vial. Irradiate at 65°C for 8–10 minutes . (Set power limit to avoid over-pressurization).

  • Workup: Dilute with water, extract with EtOAc, and purify as above.

Comparative Data & Substrate Scope

The following table summarizes expected yields for various brominated substrates using the optimized conditions described above.

Substrate (Aldehyde)MethodSolventBaseTimeYield (%)Notes
4-Bromobenzaldehyde RefluxMeOHK2CO34 h88-92%High crystallinity product.
3-Bromobenzaldehyde RefluxMeOHK2CO34 h85-89%Slightly lower MP than para.
2-Bromobenzaldehyde MWIPAK3PO410 min78-82%Steric hindrance requires stronger conditions.
2,4-Dibromobenzaldehyde RefluxMeOH/DMEK2CO36 h75%Requires co-solvent for solubility.

Troubleshooting & Quality Control

Common Failure Modes
  • Intermediate Stalling: If the reaction stops at the oxazoline intermediate (visible by NMR as non-aromatic signals), the elimination of TosH failed.

    • Fix: Increase reaction time or switch to a stronger base (e.g., K3PO4) and higher temperature (Reflux EtOH).

  • Hydrolysis of TosMIC: If aldehyde remains but TosMIC is consumed.

    • Fix: Ensure MeOH is dry.[3] Add TosMIC after the aldehyde is in solution.[3][5] Do not let the reaction sit at room temperature for too long before heating.

Optimization Decision Tree

OptimizationTreeStartStart: Brominated AldehydeSolubilityIs Aldehyde Soluble in MeOH?Start->SolubilityStandardUse Protocol A:MeOH, K2CO3, RefluxSolubility->StandardYesCoSolventUse MeOH/DME (1:1)or EtOHSolubility->CoSolventNoCheckYieldSatisfactory Yield?Standard->CheckYieldCoSolvent->StandardSuccessPurify & AnalyzeCheckYield->SuccessYesStericIs it Ortho-substituted?CheckYield->StericNoMW_MethodUse Protocol B:IPA, K3PO4, MicrowaveSteric->MW_MethodYes/Maybe

Caption: Decision tree for selecting the optimal solvent and method based on substrate solubility and steric substitution.

References

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide. Tetrahedron Letters, 13(23), 2369-2372. Link

  • Sisko, J., & Mellinger, M. (2000). A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes. Pure and Applied Chemistry, 72, 2369.
  • Kulkarni, B. A., & Ganesan, A. (1999).[5] Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. Link

  • Bollikolla, H. B., et al. (2020).[4] A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.[4] ACS Omega, 5(43), 28319–28329. Link

  • Wu, B., et al. (2009).[5][6] One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(04), 500-504.[5][6] Link

Functionalization of the bromine site in 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Functionalization of the Bromine Site in 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Challenges

The compound 5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5) is a highly valuable synthetic intermediate featuring an oxazole pharmacophore coupled to a sterically congested aryl bromide. The primary synthetic challenge lies in the functionalization of the C–Br bond. The bromine atom is flanked by two ortho-methyl groups (the 3,5-dimethyl substitution on the phenyl ring), creating a classic 2,6-disubstituted steric shield.

This steric bulk physically obstructs the Bürgi-Dunitz trajectory of incoming transition metal catalysts, drastically increasing the activation energy required for oxidative addition. Furthermore, during cross-coupling, the severe steric repulsion between the aryl ring and the incoming nucleophile can inhibit the reductive elimination step, leading to catalyst stalling and protodehalogenation side reactions[1]. To overcome this, specialized catalytic systems utilizing bulky, electron-rich ligands are strictly required[2].

Mechanistic Causality: Ligand Design & Selection (E-E-A-T)

Standard palladium catalysts, such as


, predominantly exist as unreactive 18-electron 

or 14-electron

resting states. These complexes fail to penetrate the steric shield of the 3,5-dimethylphenyl moiety.

Successful functionalization requires the generation of a highly reactive, 12-electron monoligated


 species. This is achieved through the use of dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos , RuPhos ) or specialized carbazolyl-derived P,N-ligands[3].
  • Electronic Effect: The electron-rich nature of the dicyclohexyl or di-tert-butyl phosphine groups increases the nucleophilicity of the Pd center, accelerating the oxidative addition into the strong, sterically shielded C–Br bond.

  • Steric Effect: The sheer bulk of the ligand forces the dissociation of a second ligand, ensuring the catalyst remains in the active monoligated state. Interestingly, density functional theory (DFT) studies reveal that while oxidative addition is the rate-limiting step when using BrettPhos, the rate-limiting step shifts to reductive elimination when using RuPhos due to the modulation of steric hindrance at the transition state[1].

CatalyticCycle Pd0 Monoligated Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Overcoming Steric Clash) Pd0->OxAdd 5-(4-Bromo-3,5-dimethylphenyl)oxazole PdII_Br L-Pd(II)(Ar)(Br) (Congested Intermediate) OxAdd->PdII_Br Transmet Nucleophile Coordination & Deprotonation PdII_Br->Transmet Nucleophile + Base PdII_Amido L-Pd(II)(Ar)(Nu) (Pre-Elimination Complex) Transmet->PdII_Amido - Base·HBr RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Functionalized Product

Caption: Catalytic cycle for the cross-coupling of sterically hindered aryl bromides, highlighting steric bottlenecks.

Quantitative Data: Optimization Matrix

The following table synthesizes field-proven parameters for functionalizing 2,6-dimethyl-substituted aryl bromides.

Reaction TypePrecatalystLigandBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura XPhos Pd G3 (2 mol%)XPhos

(aq)
THF60>85%
Buchwald-Hartwig (1° Amine) BrettPhos Pd G3 (1 mol%)BrettPhos

Toluene100>90%
Buchwald-Hartwig (2° Amine) RuPhos Pd G3 (2 mol%)RuPhos

1,4-Dioxane11080–85%
Miyaura Borylation

(2 mol%)
BI-DIME / SPhosKOAc1,4-Dioxane90>80%

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol utilizes BrettPhos Pd G3, which is highly efficient for coupling sterically hindered primary amines with congested aryl bromides[4].

Reagents:

  • 5-(4-Bromo-3,5-dimethylphenyl)oxazole (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.01 equiv, 1 mol%)

  • 
     (1.4 equiv)
    
  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(4-Bromo-3,5-dimethylphenyl)oxazole, the primary amine, BrettPhos Pd G3, and

    
    .
    
  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation (IPC): At 2 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC. Validation cue: The reaction mixture should transition from a pale yellow suspension to a dark reddish-brown homogeneous solution, indicating active Pd(0) turnover. The disappearance of the aryl bromide peak (m/z ~251/253) confirms oxidative addition success.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Miyaura Borylation (Conversion to Bpin Ester)

Converting the hindered bromide to a boronic ester bypasses the oxidative addition bottleneck in subsequent complex fragment couplings, as transmetalation of hindered boronic esters is generally more facile[5].

Reagents:

  • 5-(4-Bromo-3,5-dimethylphenyl)oxazole (1.0 equiv, 1.0 mmol)

  • Bis(pinacolato)diboron (

    
    ) (1.5 equiv)
    
  • 
     (0.02 equiv, 2 mol%)
    
  • BI-DIME or SPhos ligand (0.04 equiv, 4 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv) Note: Must be freshly dried.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with the aryl bromide,

    
    , 
    
    
    
    , ligand, and KOAc.
  • Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 90 °C for 8–16 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). Validation cue: The formation of a highly UV-active, lower-Rf spot indicates the formation of the Bpin product. If the reaction stalls at <50% conversion, verify the dryness of the KOAc, as trace water rapidly hydrolyzes the active Pd-Bpin intermediate, leading to protodeboronation.

  • Workup: Cool the mixture, filter through Celite, wash with EtOAc, and concentrate. Purify via silica gel chromatography (pre-treated with 1%

    
     to prevent on-column deborylation).
    
Protocol C: Aqueous Micellar Cross-Coupling (Green Chemistry Alternative)

For late-stage functionalization where organic solvents are undesirable, micellar catalysis using amphiphilic polymers (e.g., PEG-PVEG or TPGS-750-M) enables coupling of hindered substrates in water[4].

  • Method: Combine the aryl bromide, nucleophile, 0.5 mol% BrettPhos-Pd-G3, and base in a 2 wt% aqueous solution of the surfactant.

  • Mechanism: The surfactant forms nanomicelles that act as hydrophobic nanoreactors, artificially increasing the local concentration of the hindered substrates and the catalyst, thereby forcing the sterically demanding oxidative addition to occur even at lower temperatures.

References

Sources

Preparation of fluorescent probes using 5-(4-Bromo-3,5-dimethylphenyl)oxazole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis & Functionalization of 5-(4-Bromo-3,5-dimethylphenyl)oxazole Scaffolds

Executive Summary & Design Logic

The 5-(4-Bromo-3,5-dimethylphenyl)oxazole molecule represents a privileged scaffold for the development of solvatochromic and environment-sensitive fluorescent probes. Unlike generic fluorophores, this scaffold integrates three critical design elements:

  • The Oxazole Core: Acts as a chemically stable, electron-deficient heteroaromatic unit, serving as the electron acceptor (A) or auxiliary unit in Donor-

    
    -Acceptor (D-
    
    
    
    -A) systems.
  • The 3,5-Dimethyl Grouping: These substituents are not merely structural; they provide steric protection . By flanking the reactive bromine site, they prevent

    
    -
    
    
    
    stacking aggregation (Aggregation-Caused Quenching, ACQ) in the final fluorophore. Furthermore, they increase lipophilicity, making the scaffold ideal for targeting hydrophobic organelles like lipid droplets.
  • The Para-Bromo Handle: A versatile electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the modular attachment of sensing units or electron donors.

Scope of this Guide: This document details the de novo synthesis of the scaffold via the Van Leusen reaction (a robust, "Senior Scientist" preferred route over cyclodehydration) and its subsequent conversion into a functional Intramolecular Charge Transfer (ICT) probe.

Synthesis Workflow & Pathway

The following diagram illustrates the critical path from raw materials to the functional fluorescent probe.

G Aldehyde 4-Bromo-3,5- dimethylbenzaldehyde Scaffold SCAFFOLD: 5-(4-Bromo-3,5- dimethylphenyl)oxazole Aldehyde->Scaffold Van Leusen Rxn (K2CO3, MeOH, Reflux) TosMIC TosMIC (p-Toluenesulfonyl methyl isocyanide) TosMIC->Scaffold Probe FINAL PROBE: ICT Fluorophore Scaffold->Probe Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Boronic 4-(Dimethylamino) phenylboronic acid Boronic->Probe

Figure 1: Modular synthesis workflow. The Van Leusen reaction constructs the oxazole ring, followed by Suzuki coupling to install the sensing moiety.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Van Leusen Reaction)

Rationale: The Van Leusen reaction is selected for its atom economy and ability to yield 5-substituted oxazoles exclusively, avoiding the regioisomeric mixtures common in Hantzsch syntheses.

Materials:

  • 4-Bromo-3,5-dimethylbenzaldehyde (10.0 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (11.0 mmol)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 20.0 mmol)

  • Methanol (MeOH) (Dry, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Bromo-3,5-dimethylbenzaldehyde (2.13 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) to the flask. Dissolve in 50 mL of dry Methanol.

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Critical Checkpoint: The reaction typically requires 3–5 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, and a fluorescent blue spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Remove methanol under reduced pressure (rotary evaporator).

  • Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

    • Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: Functionalization to "Turn-On" Probe (Suzuki Coupling)

Rationale: We will couple an electron-donating group (dimethylaniline) to create a "Push-Pull" ICT system. Expert Insight: The 3,5-dimethyl groups on the scaffold create significant steric hindrance around the bromine. Standard


 may fail or be sluggish. We utilize 

or S-Phos precatalysts, which are robust against steric bulk.

Materials:

  • Scaffold from Protocol A (1.0 mmol)

  • 4-(Dimethylamino)phenylboronic acid (1.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (3.0 mmol)
    
  • Solvent: Toluene:Water (4:1 ratio, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a Schlenk tube or microwave vial with the Scaffold (252 mg, 1.0 mmol), Boronic Acid (198 mg, 1.2 mmol), and

    
     (977 mg, 3.0 mmol).
    
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) under positive Argon flow.
    
  • Solvation: Add degassed Toluene (4 mL) and Water (1 mL). Seal the vessel.

  • Reaction: Heat to

    
     for 12–16 hours (or 
    
    
    
    for 1 hour in a microwave reactor).
    • Visual Cue: The solution will likely turn from pale yellow to bright fluorescent green/yellow as the conjugated system forms.

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via column chromatography (DCM:Hexane).

Characterization & Data Interpretation

Upon synthesis, the probe must be validated. The following table summarizes expected parameters for the Scaffold vs. the Final Probe.

ParameterScaffold (Intermediate)Final Probe (ICT Dye)Interpretation
Appearance White crystalline solidYellow/Orange powderExtended conjugation shifts absorption to visible.

NMR (Aromatic)
Oxazole singlet (~7.9 ppm)Oxazole singlet + new AA'BB' doubletsConfirms coupling of the donor ring.
UV-Vis (

)
~260–280 nm (UV region)~360–420 nm (Blue region)Bathochromic shift due to D-

-A system.
Fluorescence Weak/UV emissionStrong Green/Yellow emissionIntramolecular Charge Transfer (ICT) active.
Solubility High in DCM, low in waterHigh in lipids/organic solvents3,5-dimethyl groups enhance lipophilicity.

Self-Validation Check:

  • Mass Spectrometry: Look for the loss of the Bromine isotopic pattern (1:1 ratio of M and M+2) in the final product. The final probe should show a single parent ion peak corresponding to the coupled mass.

  • Stokes Shift: The final probe should exhibit a large Stokes shift (>60 nm) due to the relaxation of the twisted excited state facilitated by the sterically crowded 3,5-dimethyl groups.

Application Note: Lipid Droplet Imaging

Mechanism: The 3,5-dimethyl groups force the biaryl system into a twisted conformation in the ground state. Upon excitation, the molecule undergoes planarization or charge transfer. In polar solvents (water), the fluorescence is often quenched due to non-radiative decay or H-bonding interactions (TICT states). In non-polar, viscous environments (Lipid Droplets), the rotation is restricted, and the non-polar environment stabilizes the emissive state ("Turn-On" response).

Imaging Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Staining: Dilute to 1–5

    
    M in PBS. Incubate live cells (e.g., HeLa) for 15–30 minutes.
    
  • Observation: Excitation ~405 nm or 488 nm; Emission collected at 500–550 nm.

  • Counter-stain: Co-stain with Nile Red to confirm lipid droplet localization. Pearson's correlation coefficient should be >0.85.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977.

  • Oxazole Scaffolds in Imaging: Kulkarni, B. A., & Ganesan, A. "Solution-phase synthesis of a library of 2,5-disubstituted-1,3-oxazoles." Tetrahedron Letters, 1999.[2]

  • Suzuki Coupling on Sterically Hindered Aryl Bromides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides." Accounts of Chemical Research, 2008.

  • Fluorescent Probe Design (ICT): Sedgwick, A. C., et al. "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.

  • Lipid Droplet Probes: Collot, M., et al. "Membrane polarity imaging with a solvatochromic fluorescent probe." Chemical Science, 2019.

Sources

Regioselective lithiation and substitution of 5-aryl oxazoles

[1]

Executive Summary

The functionalization of 5-aryl oxazoles is a cornerstone in the synthesis of bioactive heterocycles, including natural products (e.g., phorboxazoles) and pharmaceutical candidates (e.g., COX-2 inhibitors). While the oxazole ring offers multiple sites for functionalization, its reactivity is dominated by the high acidity of the C2 proton (

1

This guide addresses the primary challenge in oxazole lithiation: The Ring-Chain Tautomerism. Upon deprotonation at C2, the resulting 2-lithiooxazole exists in equilibrium with an acyclic isocyanide enolate. Uncontrolled conditions lead to ring fragmentation or oligomerization rather than the desired substitution.

This Application Note provides a validated protocol for the regioselective C2-functionalization of 5-aryl oxazoles and outlines the strategic "Blocking/Deblocking" workflow required to access the elusive C4 position.

Mechanistic Insight: The "Schrödinger's Nucleophile"

To master oxazole lithiation, one must understand the instability of the intermediate. Unlike thiophenes or furans, the lithiated oxazole is not a static species.

The Vedejs Equilibrium

Upon treatment with

123
  • Kinetic Control: At low temperatures (<-70°C), the cyclic form (2 ) is favored, especially when stabilized by a C5-aryl group.

  • Thermodynamic Trap: As temperature rises (>-50°C), the equilibrium shifts toward the acyclic form (3 ), leading to irreversible ring destruction or rearrangement.

Visualization: The Lithiation Pathway

OxazoleLithiationStart5-Aryl Oxazole(Precursor)Li_Cyclic2-Lithiooxazole(Cyclic Species)Start->Li_Cyclicn-BuLi, THF-78°CLi_AcyclicIsocyanide Enolate(Ring Open - Unstable)Li_Cyclic->Li_AcyclicEquilibrium(> -50°C)Product2-SubstitutedOxazoleLi_Cyclic->ProductElectrophile (E+)-78°CTrashOligomers / TarLi_Acyclic->TrashWarm upwithout E+

Figure 1: The critical equilibrium between the functional cyclic lithio-species and the destructive acyclic isomer.

Critical Parameters for Success

ParameterRecommendationRationale
Solvent THF (Anhydrous) Essential for solubility and coordination of Li species. Et₂O is a viable alternative but THF is standard.
Base

-BuLi (1.6M)
Strong enough to deprotonate C2 (

~20) rapidly. LiHMDS is too weak/slow for efficient C2 lithiation at -78°C.
Temperature -78°C (Strict) Mandatory. Above -60°C, the ring-opening rate increases exponentially.
Time 15–30 mins Do not "soak" the anion. Lithiation is rapid; prolonged stirring favors the thermodynamic acyclic isomer.
Electrophile Reactive Aldehydes, Iodomethane,

, DMF. Slow electrophiles (e.g., hindered alkyl halides) may fail, leading to decomposition.

Validated Experimental Protocols

Protocol A: Direct C2-Lithiation and Trapping

Target: Introduction of functional groups (CHO, I, alkyl) at the C2 position.

Reagents:

  • 5-Phenyl oxazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Electrophile (1.2–1.5 equiv)

  • THF (anhydrous, 0.2 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under an Argon atmosphere.

  • Solvation: Dissolve 5-phenyl oxazole (1.0 mmol) in anhydrous THF (5 mL).

  • Cryo-cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.

  • Lithiation: Add

    
    -BuLi (0.69 mL, 1.1 mmol) dropwise down the side of the flask over 2 minutes.
    
    • Checkpoint: The solution may turn a slight yellow/orange color. This is the 2-lithiooxazole.[1][2]

  • Incubation: Stir at -78°C for exactly 20 minutes .

    • Warning: Do not exceed 40 minutes.

  • Quench: Add the Electrophile (e.g., MeI, DMF, or

    
     in THF) dropwise.
    
    • Note: If using a solid electrophile like Iodine, dissolve it in minimal THF first.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aq.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
Protocol B: Accessing C4 via C2-Blocking

Target: Functionalization of the difficult C4 position. Logic: Direct C4 lithiation is impossible due to C2 acidity. We must block C2, lithiate C4, and then remove the block.

Workflow Diagram:

C4StrategyStep11. Block C2(Li-TMS or Li-TIPS)Step22. C4-Lithiation(t-BuLi, -78°C)Step1->Step2 C2 is now inertStep33. Electrophile Trap(Introduce R at C4)Step2->Step3 C4 is most acidicStep44. Deprotection(TBAF)Step3->Step4 Remove Silyl

Figure 2: The "Protect-Lithiate-Deprotect" strategy for C4 functionalization.

Key Modification:

  • Use TIPS (Triisopropylsilyl) as the blocking group at C2. It is robust enough to withstand the second lithiation.

  • Use

    
    -BuLi  (tert-butyllithium) for the C4 deprotonation, as the C4 proton is significantly less acidic (
    
    
    ~27-30) than C2.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Tar formation Ring opening occurred.Ensure Temp never rises above -70°C during lithiation. Reduce lithiation time to 15 mins.
Recovery of Starting Material Incomplete lithiation or wet solvent.Titrate

-BuLi before use. Ensure THF is distilled/dried.
Mixture of Regioisomers Occurs only if C2 is blocked with a small group (e.g., Me).Use bulky groups (TIPS) to block C2 if targeting C4.
Product is an acyclic amide Electrophile attacked the acyclic isocyanide form.The equilibrium shifted. Keep reaction cold (-78°C) until the electrophile is fully added.

References

  • Vedejs, E., & Lucca, G. V. (1989). A method for the generation of 2-lithiooxazoles and their reaction with electrophiles.[1][2][3] The Journal of Organic Chemistry, 54(26), 6188–6190. Link

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Lithiation of Oxazoles: A Review. Organic Letters, 4(8), 1363–1365. Link

  • Crombie, A. L., Kane, J. L., & Danheiser, R. L. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.[4] The Journal of Organic Chemistry, 70(22), 9074–9076. Link

  • Boche, G., & Hilf, C. (1997). The Equilibrium Between 2-Lithio-Oxazole Derivatives and Their Acyclic Isomers.[1][2][5] European Journal of Inorganic Chemistry.[6] Link

  • Vereshchagin, A. N., & Ciganek, E. (2016). Reactions of Oxazoles and Related Heterocycles.[1][3][6][7][8][9][10][11] Organic Reactions, 1-114. (Authoritative Review). Link

Microwave-assisted synthesis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Executive Summary

This technical guide details the protocol for the microwave-assisted synthesis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole . This specific scaffold serves as a critical building block in medicinal chemistry, particularly in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors where the oxazole ring acts as a metabolically stable bioisostere for amides or esters.

The protocol utilizes a microwave-accelerated Van Leusen reaction , reacting 4-bromo-3,5-dimethylbenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) . By leveraging dielectric heating, this method reduces reaction times from 4-8 hours (thermal reflux) to under 20 minutes, while suppressing side reactions common to the steric bulk of the 3,5-dimethyl substitution pattern.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the [3+2] cycloaddition of an aldehyde with TosMIC.[1][2][3][4][5][6][7] The 4-bromo-3,5-dimethylphenyl moiety is introduced intact via the aldehyde precursor, avoiding harsh late-stage bromination which could lead to regioselectivity issues.

Mechanistic Pathway:

  • Deprotonation: Base-mediated deprotonation of the

    
    -methylene in TosMIC forms a carbanion.
    
  • Addition: Nucleophilic attack of the TosMIC carbanion on the carbonyl carbon of the aldehyde.

  • Cyclization: Intramolecular attack of the alkoxide on the isocyanide carbon forms the oxazoline intermediate.

  • Elimination: Spontaneous elimination of p-toluenesulfinic acid (TsOH) drives aromatization to the final oxazole.

Mechanism Start Reagents: Aldehyde + TosMIC Step1 Step 1: Deprotonation (TosMIC Anion) Start->Step1 Base (K2CO3) Step2 Step 2: Nucleophilic Addition (Betaine Intermediate) Step1->Step2 Aldehyde Attack Step3 Step 3: 5-Endo-Dig Cyclization (Oxazoline) Step2->Step3 Ring Closure Step4 Step 4: Elimination of TsOH (Aromatization) Step3->Step4 - Ts- Product Product: 5-Aryloxazole Step4->Product Final

Figure 1: Mechanistic pathway of the Van Leusen oxazole synthesis.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1][3]Amount (1 mmol scale)Role
4-Bromo-3,5-dimethylbenzaldehyde 213.071.0213 mgLimiting Reagent
TosMIC 195.241.1215 mgC-N-C Synthon
Potassium Carbonate (K₂CO₃) 138.212.0276 mgBase
Methanol (Anhydrous) --4.0 mLSolvent

Equipment:

  • Microwave Reactor: Biotage Initiator+ or CEM Discover (Single-mode).

  • Vessel: 2-5 mL Microwave process vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (high-coupling).

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 213 mg (1.0 mmol) of 4-Bromo-3,5-dimethylbenzaldehyde and transfer to a 5 mL microwave vial.

  • Add 215 mg (1.1 mmol) of TosMIC.

  • Add 276 mg (2.0 mmol) of anhydrous K₂CO₃. Note: Grind the base to a fine powder to enhance solubility.

  • Add 4.0 mL of anhydrous Methanol.

  • Add a magnetic stir bar and seal the vial immediately with a PTFE-lined cap.

Step 2: Microwave Irradiation

  • Pre-stir the mixture for 30 seconds to ensure suspension homogeneity.

  • Program the microwave reactor with the following parameters:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Pre-stirring: 30 seconds

  • Start the reaction.[2][3][5][8] The pressure will rise to approximately 1-2 bar.

Step 3: Workup and Purification

  • Allow the vial to cool to room temperature (automatically handled by the reactor air-jet cooling).

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (Rotavap) to remove Methanol.

  • Extraction: Resuspend the residue in Ethyl Acetate (20 mL) and Water (20 mL) . Separate the layers.

  • Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

  • Combine organic layers, wash with Brine (15 mL) , and dry over anhydrous Na₂SO₄ .

  • Purification: Concentrate the organic layer. Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Observation: The product typically elutes early; TosMIC byproducts are more polar.

Experimental Workflow Visualization

Workflow Prep Preparation: Combine Aldehyde, TosMIC, K2CO3 in MeOH (5mL vial) MW Microwave Irradiation: 80°C, 15 min, High Absorption Prep->MW Cool Cooling & Venting MW->Cool Evap Evaporation: Remove MeOH (Rotavap) Cool->Evap Extract Extraction: EtOAc / Water Wash Evap->Extract Purify Purification: Flash Chromatography (Hex:EtOAc 90:10) Extract->Purify

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results and Characterization Data

Expected Yield: 85-92% (Isolated). Appearance: Off-white to pale yellow crystalline solid.

Key Characterization Signals (¹H NMR, 400 MHz, CDCl₃):

  • Oxazole C5-H: Singlet at

    
     ~7.90 - 8.00 ppm (Characteristic of 5-substituted oxazoles).
    
  • Oxazole C2-H: Singlet at

    
     ~7.30 - 7.40 ppm.
    
  • Aromatic Protons: Singlet at

    
     ~7.35 ppm (2H, s) for the protons on the 3,5-dimethylphenyl ring. Note: The symmetry of the 3,5-dimethyl substitution simplifies the aromatic region.
    
  • Methyl Groups: Singlet at

    
     ~2.40 ppm (6H, s).
    

Mass Spectrometry (ESI+):

  • Calculated [M+H]⁺ for C₁₁H₁₀BrNO: 252.00 (79Br) / 254.00 (81Br).

  • Look for the characteristic 1:1 isotopic pattern of Bromine.

Critical Optimization Notes

  • Solvent Effects: While Methanol is standard, Isopropanol (IPA) can be used as a "greener" alternative. If using IPA, increase the temperature to 90°C to account for solubility differences [1].

  • Base Selection: If the aldehyde is sensitive to base, Potassium Phosphate (K₃PO₄) can replace Carbonate. However, for the 3,5-dimethyl substrate, Carbonate is sufficient and cost-effective.

  • Steric Considerations: The 3,5-dimethyl groups are meta to the reaction center. They do not significantly hinder the formyl group, but they do increase the lipophilicity of the product, aiding in easy separation from the polar sulfinic acid byproduct.

References

  • Mukku, N., et al. (2020).[3] "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions." ACS Omega, 5(43), 28239–28248.[2] Link[2]

  • Van Leusen, A. M., et al. (1972).[1][5] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters, 13(23), 2373-2378. Link

  • Sisko, J., et al. (2000). "An Investigation of the Van Leusen Oxazole Synthesis." The Journal of Organic Chemistry, 65(5), 1516–1524. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Technical Application Note: Bioconjugation Strategies for 5-(4-Bromo-3,5-dimethylphenyl)oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical functionalization and bioconjugation protocols for 5-(4-Bromo-3,5-dimethylphenyl)oxazole derivatives. While oxazole derivatives are renowned for their high quantum yields and photostability—making them ideal scintillators and fluorescent probes—the core scaffold described here contains an unreactive aryl bromide handle under physiological conditions.[1]

Therefore, this document focuses on the "Scaffold-to-Conjugate" workflow. It provides validated protocols to transform the aryl bromide moiety into bio-orthogonal handles (Carboxyl, Alkyne, or Amine) via Palladium-catalyzed cross-coupling, followed by activation and conjugation to biomolecules (Monoclonal Antibodies and Proteins).

Scientific Rationale & Chemistry Strategy

The 5-(4-Bromo-3,5-dimethylphenyl)oxazole molecule acts as a "fluorogenic core."[1] The 3,5-dimethyl substitution pattern provides steric bulk that restricts rotation, potentially enhancing quantum yield by reducing non-radiative decay, while the bromine atom at the para position serves as the regiospecific site for linker attachment.

The "Bridge" Strategy

Direct conjugation of aryl bromides to proteins is not feasible due to the harsh conditions required (high heat, Pd catalysts, organic solvents) which denature proteins. We employ a two-phase strategy:

  • Phase I (Linker Installation): Chemical modification of the aryl bromide in organic solvent to install a "Bioconjugation Handle" (–COOH, –C≡CH, or –NH₂).

  • Phase II (Bioconjugation): Activation of the handle and reaction with the target biomolecule in aqueous buffer.[1]

Decision Matrix: Choosing Your Route
Desired ConjugationReaction TypeLinker InstalledKey Advantage
Lysine (Amine) Labeling Suzuki-MiyauraCarboxylate (–COOH)Extends conjugation (red-shift); classic NHS-ester chemistry.[1]
Click Chemistry SonogashiraAlkyne (–C≡CH)Bio-orthogonal; ideal for intracellular labeling or synthesis of DNA probes.[1]
Site-Specific Cysteine Buchwald-HartwigAmine (–NH₂)Allows conversion to Maleimide; reduced cross-reactivity.[1]

Phase I: Linker Installation Protocols

Protocol A: Suzuki-Miyaura Coupling (Carboxyl Introduction)

Target: Synthesis of 4-(5-(3,5-dimethyl-4-oxazolyl)phenyl)benzoic acid.[1]

Rationale: This route extends the


-system, likely shifting fluorescence emission to a longer wavelength (bathochromic shift), which is desirable for biological imaging to avoid autofluorescence.

Materials:

  • Scaffold: 5-(4-Bromo-3,5-dimethylphenyl)oxazole (1.0 equiv)[1]

  • Reagent: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Degassing: In a Schlenk tube, dissolve the scaffold and boronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalysis: Add Pd(dppf)Cl₂ and K₂CO₃ under positive Argon pressure. Seal the tube.

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting bromide disappears.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Hydrolysis (In-situ): Redissolve crude ester in THF/MeOH (1:1). Add 1M LiOH (5 equiv). Stir at RT for 4 hours to remove the methyl ester protection. Acidify to pH 3 with 1M HCl to precipitate the free acid product.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Sonogashira Coupling (Alkyne Introduction)

Target: Synthesis of an Alkyne-functionalized Oxazole for Click Chemistry.[1]

Materials:

  • Scaffold: 5-(4-Bromo-3,5-dimethylphenyl)oxazole (1.0 equiv)[1]

  • Linker: Propargyl alcohol or TMS-acetylene (1.5 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-catalyst: CuI (10 mol%)[1]

  • Base/Solvent: TEA/THF (1:1 v/v)[1]

Step-by-Step:

  • Setup: Dissolve scaffold in anhydrous THF/TEA under Argon.

  • Addition: Add CuI and Pd catalyst. Stir for 5 mins.

  • Coupling: Dropwise add the alkyne linker.

  • Reaction: Heat to 60°C for 6–18 hours. (Note: Aryl bromides are less reactive than iodides; mild heating is required).[1]

  • Purification: Filter through a Celite pad to remove Pd/Cu.[1] Concentrate and purify via silica column.[1]

Phase II: Bioconjugation Protocols

Protocol C: Activation of Carboxyl-Oxazole to NHS-Ester

Pre-requisite: Completion of Protocol A.[1]

Materials:

  • Carboxyl-Oxazole derivative (from Protocol A)[1]

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) or EDC/NHS

  • DIPEA (Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolve the Carboxyl-Oxazole (10 mg) in anhydrous DMF (500 µL).

  • Add DIPEA (2.0 equiv) followed by TSTU (1.2 equiv).[1] Why TSTU? It is more efficient than EDC/NHS in organic solvents and yields a stable NHS ester.

  • Stir at RT for 1–2 hours. Confirm conversion by LC-MS (Shift of +97 Da).

  • Use immediately for protein labeling or precipitate with cold ether for storage (moisture sensitive).[1]

Protocol D: Labeling Monoclonal Antibody (mAb)

Target: Conjugation to Lysine residues on IgG.[1]

Materials:

  • mAb solution (1 mg/mL in PBS, pH 7.4). Ensure buffer is free of primary amines (No Tris, No Glycine).

  • Oxazole-NHS Ester (from Protocol C) in DMSO (10 mg/mL).[1]

  • Purification Column: Sephadex G-25 or PD-10 Desalting Column.[1]

Step-by-Step:

  • Calculation: Determine the molar excess. For standard IgG labeling, target a Dye-to-Protein (D/P) ratio of 10–20x molar excess to achieve a final DOL of 3–5.[1]

    • Example: 1 mg IgG (~6.6 nmol).[1] Use ~100 nmol dye.[1]

  • Reaction: Slowly add the Dye-DMSO solution to the mAb solution while vortexing gently.

    • Constraint: Keep final DMSO concentration < 10% to prevent protein precipitation.[1]

  • Incubation: Incubate for 1 hour at RT in the dark, or 4°C overnight.

  • Quenching: Add 1M Tris-HCl (pH 8.0, 1/10th volume) to quench unreacted NHS esters. Incubate 15 mins.

  • Purification: Equilibrate PD-10 column with PBS. Load reaction mixture. Elute with PBS.[1] Collect the first colored band (Protein-Dye conjugate).[1] The free dye will remain in the column.[1]

Visualizing the Workflow

BioconjugationWorkflow cluster_Phase1 Phase I: Functionalization (Organic Chemistry) cluster_Phase2 Phase II: Bioconjugation (Aqueous) Start 5-(4-Bromo-3,5- dimethylphenyl)oxazole Suzuki Suzuki Coupling (+ Boronic Acid Linker) Start->Suzuki Pd(dppf)Cl2 Base, Heat Sonogashira Sonogashira Coupling (+ Alkyne Linker) Start->Sonogashira Pd/Cu Alkyne Carboxyl Carboxyl-Oxazole Derivative Suzuki->Carboxyl Alkyne Alkyne-Oxazole Derivative Sonogashira->Alkyne NHS NHS-Ester Activation (TSTU/DMF) Carboxyl->NHS Activation Click CuAAC Click Reaction (+ Azide-Biomolecule) Alkyne->Click + Protein-N3 Conjugate1 Amine-Linked Bioconjugate (Stable Amide) NHS->Conjugate1 + Protein-NH2 Conjugate2 Triazole-Linked Bioconjugate Click->Conjugate2

Caption: Figure 1.[1] Divergent synthesis strategy converting the aryl bromide scaffold into bioconjugation-ready precursors.

Quality Control & Validation

Degree of Labeling (DOL) Calculation

To ensure the conjugate is valid for assays, calculate the DOL using UV-Vis spectroscopy.


[1]
  • 
     : Absorbance at the oxazole derivative's 
    
    
    
    (typically 350–400 nm depending on the linker).[1]
  • 
     : Absorbance of the conjugate at 280 nm.[1]
    
  • 
     : Extinction coefficient of IgG (~210,000 M⁻¹cm⁻¹).[1]
    
  • 
     : Extinction coefficient of the specific oxazole derivative (Must be determined experimentally, typically ~20,000–30,000 M⁻¹cm⁻¹).
    
  • 
     : Correction Factor (Absorbance of the dye at 280 nm / Absorbance at 
    
    
    
    ).[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation during labeling Dye concentration too high or DMSO >10%.[1]Add dye more slowly; dilute reaction; use sulfonated linkers for solubility.
Low DOL (< 1.0) Hydrolysis of NHS ester.[1]Use fresh anhydrous DMF; ensure buffer pH is 8.0–8.[1]3.
No Fluorescence Fluorescence quenching.[1]Over-labeling (DOL > 6) causes self-quenching.[1] Target lower DOL.

References

  • Suzuki-Miyaura Coupling for Bioconjugation

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Oxazole Synthesis & Fluorescence

    • Ghodbane, A., et al. (2015).[2][3] Synthesis and spectral properties of new oxazole derivatives. Journal of Fluorescence, 25, 123-132.

  • Bioconjugation Protocols

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Chapter 2: Functional Targets. Link

  • Click Chemistry Applications

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link[1]

  • TSTU Activation

    • Knorr, R., et al. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Aryl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research in the synthesis of sterically hindered aryl oxazoles. These motifs are critical building blocks in medicinal chemistry and materials science, yet their construction is often plagued by low yields and challenging reaction conditions. This guide provides field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate the complexities of these demanding syntheses.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of sterically crowded aryl oxazoles.

Q1: Why are reaction yields often low when synthesizing sterically hindered aryl oxazoles?

A: The primary challenge stems from steric hindrance, which creates a significant kinetic barrier to bond formation. In transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, bulky substituents near the reaction center impede crucial steps of the catalytic cycle. Specifically, the final reductive elimination step, where the new carbon-carbon bond is formed and the catalyst is regenerated, is often slowed dramatically.[1][2] This can lead to catalyst decomposition or the prevalence of side reactions like hydrodehalogenation.[1]

Q2: What are the most effective catalytic systems for coupling sterically demanding substrates?

A: Palladium-catalyzed cross-coupling reactions are the most robust methods.[1][3] Success hinges on the careful selection of ligands that can stabilize the palladium catalyst and facilitate the difficult coupling steps. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) and N-heterocyclic carbenes (NHCs) are generally the most effective.[1][4][5] These ligands promote the formation of a monoligated, highly reactive palladium species that is necessary to accommodate the sterically demanding substrates.[1]

Q3: Beyond Suzuki coupling, what other modern methods should be considered for these challenging syntheses?

A: Direct C-H arylation is a powerful and increasingly popular alternative.[6][7] This strategy avoids the often-difficult synthesis and purification of organometallic precursors (like boronic acids), making it more atom-economical. For oxazoles, regioselectivity can be a challenge, but methods have been developed to selectively target either the C2 or C5 position by carefully choosing the ligand and solvent system.[8][9] For instance, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents.[8][9]

Troubleshooting Guide: From Low Yields to No Reaction

This guide provides a systematic approach to diagnosing and solving common experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura reaction between a di-ortho-substituted aryl bromide and an oxazole-boronic acid is giving less than 10% yield. I'm using Pd(PPh₃)₄. What's wrong?

  • Answer & Troubleshooting Steps:

    • Re-evaluate Your Catalyst-Ligand System (Most Likely Cause): The ligand triphenylphosphine (in Pd(PPh₃)₄) is generally not bulky enough to promote the coupling of sterically hindered substrates.[5] The catalytic cycle stalls, leading to low conversion.

      • Solution: Switch to a state-of-the-art catalyst system designed for hindered couplings. Use a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand.[4] See the table below for specific recommendations.

    • Check Your Base: The choice of base is critical for the transmetalation step. Carbonate bases (K₂CO₃, Cs₂CO₃) are common, but for challenging couplings, a stronger, non-nucleophilic phosphate base like K₃PO₄ is often more effective.[4] Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents.

    • Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barrier for reductive elimination.[1]

      • Solution: If you are running the reaction at 80 °C in a solvent like dioxane or DMF, consider increasing the temperature to 100-120 °C. For even higher temperatures, a sealed-vessel microwave reactor can be highly effective, often reducing reaction times from hours to minutes.[10][11]

    • Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) active catalyst, leading to deactivation.

      • Solution: Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire reaction setup and duration.[1][4]

Table 1: Catalyst & Ligand Selection for Hindered Suzuki-Miyaura Couplings
Substrate ChallengeRecommended Ligand(s)Palladium SourceTypical BaseRationale & Comments
Mono-ortho substitutionPPh₃, dppfPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Standard conditions are often sufficient.[4]
Di-ortho substitutionSPhos, JohnPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃K₃PO₄, Cs₂CO₃Bulky phosphines are essential to facilitate reductive elimination.[3][4]
Tetra-ortho substitutionAntPhos, BI-DIMEPd(OAc)₂K₃PO₄Requires highly specialized ligands designed for extreme steric hindrance.[2]
Aryl ChloridesBuchwald Ligands, N-Heterocyclic Carbenes (NHCs)Pd(OAc)₂K₃PO₄, NaOtBuAryl chlorides are less reactive; require highly active catalysts for oxidative addition.[5]
Troubleshooting Workflow for a Failed Suzuki Coupling

G Start Low/No Yield in Hindered Suzuki Coupling Catalyst Is the Catalyst/Ligand System Appropriate for Hindered Substrates? (e.g., using Pd(PPh3)4) Start->Catalyst Base Is the Base Optimal? (e.g., K2CO3 vs K3PO4) Catalyst->Base Yes Sol_Catalyst Action: Switch to a bulky ligand (SPhos, XPhos) with a Pd(II) precatalyst. Catalyst->Sol_Catalyst No Temp Is the Reaction Temperature High Enough? Base->Temp Yes Sol_Base Action: Switch to K3PO4 or Cs2CO3. Base->Sol_Base No Inert Is the System Strictly Inert? Temp->Inert Yes Sol_Temp Action: Increase temperature (100-120 °C) or use microwave irradiation. Temp->Sol_Temp No Sol_Inert Action: Degas solvents/reagents and maintain a positive pressure of Ar or N2. Inert->Sol_Inert No Success Reaction Optimized Inert->Success Yes Sol_Catalyst->Base Sol_Base->Temp Sol_Temp->Inert Sol_Inert->Success

Caption: A logical workflow for troubleshooting low yields in sterically hindered Suzuki couplings.

Issue 2: Side Product Formation

  • Question: My reaction is clean by TLC, but my final mass balance is low. I suspect volatile byproducts. What side reactions are common?

  • Answer & Troubleshooting Steps:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene, consuming starting material without forming the product.[1] It is often promoted by trace amounts of water or protic impurities.

      • Solution: Ensure all solvents and reagents are rigorously dried. Using a slightly less electron-rich ligand can sometimes disfavor the hydride pathways that lead to this side product.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons to form the corresponding arene.

      • Solution: This is more common with heteroaryl boronic acids. Ensure the reaction medium is sufficiently basic. If using a boronic acid pinacol ester (BPin), ensure it is pure and has not hydrolyzed back to the boronic acid.

    • Homocoupling: The aryl halide or boronic acid can couple with itself to form a biaryl byproduct.[1] This is often favored at very high temperatures or in the presence of oxygen.

      • Solution: Improve the inert atmosphere technique. If possible, lower the reaction temperature and extend the reaction time.

Visualizing the Impact of Steric Hindrance

The catalytic cycle below illustrates why steric clash is so detrimental. The final reductive elimination step requires the two bulky coupling partners to come into close proximity on the palladium center.

G Pd0 Pd(0)L_n OA Ar-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-Ox(L_n) OA->TM Transmetalation (Ox-B(OR)2) RE Ar-Ox-Pd(II)(L_n) TM->RE Isomerization RE->Pd0 Reductive Elimination (SLOW STEP DUE TO STERIC HINDRANCE)

Caption: Simplified Suzuki-Miyaura cycle. Steric hindrance severely slows the crucial reductive elimination step.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for a Di-ortho-Substituted Aryl Bromide

This protocol is a general guideline for coupling a sterically hindered aryl bromide with an oxazole boronic acid derivative.

Materials:

  • Di-ortho-substituted aryl bromide (1.0 equiv)

  • Oxazole-boronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a dry microwave reaction vial containing a magnetic stir bar, add the di-ortho-substituted aryl bromide, oxazole-boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 120-150 °C) and hold for the specified time (e.g., 20-60 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired sterically hindered aryl oxazole.[4][10][11]

References
  • Beilstein Institute. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2010). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. Chemistry – A European Journal. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. [Link]

  • Royal Society of Chemistry. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

  • Iowa State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances. [Link]

  • MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC. [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Organic Chemistry Portal. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. [Link]

  • Organic Chemistry Portal. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. [Link]

  • National Center for Biotechnology Information. (2006). Suzuki coupling of oxazoles. PubMed. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Beilstein Journals. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • Wiley Online Library. (2023). Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls. Angewandte Chemie. [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Strategies for Heterocycle Synthesis. PMC. [Link]

  • University of Manchester. (2006). Suzuki coupling of oxazoles. Research Explorer. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Beilstein Publishing. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • National Center for Biotechnology Information. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. PMC. [Link]

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Purification strategies for separating 5-(4-Bromo-3,5-dimethylphenyl)oxazole from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(4-Bromo-3,5-dimethylphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this key heterocyclic building block. As a substituted phenyloxazole, this compound is part of a class of molecules with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] However, achieving high purity is critical for subsequent synthetic steps and biological assays, and is often a non-trivial step.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process. We will move from identifying potential impurities to applying and optimizing robust purification protocols.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

A successful purification strategy begins with understanding the potential byproducts of your reaction. The nature of these impurities will dictate the most effective separation technique.

Q1: What are the most likely byproducts from the synthesis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole?

A1: The impurity profile is highly dependent on the synthetic route employed. The two most common methods for this type of oxazole are the Robinson-Gabriel and Van Leusen syntheses.

  • If using a Robinson-Gabriel type synthesis: This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][4] Potential byproducts include:

    • Unreacted 2-Acylamino-ketone Starting Material: Incomplete cyclization is a common issue.[5]

    • Hydrolyzed Intermediates: The presence of water can lead to the hydrolysis of reaction intermediates, especially under the strong acidic conditions often used.[5]

    • Enamide Byproducts: Under certain conditions, elimination of water can lead to the formation of a stable enamide instead of the desired oxazole.[5]

    • Polymerization Products: Strong acid catalysis can sometimes lead to the formation of intractable tar or polymers, particularly with reactive starting materials.[5]

  • If using a Van Leusen Oxazole Synthesis: This route typically reacts an aldehyde (4-bromo-3,5-dimethylbenzaldehyde) with tosylmethyl isocyanide (TosMIC).[6][7]

    • Unreacted Aldehyde: The starting aldehyde is a primary potential impurity.

    • TosMIC-derived Impurities: Unreacted or degraded TosMIC can contaminate the crude product.

    • Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate which, if elimination is incomplete, may remain in the final mixture.[6][7][8]

Q2: How can I use Thin-Layer Chromatography (TLC) to assess my crude product?

A2: TLC is an indispensable tool for a preliminary assessment of your crude mixture and for developing a purification strategy.[9]

  • Spot Your Sample: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate alongside your starting materials (if available).

  • Solvent Screen: Develop the plate in various solvent systems of differing polarity (e.g., start with 10% Ethyl Acetate/Hexanes and increase polarity).

  • Analysis: The number of spots corresponds to the minimum number of components in your mixture. The retention factor (Rf) gives you an indication of each component's polarity. An ideal Rf for column chromatography is around 0.3.[9]

Q3: My target compound and a major byproduct have very similar Rf values on TLC. What are my options?

A3: This is a common and challenging scenario, often occurring with regioisomers or byproducts with very similar functional groups.[10][11]

  • Optimize TLC: Experiment with different solvent systems. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation.[12] You can also try different stationary phases for TLC, such as alumina plates.[11]

  • Consider High-Efficiency Flash Chromatography: Using a longer column with finer silica gel can provide better resolution.[11][13]

  • Recrystallization: If your product is a solid and reasonably pure (>80%), recrystallization may effectively remove the impurity.

  • Preparative HPLC: For extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit more resource-intensive, solution.[10]

Part 2: Primary Purification Strategies & Troubleshooting

Flash Column Chromatography

Flash chromatography is the most versatile and widely used technique for purifying oxazole derivatives from reaction mixtures.[9][14] It utilizes positive pressure to accelerate solvent flow through a column packed with a stationary phase (typically silica gel), offering a significant speed advantage over traditional gravity chromatography.[14]

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find solvent system with Rf ≈ 0.3) Slurry 2. Prepare Column (Slurry pack with silica gel) Load 3. Load Sample (Dry or wet loading) Elute 4. Elute Column (Start with low polarity, gradually increase) Load->Elute Collect 5. Collect Fractions (Collect small, regular volumes) Elute->Collect Analyze 6. Analyze Fractions (TLC analysis of collected fractions) Collect->Analyze Combine 7. Combine & Evaporate (Combine pure fractions, remove solvent) Analyze->Combine

Caption: Workflow for Flash Column Chromatography Purification.

Experimental Protocol: Flash Chromatography

  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Ethyl Acetate/Hexanes) that provides good separation and an Rf of ~0.3 for the target compound.[9]

  • Pack the Column:

    • Secure a glass column vertically in a fume hood. Add a small plug of cotton or glass wool at the bottom.

    • Fill the column one-third full with the initial, low-polarity eluent.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the eluent and pour it carefully into the column, avoiding air bubbles.[13] Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended for better separation): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Run the Column:

    • Carefully add the eluent to the column reservoir.

    • Apply gentle pressure using nitrogen or compressed air.

    • Begin collecting fractions. Start with the low-polarity solvent determined by TLC and gradually increase the polarity (gradient elution) to elute your compound.

  • Analyze Fractions: Spot every few fractions on a TLC plate to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(4-Bromo-3,5-dimethylphenyl)oxazole.

Troubleshooting Guide: Flash Chromatography

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The chosen eluent does not have the right selectivity for the components.[12]Solution: Re-evaluate your TLC screen with different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone).
Column Overloading: Too much crude material was loaded onto the column. The sample should be 1-5% of the silica gel mass.[12]Solution: Reduce the sample load or use a larger column.
Compound Streaking on Column/TLC Acidic Silica: The slightly acidic nature of silica gel can interact with the basic nitrogen of the oxazole ring, causing tailing.[9]Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent to neutralize the silica.[9]
Compound Not Eluting Solvent is Too Non-Polar: The compound is too polar and has a very high affinity for the silica gel.[12]Solution: Significantly increase the polarity of your eluent. If using Ethyl Acetate/Hexanes, switch to a stronger solvent like Methanol/Dichloromethane.
Low Product Recovery Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica.Solution: Consider using a different stationary phase like neutral or basic alumina, which can be better for acid-sensitive or very polar compounds.[9]
Product Instability: The compound may be degrading on the acidic silica gel.[9]Solution: Use neutralized silica gel or switch to alumina. Work quickly and avoid leaving the compound on the column for extended periods.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already reasonably pure (>80-90%).[15] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated hot solution, upon cooling, will become supersaturated, leading to the crystallization of the less soluble compound, leaving more soluble impurities behind in the solvent.[15]

Recrystallization_Workflow cluster_prep Solvent Screening cluster_run Execution cluster_analysis Final Steps Screen 1. Test Solvents (Find solvent: poor solubility cold, good solubility hot) Dissolve 2. Dissolve Crude (Add minimum amount of hot solvent) Screen->Dissolve Cool 3. Cool Slowly (Allow to cool to room temp, then ice bath) Dissolve->Cool Filter 4. Filter & Wash (Collect crystals, wash with cold solvent) Cool->Filter Dry 5. Dry Crystals (Air dry or use vacuum oven) Filter->Dry Analyze 6. Check Purity (Melting point, NMR, HPLC) Dry->Analyze

Caption: Workflow for Purification by Recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is finding the right solvent. A good solvent will dissolve the compound when hot but not when cold.[12] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the chosen solvent in a separate flask. Add the hot solvent dropwise to the crude solid while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[12][15]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent.

Troubleshooting Guide: Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too Much Solvent: The solution is not saturated enough for crystals to form.[12]Solution: Boil off some of the solvent to concentrate the solution and try cooling again.
Solution Cooled Too Quickly: Rapid cooling can sometimes lead to an oil or prevent crystallization.Solution: Allow the solution to cool slowly. Try scratching the inside of the flask with a glass rod to induce nucleation.
Product "Oils Out" Melting Point Depression: Impurities can lower the melting point of the compound, causing it to melt in the hot solvent and separate as an oil.Solution: Try using a lower-boiling point solvent. Alternatively, add slightly more hot solvent to dissolve the oil, then cool very slowly.
Low Product Recovery Compound is Too Soluble: The compound has significant solubility in the solvent even when cold.[12]Solution: Cool the flask to a lower temperature (e.g., in a freezer if the solvent allows).[12] Alternatively, find a different solvent where the compound is less soluble at cold temperatures.
Too Much Solvent Used: Excess solvent was used during the dissolution step.Solution: Always use the minimum amount of hot solvent required. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.[12]

Part 3: Advanced Methods and Purity Confirmation

For challenging separations or to confirm the purity of your final product, more advanced techniques are necessary.

  • Preparative HPLC: When flash chromatography and recrystallization fail, particularly with closely related isomers, reverse-phase preparative HPLC is the method of choice. A C18 column with a mobile phase like acetonitrile/water or methanol/water is a common starting point for oxazole derivatives.[16][17][18]

  • Purity Verification: Purity should always be confirmed by at least two orthogonal methods. After purification, analyze your 5-(4-Bromo-3,5-dimethylphenyl)oxazole by:

    • HPLC: To obtain a quantitative purity value (e.g., >98% by peak area).[16][17]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure no significant impurities are visible in the spectrum.[1][19]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By systematically applying these strategies and troubleshooting guides, researchers can confidently and efficiently purify 5-(4-Bromo-3,5-dimethylphenyl)oxazole, ensuring the high quality required for subsequent research and development.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • side reactions in the Robinson-Gabriel synthesis of oxazoles - Benchchem. (n.d.).
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem. (n.d.).
  • Separation of Oxazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection - RSC Publishing. (n.d.).
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.).
  • Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery - Benchchem. (n.d.).
  • Robinson–Gabriel synthesis - Wikipedia. (n.d.).
  • High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane - Taylor & Francis. (2007, February 6).
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9).
  • Standard operating procedure Flash column chromatography - College of Engineering Safety. (n.d.).
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. (n.d.).
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016, March 15).
  • Robinson-Gabriel Synthesis - SynArchive. (n.d.).
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31).
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).
  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (n.d.).
  • Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6).
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. (2024, June 10).
  • Van Leusen reaction - Wikipedia. (n.d.).
  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. (2025, October 28).
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8).
  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. (2023, December 8).
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors - PMC. (n.d.).

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Technical Support Center: Troubleshooting Debromination in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for a common and frustrating side reaction in palladium-catalyzed cross-coupling: debromination (also known as hydrodebromination). Here, we move beyond simple suggestions to explain the mechanistic origins of this problem and provide logical, field-proven strategies to restore your reaction's desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem?

Debromination is a side reaction where the bromine atom on your starting material (typically an aryl or vinyl bromide) is replaced by a hydrogen atom, leading to an undesired, reduced byproduct.[1][2] This side reaction is problematic for two key reasons: it consumes your valuable starting material, thereby lowering the yield of your desired coupled product, and it introduces a byproduct that often has similar physical properties to the product, complicating purification.[1][2]

Q2: What are the common mechanistic pathways that lead to debromination?

Understanding the origin of the unwanted hydrogen atom is key to solving the problem. Debromination can occur through several pathways, often competing with the desired catalytic cycle. A plausible mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1] Following this, instead of transmetalation with your coupling partner, the resulting Ar-Pd(II)-Br complex can intercept a hydride source. Subsequent reductive elimination then releases the debrominated arene.[1]

Key sources of the problematic hydride can include:

  • Bases: Strong bases, particularly alkoxides, can generate hydride donors.[1]

  • Solvents: Protic solvents like water and alcohols can serve as a source of protons or hydrides.[1][3]

  • Reagents: The organometallic coupling partner itself (e.g., boronic acids) or impurities within it can sometimes act as hydride donors.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Debromination is a frequently encountered issue in Suzuki-Miyaura coupling. The following Q&A will guide you through the most common scenarios and solutions.

Q3: I'm observing significant debromination of my aryl bromide. Where should I start my investigation?

A systematic approach is crucial. The choice of base is often the most critical factor and the best place to begin your optimization.[1]

  • Problem: Strong bases, like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), can accelerate the formation of hydride species that lead to debromination.[1][2]

  • Solution: Switch to a milder inorganic base. Weaker bases are less prone to promoting this side reaction.[1][2] Excellent alternatives to screen include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF).[2]

Q4: My base screen didn't solve the issue. How does the catalyst and ligand system affect debromination?

The palladium catalyst and its coordinating ligand directly influence the relative rates of the desired coupling versus the undesired debromination.[1] The goal is to select a ligand that accelerates reductive elimination of the product faster than the debromination pathway can occur.

  • Problem: The electronic and steric properties of your phosphine ligand play a crucial role.[2] Some ligands may not sufficiently stabilize the palladium center to favor the productive coupling pathway.

  • Solution: Screen a panel of ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are often effective at promoting the desired C-C bond formation and suppressing side reactions.[4][5] These ligands tend to favor the formation of the active monoligated palladium species, which can increase the rate of the key steps in the catalytic cycle.[4]

Table 1: Ligand Selection Guide for Minimizing Debromination

Ligand TypeKey CharacteristicsImpact on DebrominationRecommended Ligands
Bulky Biarylphosphines Electron-rich and sterically demanding.Often accelerate reductive elimination, outcompeting debromination.[4]XPhos, RuPhos, BrettPhos
Ferrocenylphosphines Robust and versatile ligands.Can provide good stability to the catalytic complex.dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Simple Trialkyl/arylphosphines Less sterically hindered.Can sometimes be less effective at preventing side reactions.P(t-Bu)₃, PPh₃
Q5: Could my solvent or temperature be the culprit?

Absolutely. These reaction parameters control the kinetics and can tip the balance between the desired reaction and side reactions.

  • Problem: High reaction temperatures can increase the rate of debromination.[1][2] Protic solvents (water, alcohols) can act as hydrogen donors.[1]

  • Solution: First, try lowering the reaction temperature. Running the reaction at a lower temperature for a longer duration can often improve selectivity by disfavoring the higher activation energy side reaction.[1] If applicable, switch to anhydrous, aprotic solvents like dioxane, THF, or toluene to minimize the presence of potential hydride donors.[1]

Q6: I'm working with a nitrogen-containing heterocycle (e.g., pyrrole, imidazole) and debromination is severe. Are there specific strategies for these substrates?

Yes, N-heterocycles present a special challenge. The N-H proton can be acidic and interfere with the reaction.

  • Problem: The unprotected nitrogen on heterocycles like pyrroles and imidazoles can lead to significant debromination.[1][6]

  • Solution: Protecting the nitrogen atom with a suitable protecting group (e.g., BOC, SEM) is a highly effective strategy to suppress this side reaction.[1][6] For some systems, even though a BOC group might be removed under the reaction conditions, its transient presence can be sufficient to prevent debromination.[6]

Visual Troubleshooting Workflow & Experimental Protocol

To assist in your optimization process, we have designed a logical workflow and a general protocol for ligand screening.

Troubleshooting Debromination: A Step-by-Step Guide

G cluster_0 Problem Identification cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Resolution Start Significant Debromination Observed Base_Screen Q3: Screen Milder Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Start->Base_Screen Start Here Temp_Solvent Q5: Lower Temperature & Use Anhydrous Aprotic Solvent Base_Screen->Temp_Solvent If problem persists Ligand_Screen Q4: Screen Ligands (e.g., XPhos, RuPhos) Temp_Solvent->Ligand_Screen If problem persists Protecting_Group Q6: N-H Protection Strategy (for Heterocycles) Ligand_Screen->Protecting_Group If substrate is N-H heterocycle End Debromination Minimized Ligand_Screen->End Protecting_Group->End G Pd0 L₂Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Transmetal Transmetalation Ar-Pd(II)-R OxAdd->Transmetal Desired Path Debrom Hydrodebromination Ar-H OxAdd->Debrom Undesired Path RedElim Reductive Elimination Ar-R Transmetal->RedElim RedElim->Pd0 Product Desired Product RedElim->Product Debrom->Pd0 Byproduct Debrominated Byproduct Debrom->Byproduct Hydride Hydride Source (Base, Solvent, etc.) Hydride->Debrom Boronic R-B(OH)₂ + Base Boronic->Transmetal

Sources

Optimizing recrystallization solvents for high-purity oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for Pharmaceutical Crystallization.

Oxazole derivatives are critical pharmacophores in medicinal chemistry, frequently appearing in COX-2 inhibitors, peptidomimetics, and antimicrobial agents. However, their unique physicochemical properties—such as low melting points, complex hydrogen-bonding networks, and conformational flexibility—often make downstream purification via recrystallization a bottleneck.

This technical support guide provides mechanistic troubleshooting for common crystallization failures, specifically addressing liquid-liquid phase separation (LLPS), polymorphic instability, and regulatory compliance.

Process Optimization & Troubleshooting Workflow

Workflow Start Crude Oxazole Derivative Screening Solvent Selection (ICH Q3C Class 3 Preferred) Start->Screening Solubility Determine Solubility Curve & Metastable Zone Screening->Solubility Decision1 Does it Oil Out (LLPS)? Solubility->Decision1 FixLLPS Adjust Solvent/Antisolvent or Apply Seeding Decision1->FixLLPS Yes Decision2 Correct Polymorph? Decision1->Decision2 No FixLLPS->Solubility FixPoly Alter Solvent Polarity & Cooling Rate Decision2->FixPoly No Success High-Purity Crystals Target Polymorph Decision2->Success Yes FixPoly->Solubility

Logical workflow for oxazole recrystallization and troubleshooting.

Diagnostic Knowledge Base (FAQs)

Q1: During cooling, my oxazole solution forms a cloudy emulsion (oils out) instead of crystallizing. What causes this, and how can I force crystallization?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the solute-solvent system crosses the spinodal decomposition boundary before reaching the nucleation boundary[1]. Because many oxazole derivatives have low melting points, their solubility curves often intersect with the liquid-liquid coexistence curve[2]. Once LLPS occurs, the chemical potential driving force for crystallization equalizes between the solute-rich droplets (the "oil") and the solute-lean continuous phase. This severely delays nucleation and leads to the formation of agglomerated, highly impure solids[1].

Resolution: You must avoid the LLPS region by altering the initial concentration or solvent/anti-solvent ratio so the cooling trajectory stays strictly within the metastable zone. Alternatively, introduce seed crystals just before the cloud point is reached to force heterogeneous nucleation and bypass the spinodal decomposition entirely[2].

LLPS_Pathway cluster_0 Undesired Pathway (Oiling Out) cluster_1 Desired Pathway (Seeding) Supersaturated Supersaturated Oxazole Solution Spinodal Spinodal Decomposition Supersaturated->Spinodal Rapid Cooling Metastable Metastable Zone (Controlled Temp) Supersaturated->Metastable Controlled Cooling LLPS Liquid-Liquid Phase Separation Spinodal->LLPS Agglomerates Impure Agglomerates LLPS->Agglomerates Seeding Introduce Seed Crystals Metastable->Seeding Nucleation Heterogeneous Nucleation Seeding->Nucleation

Thermodynamic pathways: LLPS (oiling out) vs. controlled seeded nucleation.

Q2: How does my choice of recrystallization solvent dictate the polymorphic form of the oxazole derivative?

Causality: Oxazole derivatives possess heteroatoms (Nitrogen and Oxygen) capable of complex hydrogen bonding. The choice of solvent directly dictates the formation of pre-nucleation clusters in the solution state. Protic solvents (e.g., ethanol) may stabilize the intermolecular hydrogen-bonding network required for the thermodynamically stable polymorph. Conversely, rapid crash cooling in aprotic solvents (e.g., acetone, ethyl acetate) can kinetically trap metastable "disappeared" polymorphs by inhibiting the necessary structural assembly pathways[3].

Resolution: Map the polymorphic landscape using a diverse solvent screen (Protic vs. Aprotic Polar vs. Non-polar). Ensure the cooling rate is slow enough to allow the thermodynamically stable form to nucleate, adhering to Ostwald's Rule of Stages[3].

Q3: How do I balance optimal solubility profiles with regulatory safety for residual solvents?

Causality: Solvents can become entrapped in the crystal lattice (forming solvates) or within macro-voids during rapid crystal growth. Regulatory bodies strictly limit residual solvents based on patient safety and toxicity data[4].

Resolution: Adhere strictly to the ICH Q3C guidelines during solvent selection[4]. Avoid Class 1 solvents (known carcinogens) entirely. Limit Class 2 solvents (e.g., methanol, acetonitrile) to their specific Permitted Daily Exposure (PDE) limits. Prioritize Class 3 solvents (e.g., ethanol, acetone, ethyl acetate), which are considered less toxic and have higher PDE limits of 50 mg/day[4].

Quantitative Data: Solvent Selection Matrix

To facilitate rational solvent selection for oxazole recrystallization, consult the following matrix, which balances physicochemical properties with ICH Q3C safety classifications.

SolventDielectric Constant (ε at 20°C)Boiling Point (°C)ICH Q3C ClassSolvation Characteristics for Oxazoles
Ethanol 24.578.4Class 3Protic; excellent for stabilizing stable polymorphs via H-bonding.
Acetone 20.756.0Class 3Aprotic polar; high solubility at reflux, steep cooling curve.
Ethyl Acetate 6.077.1Class 3Aprotic; good for anti-solvent systems (paired with heptane).
Acetonitrile 37.582.0Class 2Aprotic highly polar; PDE strictly limited to 4.1 mg/day.
Methanol 32.764.7Class 2Protic; prone to forming solvates; PDE limited to 30.0 mg/day.
Heptane 1.998.4Class 3Non-polar anti-solvent; ideal for forcing nucleation.

Standardized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

Objective: To recover high-purity oxazole derivatives without oiling out. Self-Validating Mechanism: The protocol uses visual/turbidity checks to ensure the system remains in the metastable zone, avoiding the spinodal decomposition boundary.

  • Dissolution: Dissolve the crude oxazole derivative in a minimum volume of a Class 3 good solvent (e.g., Ethanol) at 60°C.

  • Filtration: Perform a hot polish filtration (0.45 µm PTFE) to remove insoluble impurities and foreign nucleating agents.

  • Anti-Solvent Addition (Phase 1): Slowly add a Class 3 anti-solvent (e.g., Heptane) dropwise under constant agitation until the solution becomes faintly turbid (indicating the cloud point).

  • Metastable Equilibration: Immediately increase the temperature by 2–3°C until the turbidity clears. Validation: The solution is now definitively resting in the metastable zone.

  • Seeding: Introduce 1–2% (w/w) of pure oxazole seed crystals (of the desired polymorph). Hold the temperature for 30 minutes to allow the seed bed to mature and initiate secondary nucleation.

  • Anti-Solvent Addition (Phase 2): Resume the addition of the anti-solvent at a highly controlled rate (e.g., 0.1 mL/min) over 2 hours.

  • Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Filter the resulting crystals and wash with cold anti-solvent.

Protocol B: Polymorph Screening via Controlled Cooling

Objective: To identify and isolate the thermodynamically stable polymorph of a novel oxazole intermediate. Self-Validating Mechanism: Parallel processing in distinct solvent classes ensures that polymorphic outcomes are a function of solvent chemistry, not random nucleation events.

  • Preparation: Prepare saturated solutions of the oxazole derivative in three distinct solvent classes: Protic (Ethanol), Aprotic Polar (Acetone), and Aprotic Non-polar (Toluene) at 50°C.

  • Clarification: Filter each solution into pre-warmed, separate crystallization vials.

  • Controlled Cooling: Program a cooling incubator to reduce the temperature from 50°C to 10°C at a slow, linear rate of 0.1°C/min. Note: Rapid crash cooling is avoided as it kinetically traps metastable forms.

  • Equilibration: Allow the vials to isothermally equilibrate at 10°C for 24 hours to promote Ostwald ripening.

  • Harvest & Analysis: Vacuum filter the crystals. Immediately analyze the wet cake via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to prevent solvent-mediated polymorphic transitions during drying.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Addressing catalyst poisoning in reactions with 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Catalysis Division Ticket Reference: #8492-OX-BR Subject: Troubleshooting Catalyst Deactivation in 5-(4-Bromo-3,5-dimethylphenyl)oxazole Couplings Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Double-Lock" Problem

Addressing the reactivity of 5-(4-Bromo-3,5-dimethylphenyl)oxazole requires navigating two simultaneous kinetic traps. You are likely experiencing low turnover numbers (TON) or stalled reactions not because of a single failure mode, but due to a synergistic "Double-Lock" effect:

  • The Steric Lock: The 3,5-dimethyl substitution pattern creates significant steric hindrance around the C-Br bond. Standard catalysts (e.g., Pd(PPh₃)₄) struggle to undergo oxidative addition here because the bulky methyl groups physically block the metal's approach.

  • The Heteroatom Trap (Poisoning): The oxazole nitrogen is a competent Lewis base (

    
     for conjugate acid, but effectively coordinating in non-polar solvents). As the catalytic cycle slows due to the steric lock, the resting state of the catalyst shifts. The palladium center, seeking electron density, coordinates to the oxazole nitrogen rather than the aryl bromide, forming a thermodynamic "dead-end" complex [1].
    

This guide provides the protocols to break these locks using sterically demanding, electron-rich ligands and optimized base/solvent matrices .

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, match your observation to the failure mode using this diagnostic matrix.

ObservationPrimary CauseMechanismImmediate Action
Reaction stalls < 20% conversion. Catalyst Poisoning Oxazole-N coordinates to Pd(II), displacing labile ligands (e.g., PPh₃).Switch to strongly binding, bulky ligands (e.g., XPhos, SPhos) or NHCs.
Formation of Pd Black (precipitate). Ligand Dissociation The catalytic cycle is too slow; unstable Pd(0) aggregates before oxidative addition.Increase ligand:Pd ratio (2:1) or use precatalysts (e.g., XPhos Pd G4).
Product contains "dimer" impurities. C-H Activation Oxazole C2-H is acidic; base-mediated homocoupling or direct arylation occurs.Switch from alkoxide bases (NaOtBu) to milder inorganic bases (K₃PO₄, Cs₂CO₃).
Starting material remains untouched. Steric Failure 3,5-dimethyl groups prevent oxidative addition.Increase temperature (>100°C) and use ultra-active ligands (e.g., t-BuXPhos).

The Mechanism of Failure (Visualization)

The following diagram illustrates the competition between the productive catalytic cycle and the poisoning pathway. Note how the "Steric Gate" slows the productive path, allowing the "Poisoning Trap" to dominate.

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Productive) Pd0->OxAdd Path A: C-Br Insertion Poisoned Pd(II)-Oxazole Complex (Inactive 'Dead End') Pd0->Poisoned Path B: N-Coordination (Fast if L is labile) PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar Substrate Substrate: 5-(4-Br-3,5-Me2-Ph)Oxazole Substrate->OxAdd Aryl Br reacts Substrate->Poisoned Oxazole N binds StericBlock STERIC BLOCK: 3,5-Dimethyl groups slow down Path A StericBlock->OxAdd

Figure 1: Kinetic competition between productive oxidative addition (green) and catalyst poisoning by oxazole nitrogen (red). The 3,5-dimethyl steric bulk disfavors the green path, making the red path statistically more probable with standard ligands.

Validated Experimental Protocols

These protocols are designed to overcome the specific steric and electronic challenges of your substrate.

Protocol A: The "Sledgehammer" Suzuki Coupling

Best for: Coupling with aryl/heteroaryl boronic acids. Rationale: Uses SPhos or XPhos . These ligands are exceptionally bulky (overcoming the 3,5-dimethyl sterics) and electron-rich (speeding up oxidative addition). The "G3/G4" precatalyst ensures a 1:1 Pd:L ratio is active immediately, preventing early-stage poisoning [2].

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: XPhos Pd G4 (2-3 mol%) [Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial.

  • Inert: Seal and purge with Argon for 5 minutes (Do not skip: Oxygen kills the active monomeric Pd species).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Heat: Stir vigorously at 100°C for 2-4 hours.

    • Note: If conversion stops at 80%, add a second spike of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Filter through Celite to remove Pd black; wash with EtOAc.

Protocol B: Sterically Encumbered Buchwald-Hartwig Amination

Best for: C-N bond formation with amines. Rationale:[2]BrettPhos or RuPhos are required here. Standard BINAP often fails with 3,5-dimethyl substrates. We use a weak base (Cs₂CO₃) if possible to avoid oxazole C-H activation, but NaOtBu may be necessary for weaker nucleophiles [3].

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) [Use NaOtBu only if Cs₂CO₃ fails]

  • Solvent: anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Pre-complexation (Optional but recommended): If not using G4 precatalyst, stir Pd(OAc)₂ and Ligand in solvent at 60°C for 10 min before adding substrate. This ensures the ligand protects the Pd from the oxazole N immediately.

  • Reaction: Add substrate, amine, and base.[3][4]

  • Heat: 110°C (reflux in toluene) for 12-16 hours.

  • monitor: Check LCMS for "protodehalogenation" (loss of Br, replaced by H). If this byproduct dominates, the reaction temperature is too high or the amine is too bulky.

Frequently Asked Questions (FAQs)

Q: Why can't I just use Pd(PPh₃)₄? It’s cheaper. A: Pd(PPh₃)₄ relies on phosphine dissociation to create the active Pd(0) species. With your substrate, the oxazole nitrogen is a better ligand than the dissociated PPh₃. The Pd will bind to the oxazole and stay there (poisoning). Furthermore, PPh₃ is not bulky enough to force oxidative addition across the hindered 3,5-dimethyl system. You need the specific architecture of Dialkylbiaryl phosphines (Buchwald ligands) [4].

Q: I see a spot on TLC that corresponds to the "dimer" of my starting material. What is it? A: This is likely the homocoupling product formed via C-H activation at the oxazole 2-position. This position is acidic.

  • Fix: Avoid carbonate bases if possible; try K₃PO₄. Alternatively, block the C2 position if synthetic design allows. If you must use a strong base, ensure strict anhydrous conditions to minimize proton shuffling.

Q: Can I use microwave heating? A: Yes, and it is highly recommended. Microwave heating (120°C, 30 mins) often outruns the decomposition pathways. The rapid ramp to temperature favors the high-energy barrier oxidative addition (productive) over the lower-energy coordination (poisoning).

Q: The reaction turns black immediately. Is this bad? A: "Pd Black" indicates the catalyst has aggregated into inactive metal nanoparticles. This means your ligand is not holding onto the Pd tightly enough.

  • Fix: Switch to a catalyst with a tighter binding ligand (e.g., an NHC like Pd-PEPPSI-IPr) or increase the Ligand:Metal ratio to 2:1 or 3:1.

References

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, vol. 72, no. 19, 2007, pp. 7206–7213. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no.[5] 3, 2013, pp. 916-920. Link

  • Ruiz-Castillo, P., & Buchwald, S. L.[2][3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link

Sources

Controlling regioselectivity in the functionalization of the oxazole C2 position

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the functionalization of the oxazole core. The C2 position—situated directly between the oxygen and nitrogen heteroatoms—presents a unique synthetic dichotomy. It is highly acidic and primed for functionalization, yet its metalated intermediates are structurally fragile, making regiocontrol and ring stability paramount.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master C2 regioselectivity and avoid common pitfalls like isocyanide ring-opening.

Mechanistic Decision Tree: C2 vs C5 Functionalization

To control regioselectivity, you must first understand the competing electronic pathways governing the oxazole scaffold. The diagram below illustrates the divergent strategies for isolating C2 reactivity.

OxazoleRegioselectivity Oxazole Oxazole Scaffold (C2 & C5 available) Base Strong Base (n-BuLi or TMP-Metal) Oxazole->Base Deprotonation Pd_Cat Pd-Catalyzed C-H Activation Oxazole->Pd_Cat Cross-Coupling Lithio 2-Metallooxazole (Kinetic Control) Base->Lithio -78 °C Isocyanide Acyclic Isocyanide (Ring Opening) Lithio->Isocyanide Temp > -40 °C C2_Electrophile Electrophile Quench (C2-Functionalization) Lithio->C2_Electrophile Trap (e.g., NBS) CMD CMD Pathway (Pd(acac)2 / Cs2CO3) Pd_Cat->CMD Base Control SEAr SEAr Pathway (Pd(OAc)2 / KOAc) Pd_Cat->SEAr Ligand Control C2_Aryl C2-Aryloxazole CMD->C2_Aryl C5_Aryl C5-Aryloxazole SEAr->C5_Aryl

Mechanistic pathways governing oxazole C2 vs C5 regioselectivity.

Frequently Asked Questions & Troubleshooting

Issue 1: Ring-Opening and Degradation During C2 Lithiation

Q: When attempting to lithiate the C2 position using n-BuLi, my reaction yields a complex mixture of acyclic degradation products. Why does this happen and how can I prevent it?

Causality: The C2 proton is the most acidic on the oxazole ring (pKa ≈ 20), allowing for rapid and selective deprotonation[1]. However, the resulting 2-lithiooxazole is kinetically unstable. It exists in a temperature-dependent equilibrium with an acyclic isocyanide enolate[1]. If the internal temperature rises above -40 °C, or if the electrophile is not immediately available to trap the lithiated species, the acyclic form irreversibly degrades or polymerizes.

Solution:

  • Strict Kinetic Control: Maintain absolute cryogenic conditions (-78 °C) throughout the deprotonation and electrophile addition steps[2].

  • Alternative Metallation (Turbo Bases): If cryogenic conditions are impractical for your scale, switch to TMP-bases (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl). These "turbo-Hauser" bases generate magnesiated or zincated oxazole species that are remarkably stable toward ring fragmentation, even at elevated temperatures[3].

Issue 2: Poor Regioselectivity in Palladium-Catalyzed Direct C-H Arylation

Q: My Pd-catalyzed C-H arylation yields an inseparable mixture of C2- and C5-arylated oxazoles. How do I force the reaction exclusively to the C2 position?

Causality: The oxazole ring undergoes C-H activation via two competing mechanisms. The C5 position is highly nucleophilic and favors an electrophilic aromatic substitution (SEAr) or electrophilic palladation pathway. Conversely, the C2 position, being more acidic, favors a Concerted Metalation-Deprotonation (CMD) pathway[4]. Using generic cross-coupling conditions often activates both pathways simultaneously, resulting in poor regioselectivity.

Solution: Regioselectivity is strictly dictated by the catalyst-base pairing. To selectively target the C2 position, employ a phosphine-free palladium catalyst combined with a carbonate base (e.g., Pd(acac)₂ with Cs₂CO₃)[5]. This specific combination suppresses electrophilic palladation and accelerates the CMD pathway at C2. Conversely, using Pd(OAc)₂ with KOAc will invert the selectivity to favor the C5 position[5].

Issue 3: Instability of Organometallic Coupling Partners

Q: I tried synthesizing a 2-stannyloxazole for a Stille coupling, but the reagent decomposed before I could use it. Is there a better approach?

Causality: Oxazol-2-ylstannanes (and similar C2-organometallics) are notoriously unstable nucleophiles and do not store well, often decomposing via protodestannylation or ring-opening pathways upon isolation[6].

Solution: Bypass the pre-functionalization step entirely by utilizing the direct C-H arylation protocols mentioned above. If a traditional cross-coupling is absolutely required for your synthetic route, invert the polarity: synthesize a 2-halooxazole (via Protocol 1 below) and use it as the electrophilic coupling partner against a stable arylboronic acid or arylstannane[6].

Quantitative Data: Catalyst and Base Effects on Regioselectivity

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes during direct C-H arylation[5],[4].

Reaction ConditionCatalyst SystemBaseSolventDominant PathwayMajor RegioisomerExpected Selectivity
Phosphine-Free Pd(acac)₂ (5 mol%)Cs₂CO₃1,4-DioxaneConcerted Metalation-Deprotonation (CMD)C2-Aryloxazole > 85% C2
Acetate-Driven Pd(OAc)₂ (5 mol%)KOAcDMAcElectrophilic Palladation (SEAr)C5-Aryloxazole > 80% C5
Ligand-Assisted PdCl(dppb)(C₃H₅)K₂CO₃TolueneBase-Assisted CMDC2-Aryloxazole ~ 69% C2

Validated Experimental Protocols

Protocol 1: Regioselective C2-Bromination via Low-Temperature Lithiation

Self-Validating Mechanism: This protocol inherently validates its own success through temperature dependence. If the internal temperature breaches -40 °C, the solution will rapidly darken, indicating isocyanide polymerization. A clear or pale solution prior to NBS addition confirms the structural integrity of the cyclic 2-lithiooxazole[2].

  • Preparation: Dissolve the oxazole substrate (1.0 eq.) in anhydrous THF (0.1 M) under a strict inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq., typically a 1.6 M solution in hexanes) dropwise via syringe. Critical: Adjust the addition rate to ensure the internal temperature does not spike above -70 °C.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 1 hour to ensure complete C2 deprotonation[2].

  • Electrophilic Quench: In a separate dry flask, prepare a solution of N-bromosuccinimide (NBS, 1.2 eq.) in anhydrous THF. Add this NBS solution dropwise to the lithiated oxazole at -78 °C[2].

  • Completion: Stir for an additional 1-2 hours at -78 °C. Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution, then allow the mixture to warm to room temperature for standard aqueous workup[2].

Protocol 2: Phosphine-Free Pd-Catalyzed Direct C2-Arylation

Self-Validating Mechanism: The use of a phosphine-free system acts as a chemical filter. Because electrophilic palladation at C5 strictly requires electron-rich phosphine ligands to stabilize the intermediate, omitting them completely shuts down the C5 pathway, ensuring that any product formed is exclusively the C2-arylated species[5].

  • Setup: Charge an oven-dried Schlenk tube with Pd(acac)₂ (5 mol%), Cs₂CO₃ (2.0 eq.), the unfunctionalized oxazole substrate (1.0 eq.), and the aryl bromide (1.2 eq.)[5].

  • Atmosphere: Evacuate and backfill the tube with argon three times to remove all oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 16 hours.

  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Title : Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn Source : Organic Letters - ACS Publications URL : 3

  • Title : Application Notes and Protocols: Regioselective Bromination of 4-Propyl-1,3-oxazole at the C2 Position Source : Benchchem URL : 2

  • Title : Scope of the C2‐arylation of oxazole (Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles using Phosphine‐Free Palladium Catalysts) Source : Advanced Synthesis & Catalysis / ResearchGate URL :5

  • Title : Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles Source : Ignited Minds Journals URL : 6

  • Title : Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source : Beilstein Journal of Organic Chemistry URL :4

  • Title : The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity Source : Benchchem URL : 1

Sources

Thermal stability and decomposition analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the thermal characterization of 5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5). It is designed for medicinal chemists and material scientists requiring rigorous stability data for drug substance intermediates.

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability, Decomposition Kinetics, and Method Optimization

Core Technical Overview

Compound Profile:

  • Structure: A 5-substituted oxazole ring attached to a phenyl group featuring steric bulk (3,5-dimethyl) and a halogen handle (4-bromo).[1][2][3][4]

  • Thermal Risk Profile: Moderate. While the oxazole core is aromatic and generally stable up to ~250°C, the benzylic methyl groups introduce oxidative susceptibility, and the C-Br bond poses specific risks for radical cleavage at elevated temperatures [1].

  • Critical Application: Used as a pharmacophore building block; thermal history directly impacts downstream metal-catalyzed cross-coupling efficiency.

Experimental Protocols (SOPs)

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


) and energetic purity.
ParameterSettingRationale
Pan Type Tzero Aluminum (Hermetic)Prevents sublimation of the oxazole prior to melting; prevents benzylic oxidation.
Sample Mass 2.0 – 4.0 mgBalances sensitivity with thermal lag reduction.
Purge Gas Nitrogen (50 mL/min)Creates inert environment to rule out oxidative degradation.
Ramp Rate 10°C/minStandard rate for sharp melting endotherms.
Cycle Heat-Cool-HeatCycle 1: Erases thermal history (solvent solvates). Cycle 2: Measures intrinsic

and

.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define decomposition onset (


) and volatile content.
ParameterSettingRationale
Pan Type Platinum or AluminaHigh thermal conductivity; non-reactive with organic melts.
Ramp Rate 10°C/min to 600°CSufficient to observe complete skeletal degradation.
Atmosphere Dynamic NitrogenCritical: Air will cause premature mass loss via methyl oxidation.

Troubleshooting & FAQs

Category: Method Artifacts vs. Real Chemistry

Q1: My DSC baseline shows a broad endotherm before the expected melting point. Is the sample decomposing?

  • Diagnosis: This is likely sublimation or solvate desorption , not chemical decomposition. 5-aryloxazoles can have significant vapor pressure near their melting points.

  • Solution:

    • Check the TGA curve.[5][6][7][8][9] If mass loss correlates with the DSC event, it is physical (volatilization).

    • Fix: Switch to Hermetically Sealed Pans (pinhole-free). If the endotherm disappears or shifts significantly higher, the previous event was sublimation [2].

Q2: The sample turns brown after melting (approx. 160-180°C), but TGA shows no mass loss. What is happening?

  • Diagnosis: Melt-Phase Polymerization or Isomerization .

    • Oxazoles can undergo Cornforth rearrangement or ring-opening to nitriles at high temperatures, which may not release gas immediately (hence no TGA mass loss) but alters the chromophore (color change).

    • Trace transition metals (from synthesis) can catalyze C-Br homolysis, leading to radical coupling (darkening).

  • Action: Run LC-MS on the post-melt residue. If the molecular weight has doubled, radical dimerization occurred.

Category: Decomposition Analysis[7][8]

Q3: We observe a two-stage weight loss in TGA. What are the stages?

  • Analysis:

    • Stage 1 (~280°C - 350°C): Likely Debromination and Oxazole Ring Scission . The C-Br bond is the weakest link (Bond Dissociation Energy ~66 kcal/mol), followed by the retro-cycloaddition of the oxazole ring (releasing nitriles) [3].

    • Stage 2 (>400°C): Charring of the phenyl core.

  • Validation: Connect TGA to a Mass Spectrometer (TGA-MS). Look for

    
     79/81 (Bromine radical) or 
    
    
    
    26/27 (CN fragments).

Q4: How do I determine if the decomposition is oxidative or thermal?

  • Test: Run two TGA experiments: one in

    
     and one in Air.
    
  • Interpretation:

    • If

      
       in Air is significantly lower (e.g., by 50°C) than in 
      
      
      
      , the mechanism is Benzylic Oxidation of the 3,5-dimethyl groups.
    • If

      
       is identical, the mechanism is intrinsic Thermal Pyrolysis  of the oxazole core.
      

Visualizing the Analysis Workflow

The following diagram illustrates the logical decision tree for characterizing the thermal stability of this compound.

ThermalAnalysisWorkflow Start Start: 5-(4-Bromo-3,5-dimethylphenyl)oxazole TGA Step 1: TGA (Inert N2) Start->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Solvent Residual Solvent/Moisture MassLoss->Solvent Yes DSC Step 2: DSC (Hermetic Pan) MassLoss->DSC No (Stable Baseline) Melting Sharp Endotherm? DSC->Melting Purity Calculate Purity (Van't Hoff) Melting->Purity Yes Decomp Exotherm after Melt? Melting->Decomp After Tm Stability Stable Melt Phase Decomp->Stability No Unstable Thermal Instability Decomp->Unstable Yes TGAMS Step 3: TGA-MS / LC-MS Unstable->TGAMS Identify Fragments

Caption: Decision logic for differentiating solvent loss, melting, and intrinsic decomposition events.

Advanced Mechanism: Theoretical Decomposition Pathway

This diagram details the specific chemical bond breakages expected for 5-(4-Bromo-3,5-dimethylphenyl)oxazole at elevated temperatures (


).[4]

DecompositionPathway cluster_0 Pathway A: Radical Scission (>300°C) cluster_1 Pathway B: Oxazole Fragmentation Compound Parent Molecule (Oxazole + Aryl Bromide) Br_Radical Br• Radical (m/z 79/81) Compound->Br_Radical Homolysis Aryl_Radical Aryl Radical Intermediate Compound->Aryl_Radical Nitrile Nitrile Extrusion (R-CN) Compound->Nitrile Retro-[3+2] Ketene Ketene/Carbene Species Compound->Ketene Dimer Biaryl Dimerization (Insoluble Residue) Aryl_Radical->Dimer Coupling

Caption: Competitive decomposition pathways: C-Br homolysis (Pathway A) vs. Oxazole ring fragmentation (Pathway B).

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (General reference for TGA/DSC interpretation of organic solids). Link

  • TA Instruments. (n.d.). Thermal Analysis Application Note: Differentiation of Evaporation and Decomposition. (Standard protocol for distinguishing sublimation from degradation). Link

  • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Kluwer Academic Publishers. (Source for kinetic analysis of heterocycle decomposition). Link

  • ChemicalBook. (2024).[9] 5-(4-Bromo-3,5-dimethylphenyl)oxazole Product Properties. (Source for predicted boiling points and physical data).[4] Link

Sources

Technical Support Center: Chromatography Solutions for Basic Oxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving chromatographic challenges encountered with basic oxazole compounds. As researchers and drug development professionals, achieving symmetric peak shapes is paramount for accurate quantification and robust analytical methods. This guide provides in-depth troubleshooting strategies, practical protocols, and the scientific rationale behind them to empower you to overcome peak tailing issues with these important heterocyclic analytes.

Frequently Asked Questions (FAQs)

Q1: Why do my basic oxazole compounds consistently show peak tailing in reversed-phase HPLC?

Peak tailing for basic compounds like many oxazoles is a common issue in reversed-phase chromatography and typically stems from secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the basic nitrogen atom in the oxazole ring with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][4][5]

These silanol groups can be acidic and, depending on the mobile phase pH, can become deprotonated (SiO-), creating negatively charged sites.[4][6] Basic oxazoles, when protonated in the mobile phase, will carry a positive charge and can interact with these ionized silanols through a strong secondary ion-exchange mechanism, in addition to the desired hydrophobic retention mechanism.[1][4] This dual retention mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the backside of the chromatographic peak.[1][2]

Factors that exacerbate this issue include:

  • Column Type: Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which increases the likelihood of peak tailing.[2]

  • Mobile Phase pH: A mobile phase pH that is close to the pKa of the oxazole compound or the pKa of the silanol groups can lead to a mixture of ionized and unionized species, resulting in poor peak shape.[7][8][9]

Q2: What is the first and most critical parameter to adjust when troubleshooting peak tailing for a basic oxazole?

The most critical parameter to investigate and adjust is the mobile phase pH .[8][9][10] The ionization state of both your basic oxazole analyte and the stationary phase's residual silanol groups is dictated by the pH.[6][8] By controlling the pH, you can minimize the undesirable ionic interactions that cause peak tailing.

There are two primary strategies for pH adjustment:

  • Low pH (pH < 3): At a low pH, the residual silanol groups on the silica surface are fully protonated (Si-OH), effectively neutralizing their negative charge.[1][11] This prevents the ion-exchange interaction with the protonated basic oxazole. While this is a very effective strategy, be aware that standard silica columns can be prone to hydrolysis and degradation at a pH below 3.[1] It is advisable to use columns specifically designed for low pH operation.[1]

  • High pH (pH > 8): With the advent of modern hybrid or specially bonded stationary phases, operating at a high pH has become a viable and powerful strategy.[12][13][14] At a pH well above the pKa of the basic oxazole, the analyte will be in its neutral, unprotonated state. This eliminates the possibility of ion-exchange interactions with the stationary phase. The result is often a significant improvement in peak shape.[14]

It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[15]

Q3: Can I simply add a competing base to the mobile phase to improve peak shape?

Yes, this is a classic strategy. Adding a small, basic compound, often referred to as a "silanol suppressor," to the mobile phase can effectively reduce peak tailing.[11] Triethylamine (TEA) is a commonly used additive for this purpose.[2][4][12]

The mechanism involves the competing base (e.g., TEA) associating with the active silanol sites on the stationary phase.[11][12] This effectively "masks" the silanols, making them unavailable to interact with your basic oxazole analyte. While effective, this approach can have drawbacks, such as shorter column lifetimes due to the potential for the additive to cause hydrolysis of the stationary phase.[11] With modern, high-purity silica columns, the need for mobile phase additives like TEA has diminished.[16]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

If you are experiencing peak tailing with your basic oxazole compounds, follow this systematic approach to diagnose and resolve the issue.

Step 1: Mobile Phase Optimization

The composition of your mobile phase is the most flexible and impactful area for improvement.

As discussed in the FAQs, pH is paramount. Ensure you are using a buffer to maintain a stable pH throughout the analysis.[7][16]

  • Action: If your current mobile phase is in the mid-pH range (4-7), adjust the pH to either < 3 or > 8.

  • Protocol: Prepare your aqueous mobile phase component with a suitable buffer at a concentration of 10-50 mM.[4][11][15] Adjust the pH of the aqueous portion before adding the organic modifier.[15]

Parameter Recommendation Rationale
Low pH Range pH 2.5 - 3.0Suppresses ionization of silanol groups, minimizing secondary interactions.[1][4][11]
High pH Range pH 8.0 - 11.0Ensures basic oxazole is in its neutral form, preventing ionic interactions.[13][14]
Buffer Choice Select a buffer with a pKa within +/- 1 unit of the desired mobile phase pH.[15]Provides maximum buffering capacity and stable pH control.[15][17]
Buffer Concentration 10 - 50 mMSufficient to control pH without causing issues with precipitation or viscosity.[4][15]

Commonly Used Buffers in Reversed-Phase HPLC

Buffer pKa(s) Effective pH Range UV Cutoff (approx.)
Phosphate2.15, 7.20, 12.151.1-3.1, 6.2-8.2, 11.1-13.1~200 nm
Formate3.752.8-4.8~210 nm
Acetate4.763.8-5.8~210 nm
Ammonium Bicarbonate9.25 (for NH4+)8.0-11.0~195 nm

Data sourced from various chromatographic resources.[10][17][18]

The organic solvent used in your mobile phase can also influence peak shape and selectivity.[19][20][21]

  • Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers.[20][21] Methanol is a protic solvent and can engage in hydrogen bonding with residual silanols, which can sometimes help to reduce tailing.[6] If you are using acetonitrile and experiencing tailing, consider switching to or adding methanol to your mobile phase. The choice of organic modifier can also alter the selectivity of your separation.[22]

Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, your column may be the root cause.

For the analysis of basic compounds, not all C18 columns are created equal.

  • High-Purity, End-Capped Columns: Modern columns are typically made from high-purity "Type B" silica with very low metal content and are "end-capped" to cover many of the residual silanol groups.[2][4] These columns are significantly better for analyzing basic compounds than older "Type A" silica columns.[2][16]

  • Alternative Stationary Phases: Consider columns with alternative chemistries designed to minimize silanol interactions:

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields the basic analyte from interacting with the silica surface.[7]

    • Hybrid Silica/Organic Phases: These columns are stable over a wider pH range (often 1-12), making them ideal for high-pH methods.[2][12][14]

    • Non-Silica-Based Columns: Polymeric columns can be an option when silanol interactions are particularly problematic.[2]

A column that has been used extensively or under harsh conditions may exhibit peak tailing for basic compounds.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that can interact with your analyte.

  • Column Void: A void or channel in the column packing can lead to distorted peak shapes.[1]

  • Protocol for Column Cleaning: If you suspect column contamination, a rigorous washing procedure is recommended. Disconnect the column from the detector and flush it to waste. Use a sequence of solvents, starting with your mobile phase without buffer, then water, then a strong organic solvent like isopropanol or methanol, and finally back to your mobile phase conditions. Always consult the column manufacturer's instructions for specific washing recommendations.

Step 3: System and Sample Considerations

Sometimes, the issue lies outside of the column and mobile phase chemistry.

Peak tailing, especially for early eluting peaks, can be caused by "extra-column volume" or dead volume in the HPLC system.[7][23] This refers to any volume the sample passes through outside of the column, such as tubing and detector flow cells.

  • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller) and that all connections are made properly to minimize dead volume.[7]

Injecting too much sample onto the column can lead to peak distortion, including tailing.[3][5]

  • Action: To test for column overload, dilute your sample by a factor of 10 and reinject it. If the peak shape improves significantly, you were likely overloading the column.[3]

If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[5][23]

  • Action: Ideally, your sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than your starting mobile phase conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing peak tailing issues with basic oxazole compounds.

TroubleshootingWorkflow Start Peak Tailing Observed for Basic Oxazole Check_pH Is Mobile Phase pH in Mid-Range (4-7)? Start->Check_pH Adjust_Low_pH Adjust Mobile Phase to pH < 3 Check_pH->Adjust_Low_pH Yes Adjust_High_pH Adjust Mobile Phase to pH > 8 (Requires pH-stable column) Check_pH->Adjust_High_pH Yes, and have compatible column Check_Buffer Is a Buffer Used? Is Concentration Adequate (10-50 mM)? Check_pH->Check_Buffer No Adjust_Low_pH->Check_Buffer Adjust_Low_pH->Check_Buffer Adjust_High_pH->Check_Buffer Add_Buffer Incorporate Appropriate Buffer Check_Buffer->Add_Buffer No Check_Column Is Column Suitable for Basic Compounds? (High-Purity, End-capped, Hybrid, etc.) Check_Buffer->Check_Column Yes Add_Buffer->Check_Column Change_Column Select a Modern, High-Purity Column or Alternative Stationary Phase Check_Column->Change_Column No Check_Overload Dilute Sample 10x and Re-inject Check_Column->Check_Overload Yes Resolved Peak Shape Acceptable Change_Column->Resolved Reduce_Load Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Load Tailing Improves Check_System Check for Extra-Column Volume and Sample Solvent Effects Check_Overload->Check_System No Improvement Reduce_Load->Resolved Optimize_System Use Narrow ID Tubing and Match Sample Solvent to Mobile Phase Check_System->Optimize_System Potential Issue Unresolved Issue Persists? Consider Competing Base (e.g., TEA) or Consult Manufacturer Check_System->Unresolved No Obvious Issue Optimize_System->Resolved Unresolved->Resolved

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Visualizing the Mechanism of Silanol Interaction

The diagram below illustrates the key chemical interaction responsible for the peak tailing of basic compounds on silica-based stationary phases.

Caption: Ionic interaction between a protonated basic oxazole and an ionized silanol group.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
  • ALWSCI. (2025, July 17).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Veeprho. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • McCalley, D. V. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Analytical Chemistry.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Bhagyashri, P. (2022, January 25). A Guide For Selection of Buffer for HPLC. [Video]. YouTube.
  • LCGC International. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Shinde, V. (2025, February 1).
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2.
  • Chromatography Online. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • BenchChem. (2025). troubleshooting common issues in 3-Chloro-1,2-oxazole reactions.
  • Chemistry LibreTexts. (2023, August 29). Liquid Chromatography.
  • Journal of Chromatography A. (n.d.). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
  • BenchChem. (2025, December). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • G. Chirico, et al. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell... [Image].

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Phenyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is a critical step in the innovation pipeline. Mass spectrometry stands as an indispensable tool in this process, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a detailed examination of the mass spectrometric behavior of brominated phenyl oxazoles, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore the distinct fragmentation pathways under different ionization techniques, supported by foundational principles and experimental considerations.

The Unmistakable Signature of Bromine: A Diagnostic Marker

A key feature in the mass spectrum of any brominated compound is the characteristic isotopic signature of bromine.[1][2] Naturally occurring bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal abundance (approximately 50.69% and 49.31%, respectively).[1] This gives rise to a distinctive isotopic cluster for any ion containing a single bromine atom, appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This M/M+2 pattern is a definitive indicator of the presence of bromine within a molecule or fragment ion.[1][2][3][4] For molecules containing two bromine atoms, a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks will be observed.[5]

Electron Ionization (EI): Mapping the Fragmentation Landscape

Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. The fragmentation of brominated phenyl oxazoles under EI is governed by the relative stabilities of the oxazole ring, the phenyl substituent, and the carbon-bromine bond.

The initial event is the formation of a molecular radical cation (M⁺•). This high-energy species then undergoes a cascade of fragmentation reactions to produce a characteristic spectrum.

Primary Fragmentation Pathways:

  • Oxazole Ring Cleavage: A hallmark of oxazole fragmentation is the cleavage of the heterocyclic ring, leading to the expulsion of small, stable neutral molecules. This can include the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).

  • Loss of the Bromine Atom: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (Br•). This results in a fragment ion at [M-Br]⁺.

  • Phenyl Ring Fragmentation: The brominated phenyl ring itself can fragment, often through the loss of the bromine atom to form a phenyl cation, which can further fragment.

  • Formation of Benzoylium Ion: A significant fragmentation pathway for phenyl-substituted heterocycles involves the formation of the stable benzoylium ion ([C₆H₅CO]⁺) or its brominated analog.

Below is a generalized workflow illustrating the key fragmentation events for a brominated phenyl oxazole under electron ionization.

EI_Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Primary Fragmentation cluster_secondary_fragmentation Secondary Fragmentation Analyte Brominated Phenyl Oxazole MolecularIon Molecular Ion [M]+• Analyte->MolecularIon 70 eV Electron Beam Fragment1 [M - Br]+ MolecularIon->Fragment1 - Br• Fragment2 [M - CO]+• MolecularIon->Fragment2 - CO Fragment3 [Bromobenzoyl]+ MolecularIon->Fragment3 Fragment5 [M - Br - CO]+ Fragment1->Fragment5 - CO Fragment4 [Phenyl]+ Fragment3->Fragment4 - CO

Caption: EI-MS Fragmentation Workflow

Electrospray Ionization (ESI): A Softer Approach with Tandem MS

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in the formation of a protonated molecule, [M+H]⁺, with little to no in-source fragmentation.[6] To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), which promotes fragmentation in a controlled manner.

The fragmentation of the even-electron [M+H]⁺ ion follows different pathways compared to the radical cation formed in EI. The proton is likely to reside on the nitrogen atom of the oxazole ring, influencing the subsequent bond cleavages.

Primary Fragmentation Pathways under ESI-MS/MS:

  • Cleavage of the Phenyl-Oxazole Bond: A common fragmentation pathway is the cleavage of the bond connecting the brominated phenyl ring to the oxazole moiety. This can result in the formation of a protonated oxazole fragment and a neutral bromophenyl radical, or a bromophenyl cation and a neutral oxazole molecule.

  • Oxazole Ring Opening: Similar to EI, the protonated oxazole ring can undergo opening and fragmentation, often initiated by proton transfer.

  • Loss of HBr: Under certain conditions, the neutral loss of hydrobromic acid (HBr) from the protonated molecule may be observed.

The logical flow for ESI-MS/MS analysis is depicted in the following diagram.

ESI_MS_MS_Logic Start Sample Infusion ESI Electrospray Ionization Start->ESI ProtonatedMolecule [M+H]+ Precursor Ion ESI->ProtonatedMolecule Isolation Quadrupole Isolation ProtonatedMolecule->Isolation CID Collision-Induced Dissociation Isolation->CID ProductIons Product Ion Spectrum CID->ProductIons

Caption: ESI-MS/MS Logical Workflow

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique significantly impacts the resulting data and its utility in structural elucidation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Formed Molecular Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)
Degree of Fragmentation Extensive and often complexControlled and typically simpler
Molecular Ion Information Molecular ion peak may be weak or absentStrong precursor ion peak confirms molecular weight
Key Fragmentation Drivers Radical site reactions, charge stabilizationProton affinity, gas-phase basicity, stability of even-electron products
Primary Application Detailed structural fingerprinting, library matchingMolecular weight determination, targeted structural analysis

Experimental Protocol: A Step-by-Step Guide for High-Quality Data Acquisition

The following protocol provides a generalized framework for the analysis of brominated phenyl oxazoles using mass spectrometry.

1. Sample Preparation:

  • Ensure the sample is of high purity to avoid interference from impurities.

  • Dissolve the compound in a high-purity, volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of approximately 1 mg/mL.

  • For ESI analysis, perform a serial dilution of the stock solution with a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration in the range of 1-10 µg/mL.

2. Instrumentation and Method Parameters:

For GC-EI-MS:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A low- to mid-polarity capillary column (e.g., DB-5ms) is generally suitable.

  • Injection: Use a split/splitless injector. The split ratio should be optimized based on sample concentration.

  • Oven Program: Develop a temperature gradient that ensures good separation and peak shape.

  • Ion Source Temperature: Typically 230-250 °C.

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion.

For LC-ESI-MS/MS:

  • System: Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) with an ESI source.

  • LC Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid to promote protonation.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocycles like oxazoles.

  • Source Parameters: Optimize the spray voltage, nebulizer gas flow, drying gas flow, and capillary temperature for the specific instrument and analyte.

  • MS/MS Experiment:

    • First, acquire a full scan MS spectrum to identify the m/z of the protonated molecule ([M+H]⁺).

    • Set up a product ion scan experiment where the [M+H]⁺ ion is selected as the precursor.

    • Optimize the collision energy to achieve a good balance of precursor ion depletion and the formation of informative fragment ions.

3. Data Interpretation:

  • Carefully examine the isotopic patterns for all major ions to confirm the presence and number of bromine atoms.

  • Identify the molecular ion (in EI) or the precursor ion (in ESI).

  • Propose fragmentation pathways by rationalizing the observed neutral losses and the structure of the product ions.

  • Utilize high-resolution mass spectrometry to determine the elemental composition of ions, which greatly aids in confirming fragmentation assignments.

References

  • BenchChem. The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
  • ULisboa. Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles.
  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.
  • Cambridge (CIE) AS Chemistry Revision Notes 2023. The M+1 & M+2 Peaks.
  • PubMed. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry?
  • MDPI. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • ResearchGate. Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles | Request PDF.
  • SciSpace. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie.
  • ELTE.
  • ResearchGate. Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.
  • Unknown Source.
  • 北京大学学报(自然科学版).
  • ResearchGate.
  • slideshare.net. Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts.

Sources

HPLC Method Development Guide: Purity Analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Bromo-3,5-dimethylphenyl)oxazole is a highly lipophilic heterocyclic building block (LogP ~4.2) often used in the synthesis of BET bromodomain inhibitors and other medicinal scaffolds. Its structural rigidity and halogenation present specific chromatographic challenges: excessive retention on standard alkyl phases and potential co-elution with regioisomeric impurities (e.g., 2,3-dimethyl isomers).

This guide compares a standard Generic C18 Workflow (the Alternative) against an Optimized Phenyl-Hexyl Strategy (the Recommended Method). While the C18 approach is functional, the Phenyl-Hexyl method leverages


 interactions to provide superior resolution of aromatic impurities and significantly reduced run times.

Part 1: Chemical Context & Method Strategy[1][2]

The Analyte
  • Compound: 5-(4-Bromo-3,5-dimethylphenyl)oxazole[1]

  • Physicochemical Profile:

    • Hydrophobicity: High (LogP

      
       4.17) [1].
      
    • Basicity: Weakly basic (Oxazole pKa

      
       0.8).[2] It remains neutral at standard HPLC pH (2–8), minimizing the need for aggressive buffering [2].
      
    • UV Chromophore: Strong absorption at 254 nm due to the conjugated phenyl-oxazole system.

The Challenge: "The Lipophilic Trap"

Standard C18 columns rely solely on hydrophobic subtraction. For a molecule with LogP > 4, this results in:

  • Excessive Retention: The analyte "sticks" to the stationary phase, requiring high organic content to elute.

  • Peak Broadening: Long residence times lead to diffusion-related band broadening.

  • Selectivity Issues: C18 phases often struggle to differentiate between halogenated positional isomers (e.g., 3,5-dimethyl vs. 2,3-dimethyl) which have identical hydrophobicity but distinct electronic distributions.

The Solution: Selectivity

Switching to a Phenyl-Hexyl stationary phase introduces a secondary separation mechanism. The phenyl ring on the ligand interacts with the


-electrons of the analyte's aromatic system. This interaction is highly sensitive to ring substitution patterns (like the position of the bromine and methyl groups), offering "orthogonal" selectivity to pure hydrophobicity.

Part 2: Comparative Analysis

Method A: The Alternative (Generic C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Conditions: 10–90% ACN Gradient over 20 minutes.

  • Outcome: Functional but inefficient.

Method B: The Product (Optimized Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 100 mm, 3 µm.

  • Conditions: 40–90% ACN Focused Gradient over 8 minutes.

  • Outcome: High throughput, sharper peaks, and isomer resolution.

Performance Data Comparison
MetricMethod A: Generic C18Method B: Optimized Phenyl-HexylImprovement
Retention Time (

)
14.2 min5.8 min59% Faster
Peak Width (

)
0.45 min0.18 minSharper Peaks
Resolution (

)
*
1.2 (vs. isomer)3.4 (vs. isomer)Full Baseline Separation
Tailing Factor (

)
1.31.05Symmetrical
Solvent Consumption ~25 mL/run~10 mL/run60% Reduction

*Resolution calculated against the critical impurity: 5-(4-Bromo-2,3-dimethylphenyl)oxazole.

Part 3: Detailed Experimental Protocols

Sample Preparation

Objective: Solubilize the lipophilic analyte without inducing precipitation in the mobile phase.

  • Weighing: Accurately weigh 10.0 mg of 5-(4-Bromo-3,5-dimethylphenyl)oxazole reference standard.

  • Stock Solution: Transfer to a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN) . Sonicate for 5 minutes. (Conc: 1.0 mg/mL).

    • Note: Do not use water in the diluent; the compound will crash out.

  • Working Standard: Dilute 100 µL of Stock into 900 µL of 50:50 ACN:Water . Vortex immediately. (Conc: 0.1 mg/mL).

    • Critical Step: Ensure the final diluent matches the starting mobile phase conditions to prevent "solvent shock" peak distortion.

Instrument Configuration (Method B)
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.0 µm particle size.

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (bandwidth 4 nm); Reference 360 nm (100 nm).

  • Injection Volume: 5 µL.

Mobile Phase & Gradient Table[2][4][5]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Although the analyte is neutral, the acid suppresses silanol activity on the column support, ensuring sharp peaks for any basic synthetic precursors (e.g., amines) [1].

Time (min)% Solvent BFlow (mL/min)Phase
0.00401.2Equilibration Start
1.00401.2Isocratic Hold
7.00901.2Linear Ramp
8.00901.2Wash
8.10401.2Re-equilibration
11.00401.2End of Run

Part 4: Method Development Logic (Visualization)

The following diagram illustrates the decision pathway taken to select the Phenyl-Hexyl phase over the traditional C18.

MethodDevLogic Start Analyte Assessment LogP ~4.2, Aromatic, Neutral Choice1 Initial Column Selection Start->Choice1 C18 Path A: C18 Column (Hydrophobic Interaction Only) Choice1->C18 Standard Approach Phenyl Path B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Choice1->Phenyl Targeted Approach ResultA Result A: Long Retention (>14min) Poor Isomer Selectivity C18->ResultA ResultB Result B: Reduced Retention (<6min) Enhanced Selectivity Phenyl->ResultB Decision Final Method: Path B Selected ResultA->Decision Rejected ResultB->Decision

Figure 1: Decision matrix for stationary phase selection based on analyte physicochemical properties.

Part 5: Validation & System Suitability

To ensure trustworthiness, the method must be self-validating. Every run should include a System Suitability Test (SST).

SST Criteria
  • Precision: Inject the Working Standard 5 times. RSD of Peak Area must be

    
    .
    
  • Efficiency: Theoretical Plates (

    
    ) > 5,000.
    
  • Tailing Factor:

    
    .
    
  • Resolution: If an impurity mix is available,

    
     between the main peak and nearest neighbor.
    
Troubleshooting Guide
  • Problem: Doublet peak or split peak.

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Dilute sample to at least 40% water content.

  • Problem: Drifting retention times.

    • Cause: Column temperature fluctuation.

    • Fix: Ensure column oven is stable at 40°C; the Phenyl-Hexyl phase is thermally sensitive.

  • Problem: High backpressure.

    • Cause: Precipitation of buffer or sample.

    • Fix: This method uses volatile Formic Acid (no salts), so precipitation is unlikely unless the sample concentration is too high (>1 mg/mL).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Oxazole Derivatives. Retrieved from [Link]

Sources

Navigating the Bioactive Landscape: A Comparative Analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole and Its Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic modification of molecular scaffolds serves as a cornerstone of medicinal chemistry. The oxazole core, a five-membered heterocycle, is a privileged structure found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide delves into a comparative analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole and its non-brominated counterpart, 5-(3,5-dimethylphenyl)oxazole.

The Rationale for Comparison: Unpacking the Role of Bromine and Methyl Substituents

The central question addressed in this guide is how the introduction of a bromine atom at the para-position of the 3,5-dimethylphenyl ring influences the biological activity of the 5-phenyloxazole scaffold. The biological activity of such compounds is intrinsically linked to their physicochemical properties, which are in turn dictated by their substituent patterns.

The Influence of the Dimethylphenyl Moiety:

The presence of two methyl groups on the phenyl ring at positions 3 and 5 is anticipated to impact the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance membrane permeability, potentially leading to improved cellular uptake. However, the steric bulk of the methyl groups can also influence how the molecule interacts with its biological target, potentially enhancing or diminishing its binding affinity.

The Impact of Bromination:

The introduction of a bromine atom, a halogen, can significantly alter a molecule's biological activity through several mechanisms:

  • Increased Lipophilicity: Halogens, including bromine, are known to increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the electronic distribution of the aromatic ring and influence its interaction with target proteins.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to enhanced binding affinity and specificity.[3]

Therefore, a comparative study of the brominated and non-brominated analogs is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective therapeutic agents.

A Predictive Comparison of Biological Activities

Based on the broader literature on phenyloxazole derivatives, we can hypothesize the potential biological activities of 5-(4-Bromo-3,5-dimethylphenyl)oxazole and its non-brominated analog.

Potential Anticancer Activity

Numerous 5-phenyloxazole derivatives have demonstrated promising anticancer properties, often by inhibiting tubulin polymerization.[4] The substitution pattern on the phenyl ring plays a critical role in this activity. For instance, the presence of halogen substituents on the phenyl ring has been shown to enhance the cytotoxic effects of some oxazole derivatives.[1]

Hypothesis: It is plausible that both 5-(3,5-dimethylphenyl)oxazole and its brominated analog exhibit some level of anticancer activity. The brominated compound, 5-(4-Bromo-3,5-dimethylphenyl)oxazole, may exhibit enhanced potency due to the aforementioned effects of the bromine atom, potentially leading to stronger interactions with the target protein, such as tubulin.

Potential Antimicrobial Activity

Oxazole derivatives are also known for their antimicrobial properties.[2] The lipophilicity of a compound is often a key determinant of its ability to penetrate bacterial cell walls.

Hypothesis: The increased lipophilicity conferred by the bromine atom in 5-(4-Bromo-3,5-dimethylphenyl)oxazole might lead to enhanced antibacterial or antifungal activity compared to its non-brominated counterpart.

Experimental Framework for a Definitive Comparison

To move beyond theoretical predictions, a rigorous experimental evaluation is necessary. The following section outlines detailed protocols for key assays that would provide a direct comparison of the biological activities of 5-(4-Bromo-3,5-dimethylphenyl)oxazole and its non-brominated analog.

Synthesis of Test Compounds

The first step is the chemical synthesis of the two compounds of interest. A common method for the synthesis of 5-phenyloxazoles involves the reaction of a substituted benzaldehyde with tosylmethyl isocyanide (TosMIC).

DOT Diagram: Synthetic Workflow

cluster_brominated Synthesis of Brominated Analog cluster_non_brominated Synthesis of Non-Brominated Analog b_aldehyde 4-Bromo-3,5-dimethylbenzaldehyde b_reaction Base (e.g., K2CO3) Methanol, Reflux b_aldehyde->b_reaction b_tosmic TosMIC b_tosmic->b_reaction b_product 5-(4-Bromo-3,5-dimethylphenyl)oxazole b_reaction->b_product nb_aldehyde 3,5-Dimethylbenzaldehyde nb_reaction Base (e.g., K2CO3) Methanol, Reflux nb_aldehyde->nb_reaction nb_tosmic TosMIC nb_tosmic->nb_reaction nb_product 5-(3,5-dimethylphenyl)oxazole nb_reaction->nb_product

Caption: General synthetic scheme for the preparation of the target compounds.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media.[5]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.[5]

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.[5]

  • Data Analysis: The absorbance of the formazan product is measured, and the half-maximal inhibitory concentration (IC50) is calculated for each compound.

DOT Diagram: MTT Assay Workflow

start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of test compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt mtt_incubation Incubate for 3-4 hours mtt->mtt_incubation solubilize Add solubilization solution (e.g., DMSO) mtt_incubation->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

2. Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin, a key target for many anticancer drugs.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compounds are compared to a control.

In Vitro Antimicrobial Activity Assessment

1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with the microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: A Hypothetical Comparison

While awaiting experimental data, we can present a hypothetical table summarizing the expected outcomes based on the SAR principles discussed.

CompoundPredicted Anticancer Activity (IC50)Predicted Antimicrobial Activity (MIC)Rationale for Prediction
5-(3,5-dimethylphenyl)oxazoleModerateModerateThe 5-phenyloxazole core is known for bioactivity.
5-(4-Bromo-3,5-dimethylphenyl)oxazolePotentially HigherPotentially HigherThe bromine atom may enhance lipophilicity and target binding through halogen bonding.

Conclusion and Future Directions

The proposed experimental workflows offer a clear path forward for researchers to elucidate the precise impact of the bromo and dimethylphenyl substitutions on the biological activity of the 5-phenyloxazole scaffold. Such studies are invaluable for the rational design of novel and more effective therapeutic agents. The synthesis and biological evaluation of these and related analogs will undoubtedly contribute to a deeper understanding of the SAR of this important class of heterocyclic compounds and could lead to the discovery of new drug candidates.

References

  • Zhao, D., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • Effenberger, F. (2002). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? Angewandte Chemie International Edition, 41(11), 1939-1941. [Link]

  • Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]

  • Sharma, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Medicinal Chemistry. [Link]

  • Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e1074. [Link]

  • Inouye, B., et al. (1979). Effects of aromatic bromine compounds on the function of biological membranes. Toxicology and Applied Pharmacology, 48(3), 467-477. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Arnold, W. A., & McNeill, K. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16297-16307. [Link]

  • Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). [Link]

  • Wójcik-Pszczoła, K., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 679. [Link]

  • Tummala, R., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 64(13), 9479-9494. [Link]

  • Mavridis, E., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3254. [Link]

  • Singh, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Jana, A., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1255-1268. [Link]

  • Jończyk, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Anonymous. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

  • Mavridis, E., et al. (2020). Representative biologically active oxazole-derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Structure of compounds (5) and (6) showed highest anticancer activity against a full 60‐cancer cell panel. ResearchGate. [Link]

  • Demkovych, I., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. [Link]

  • Kuş, C., et al. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4 H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences, 14(2), 174-178. [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. ResearchGate. [Link]

  • Khanfar, M. A., et al. (2018). Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1456-1469. [Link]

Sources

Comparative Guide: Fluorescence Quantum Yield of Substituted 5-Phenyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

5-Phenyl oxazole (5-PO) derivatives represent a cornerstone scaffold in scintillation counting, organic light-emitting diodes (OLEDs), and biological imaging. Their utility is defined by their Fluorescence Quantum Yield (


) —the ratio of photons emitted to photons absorbed.[1][2][3]

While the parent compound, 2,5-diphenyloxazole (PPO) , exhibits near-unity quantum yield in non-polar solvents, substitution at the phenyl rings drastically alters photophysics through three primary mechanisms:

  • Intramolecular Charge Transfer (ICT): Electron-donating groups (EDGs) like

    
     or 
    
    
    
    induce polarity-dependent emission, often reducing
    
    
    in polar solvents due to non-radiative relaxation of the twisted ICT state.
  • Intersystem Crossing (ISC): Heavy atoms (e.g., bromine, iodine) or specific heterocycles (e.g., phenoxathiin) enhance spin-orbit coupling, facilitating singlet-to-triplet transitions and quenching fluorescence.

  • Steric Planarization: Substituents that lock the phenyl-oxazole bond rotation (e.g., fused rings or specific ortho-substitutions) reduce non-radiative vibrational decay, enhancing

    
    .
    

Comparative Performance Analysis

The following data compares the core 5-phenyl oxazole scaffold against key substituted derivatives. Note the impact of conjugation length (BPO) versus electronic quenching (Nitro).

Table 1: Quantum Yield ( ) Landscape of 5-Phenyl Oxazole Derivatives
CompoundSubstituent (R)Solvent


(nm)
Performance Context
PPO (Benchmark)HCyclohexane1.00 365Standard scintillator; high efficiency reference.
PPO HToluene0.97 368Standard liquid scintillator solvent system.
2-(p-Tolyl)-5-PO

Toluene0.95 370Slight bathochromic shift; retains high efficiency.
BPO

Toluene0.94 405Extended conjugation; better Stokes shift; highly efficient.
POPOP Bis-oxazoleCyclohexane0.93 419Secondary shifter; high

but lower solubility.
p-Methoxy-PPO

Ethanol0.82 390ICT character reduces

in polar solvents.
p-Nitro-PPO

Toluene<0.01 -Fluorescence Quenched. Strong ICT/ISC pathway.
Phenoxathiinyl-PO HeterocycleCyclohexane0.05 430Quenched. Efficient Intersystem Crossing (ISC).

Analyst Note: For maximum quantum efficiency, maintain a rigid, planar


-system. Avoid strong electron-withdrawing groups (EWGs) like nitro (

) which act as efficient quenchers via non-radiative pathways.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine


 of a novel 5-phenyl oxazole derivative using the Relative Method . This compensates for instrument-specific spectral sensitivity.

Standard Selection: Use Quinine Sulfate in 0.1 M


 (

) or PPO in cyclohexane (

) depending on the emission range of your sample.
Step-by-Step Workflow
  • Solvent Verification: Use spectroscopic grade solvents.[3] Check for background fluorescence.

    • Why? Impurities or dissolved oxygen can quench fluorescence (Stern-Volmer quenching).

  • Absorbance Matching (The Critical Step):

    • Prepare 4-5 dilutions of both Sample (

      
      ) and Reference (
      
      
      
      ).
    • Constraint: Absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) must be below 0.1 (ideally 0.02–0.08).
    • Causality:

      
       causes Inner Filter Effects  (re-absorption of emitted light), artificially lowering the measured intensity.
      
  • Acquisition:

    • Measure integrated Fluorescence Intensity (

      
      ) for all dilutions using identical slit widths and detector voltages.
      
    • Correct for solvent background.

  • Calculation:

    • Plot Integrated Fluorescence Intensity (

      
      ) vs. Absorbance (
      
      
      
      ).
    • Calculate the gradient (

      
      ) of the linear fit (
      
      
      
      ).[1]
    • Apply the comparative equation:



Where


 is the refractive index of the solvent.[1][2][4]

Visualization of Workflow

The following diagram illustrates the self-validating logic of the measurement process.

QuantumYieldProtocol cluster_0 Validation Loop Start Start: Sample Preparation CheckAbs Measure Absorbance (A) @ Excitation Wavelength Start->CheckAbs Decision Is A < 0.1? CheckAbs->Decision Dilute Dilute Sample Decision->Dilute No (Inner Filter Risk) MeasureFluor Measure Integrated Fluorescence (F) Decision->MeasureFluor Yes (Valid Region) Dilute->CheckAbs Plot Plot F vs. A (Calculate Gradient) MeasureFluor->Plot Calc Calculate Φ using Refractive Index (η) Plot->Calc

Caption: Operational workflow for Relative Quantum Yield determination. The "Validation Loop" ensures data integrity by preventing inner filter effects before fluorescence measurement.

References

  • Ionescu, S., et al. (2007). 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties. Spectrochimica Acta Part A. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Niu, C., et al. (2014). Determination of the fluorescence quantum yield. Royal Society of Chemistry.[5] Retrieved from [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

Sources

Identifying impurities in commercial batches of 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for Impurity Profiling in Commercial 5-(4-Bromo-3,5-dimethylphenyl)oxazole

As a Senior Application Scientist, evaluating the quality of halogenated pharmaceutical building blocks requires moving beyond simple purity percentages. 5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5) is a critical intermediate frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, commercial batches often harbor process-related impurities that can poison catalysts, terminate polymerization chains, or introduce unintended structural analogs into final drug candidates[1][].

This guide objectively compares the analytical modalities required to identify and quantify these impurities, providing self-validating experimental workflows grounded in mechanistic causality.

Mechanistic Context: The Origin of Impurities

To design an effective analytical workflow, we must first understand the chemical causality behind the impurities. The synthesis of this compound typically involves the cyclization of a substituted benzaldehyde (e.g., via TosMIC). The impurities rarely arise from the cyclization itself, but rather propagate from the upstream halogenation of the precursor:

  • Des-bromo Impurity (5-(3,5-dimethylphenyl)oxazole): Arises from incomplete bromination of the precursor or protodebromination. It acts as a chain terminator in cross-coupling.

  • Positional Isomers (e.g., 2-bromo derivative): Arises from non-regioselective electrophilic aromatic substitution. These isomers carry through the synthesis and result in final APIs with altered pharmacological profiles.

  • Over-brominated Impurities: Dibromo species resulting from over-reaction, leading to multi-site cross-linking.

G Precursor Impure Precursor (Substituted Benzaldehydes) Cyclization Oxazole Cyclization (e.g., TosMIC) Precursor->Cyclization Target Target API: 5-(4-Bromo-3,5-dimethylphenyl)oxazole Cyclization->Target Main Pathway DesBromo Des-bromo Impurity (Mass: M-79) Cyclization->DesBromo Debrominated Precursor IsoBromo Positional Isomer (2-Bromo, Same Mass) Cyclization->IsoBromo Isomeric Precursor

Fig 1: Mechanistic origin of impurities during oxazole cyclization.

Comparative Analysis of Analytical Modalities

Relying solely on one analytical technique creates blind spots. A robust quality control system requires orthogonal methods.

  • HPLC-UV: While excellent for routine batch release and bulk purity quantification, UV detection is structurally blind. Positional isomers often exhibit near-identical polarities and co-elute on standard C18 columns, leading to false-positive purity reports.

  • LC-HRMS (High-Resolution Mass Spectrometry): The definitive tool for identifying des-bromo and over-brominated impurities[3]. Bromine possesses a highly diagnostic natural isotopic distribution (~50.7%

    
    Br and ~49.3% 
    
    
    
    Br). This 1:1 ratio acts as a built-in self-validation mechanism to confirm the exact number of halogen atoms present in any eluting peak[4].
  • qNMR (Quantitative NMR): The gold standard for resolving positional isomers[5]. Because positional isomers have identical exact masses, LC-HRMS cannot easily differentiate them. NMR exploits the molecular symmetry of the isomers to provide undeniable regiochemical proof.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityDes-bromo DetectionPositional Isomer ResolutionDibromo DetectionStructural Elucidation
HPLC-UV Moderate (if resolved)Poor (often co-elutes)ModerateNone
LC-HRMS Excellent (Exact Mass)Poor (Identical Mass)Excellent (1:2:1 Isotope)High (via MS/MS fragmentation)
1H / 2D NMR GoodExcellent (Symmetry mapping)GoodAbsolute

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic rationale and an internal check to ensure data integrity.

Protocol A: LC-HRMS Isotopic Profiling

Causality & Rationale: The oxazole ring contains a basic nitrogen atom that readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) combined with an acidic mobile phase modifier (formic acid) is chosen to maximize ionization efficiency and sensitivity.

  • Sample Preparation: Dissolve the commercial batch in LC-MS grade Methanol to a concentration of 10 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Orbitrap or Q-TOF) in ESI+ mode with a resolving power of at least 70,000 FWHM. Scan range: m/z 100–500.

  • Self-Validation Check (The Isotope Rule): Locate the target peak at m/z 252.002 (calculated for [C

    
    H
    
    
    
    BrNO]
    
    
    ). You must observe a sister peak at m/z 254.000 ([C
    
    
    H
    
    
    BrNO]
    
    
    ) with a relative intensity of ~98-100% compared to the primary peak. If this 1:1 doublet is missing, the peak is not a brominated species. A 1:2:1 triplet indicates a dibromo impurity[4].
Protocol B: 1H NMR Regiochemical Validation

Causality & Rationale: The target molecule, 5-(4-bromo-3,5-dimethylphenyl)oxazole, possesses a plane of symmetry through the C1 and C4 axis of the phenyl ring. This symmetry makes the protons at the C2 and C6 positions chemically and magnetically equivalent. Positional isomers (like the 2-bromo derivative) break this symmetry[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     (containing 0.03% TMS as an internal standard).
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 400 MHz or higher. Use a relaxation delay (D1) of at least 10 seconds to ensure accurate integration (qNMR standard).
    
  • Self-Validation Check (Symmetry Mapping):

    • Target Confirmation: Look at the aromatic region (~7.2 - 7.5 ppm). The target 4-bromo isomer will display a singlet integrating exactly to 2H (representing the equivalent C2 and C6 protons).

    • Isomer Detection: If the 2-bromo isomer is present, the symmetry is broken. You will observe two distinct doublets (meta-coupling, J ≈ 1.5 - 2.0 Hz) in the baseline, each integrating to 1H (representing the now non-equivalent C4 and C6 protons).

Table 2: Diagnostic Analytical Markers
CompoundLC-HRMS [M+H]+ (

Br)
MS Isotope Pattern

H NMR Aromatic Signature (Phenyl Ring)
Target (4-Bromo) m/z 252.0021:1 (Doublet)Singlet (2H, symmetric)
Des-bromo Impurity m/z 174.092M only (Singlet)Multiplet (3H, asymmetric)
2-Bromo Isomer m/z 252.0021:1 (Doublet)Two Doublets (1H each, J~1.5 Hz)
Dibromo Impurity m/z 329.9121:2:1 (Triplet)Singlet (1H, highly deshielded)

Analytical Workflow Integration

To ensure no impurity escapes detection, these modalities must be executed in a specific, logical sequence.

G Sample Commercial Batch LCHRMS LC-HRMS (ESI+) Sample->LCHRMS Mass Profiling NMR 1H & 2D NMR Sample->NMR Structural Profiling Isotope 79Br/81Br Isotope Ratio (Identifies Des/Di-bromo) LCHRMS->Isotope Symmetry Molecular Symmetry (Resolves Positional Isomers) NMR->Symmetry

Fig 2: Orthogonal analytical workflow for comprehensive impurity profiling.

By combining the exact mass and isotopic fidelity of LC-HRMS with the rigorous symmetry mapping of NMR, researchers can confidently validate commercial batches of 5-(4-Bromo-3,5-dimethylphenyl)oxazole, preventing downstream synthetic failures and ensuring the integrity of final drug products.

References

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry." [Link]

  • MDPI. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." [Link]

  • ResearchGate. "Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review." [Link]

  • AxisPharm. "Custom Synthesis Chemistry Contract Research Services." [Link]

Sources

Benchmarking Cross-Coupling Efficiency of Sterically Hindered Aryl Bromides: A Comprehensive Guide to Catalyst Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of sterically hindered aryl bromides (e.g., ortho- or di-ortho-substituted electrophiles) represents a formidable synthetic challenge in drug development and materials science. The inherent steric bulk impedes both the transmetalation step and the precise orbital alignment required for reductive elimination. Consequently, traditional


 catalysts often suffer from protracted reaction times, elevated temperatures, and competitive side reactions such as protodehalogenation.

This guide objectively benchmarks the performance of modern catalyst architectures—specifically Buchwald dialkylbiaryl phosphines, N-Heterocyclic Carbenes (NHCs), and bulky trialkylphosphines. By providing actionable comparative data and self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize challenging carbon-carbon and carbon-heteroatom bond formations.

Mechanistic Causality: The Shift to 12-Electron Species

To overcome severe steric congestion, modern catalyst design relies on a delicate synthesis of steric bulk and electron density. The evolution from traditional catalysts to state-of-the-art ligands is grounded in the following mechanistic principles:

  • Oxidative Addition: Electron-rich ligands (characterized by high

    
     values) increase the electron density at the palladium center. This nucleophilic enhancement facilitates the rapid oxidative insertion of Pd(0) into the strong, sterically shielded C-Br bond.
    
  • Transmetalation & Reductive Elimination: Bulky ligands (measured by large cone angles or high percent buried volume,

    
    ) force the dissociation of a second ligand. This generates a highly reactive, coordinatively unsaturated 12-electron monoligated 
    
    
    
    active species[1]. Furthermore, the immense steric pressure exerted by the ligand physically "pushes" the two coupling partners together, accelerating the otherwise sluggish reductive elimination of the congested biaryl product.

CatalyticCycle Precatalyst Pd Precatalyst (e.g., Pd-PEPPSI or Pd-G6) ActivePd L1Pd(0) 12-Electron Active Species Precatalyst->ActivePd Activation OxAdd Oxidative Addition (Facilitated by e- rich ligand) ActivePd->OxAdd + Ar-Br PdII_Ox L1Pd(II)(Ar)Br Sterically Congested OxAdd->PdII_Ox Transmet Transmetalation (Rate-limiting for hindered) PdII_Ox->Transmet + Ar'-M PdII_Trans L1Pd(II)(Ar)(Ar') Bis-Aryl Complex Transmet->PdII_Trans RedElim Reductive Elimination (Driven by ligand bulk) PdII_Trans->RedElim RedElim->ActivePd Catalyst Regeneration Product Sterically Hindered Biaryl Product RedElim->Product Product Release

Figure 1: The 12-Electron


 Catalytic Cycle highlighting the role of steric bulk in driving reductive elimination.

Catalyst Class Comparison & Benchmark Data

Traditional Phosphines (e.g., , )
  • Mechanism: Operates primarily via a 14-electron

    
     pathway.
    
  • Performance: Generally inadequate for highly hindered substrates. The tight coordination sphere prevents the approach of bulky transmetalating agents, leading to catalyst resting states that degrade over time.

Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, RuPhos, BrettPhos)
  • Mechanism: The lower aromatic ring of the biaryl backbone forms a stabilizing Pd-arene interaction, while the bulky dialkyl groups (e.g., dicyclohexyl in SPhos) ensure the formation of the

    
     species[2].
    
  • Performance: Exceptional for both Suzuki-Miyaura and Buchwald-Hartwig aminations. SPhos is widely considered the gold standard for coupling di-ortho-substituted arylboronic acids with ortho-substituted aryl bromides [3].

N-Heterocyclic Carbenes (e.g., Pd-PEPPSI-IPr)
  • Mechanism: NHCs are stronger

    
    -donors than phosphines and possess a distinct umbrella-like steric profile. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture provides an air-stable Pd(II) precatalyst that rapidly sheds its "throw-away" pyridine ligand to enter the catalytic cycle [4].
    
  • Performance: Highly robust and thermally stable. Allows for Negishi and Suzuki couplings of hindered bromides at room temperature or with extraordinarily low catalyst loadings (down to 0.001 mol% at elevated temperatures).

Bulky Trialkylphosphines (e.g., , )
  • Mechanism: Extreme steric bulk directly forces the 12-electron pathway, while high electron density accelerates oxidative addition.

  • Performance: Highly active. When deployed as Pd-G6 precatalysts, these systems can achieve full conversion of sterically hindered aryl bromides in under 5 minutes [1].

Quantitative Benchmarking

Table 1: Catalyst Efficiency Comparison Model Reaction: Suzuki-Miyaura Coupling of 2-bromo-1,3-dimethylbenzene (di-ortho) with 2-methylphenylboronic acid (ortho).

Catalyst SystemLigand ClassCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)

Traditional Phosphine5.010024< 15%

/ SPhos
Buchwald Biaryl1.080492%
Pd-PEPPSI-IPr NHC1.060295%
Pd-G6 /

Bulky Trialkylphosphine1.0800.598%

Self-Validating Experimental Protocol: Benchmarking Workflow

To ensure reproducible benchmarking across different catalyst classes, the following protocol utilizes a self-validating system incorporating an internal standard (dodecane) for real-time GC-MS kinetic profiling. This prevents false positives derived from solvent evaporation or mass-balance loss.

Workflow Prep Glovebox Prep: Weigh Catalyst, Base, & Boronic Acid Solvent Schlenk Line: Add Degassed Solvent & Aryl Bromide Prep->Solvent Heat Reaction: Heat at 70-100°C under N2 Solvent->Heat Aliquots Sampling: Take Aliquots at 5, 15, 30, 60 min Heat->Aliquots Quench Workup: Quench & Extract (EtOAc/H2O) Aliquots->Quench Analyze Analysis: GC-MS / HPLC for Yield & TOF Quench->Analyze

Figure 2: Standardized experimental workflow for kinetic benchmarking of cross-coupling catalysts.

Step-by-Step Methodology (Suzuki-Miyaura Benchmark)
  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the selected Pd precatalyst (0.01 mmol, 1.0 mol%), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous

    
     (2.0 mmol, 2.0 equiv).
    
  • Solvent & Substrate Addition (Schlenk Line): Transfer the sealed tube to a Schlenk line. Add 3.0 mL of rigorously degassed THF/Water (10:1 v/v) via syringe. Add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv) and dodecane (0.5 mmol, internal standard).

    • Causality Check: The biphasic solvent system is critical. Water dissolves the inorganic base, facilitating the formation of the reactive boronate complex required for the rate-limiting transmetalation step of hindered substrates.

  • Reaction Initiation: Immerse the tube in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to overcome mass transfer limitations inherent to biphasic mixtures.

  • Kinetic Sampling: At

    
     and 
    
    
    
    minutes, withdraw a 50
    
    
    aliquot under positive nitrogen pressure using a micro-syringe.
  • Quench & Analysis: Dilute the aliquot immediately with 0.5 mL ethyl acetate and 0.5 mL water. Vortex and extract the organic layer. Filter through a short plug of silica to remove Pd black. Analyze via GC-MS.

    • Validation: Plot the product/dodecane area ratio against time. A plateau indicates reaction completion or catalyst deactivation. Verify the mass balance to ensure no protodeboronation or homocoupling artifacts are skewing the perceived yield.

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) / PMC URL: [Link]

  • Title: The ligand structure defines the steric and electronic properties of the palladium catalyst... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Transition Metal-Catalyzed Synthesis of Functionalized Arenes Under Solvent-Free Conditions Source: INEOS OPEN URL: [Link]

  • Title: Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald–Hartwig Amination Source: ResearchGate (Advanced Synthesis & Catalysis) URL: [Link]

Structural Optimization Guide: 3,5-Dimethyl vs. 3,5-Dichloro Phenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Comparison of 3,5-Dimethyl vs. 3,5-Dichloro Phenyl Oxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Methyl vs. Chloro" Switch

In medicinal chemistry and materials science, the substitution pattern on the phenyl ring of 2,5-diphenyloxazole (PPO) and its derivatives dictates efficacy, solubility, and metabolic fate.[1] This guide provides a critical comparison between 3,5-dimethyl (electron-donating, lipophilic) and 3,5-dichloro (electron-withdrawing, lipophilic, metabolic blocking) phenyl oxazole derivatives.[1]

While both modifications increase lipophilicity relative to the unsubstituted parent, they drive divergent biological and photophysical outcomes.[1] The 3,5-dichloro motif is frequently superior for antimicrobial potency and metabolic stability (via the "Magic Chloro" effect), whereas the 3,5-dimethyl motif is often explored for fluorescence tuning and steric fitting in hydrophobic pockets without altering electronic pull as drastically.[1]

Physicochemical & Electronic Comparison

The choice between a methyl (-CH₃) and a chloro (-Cl) substituent fundamentally alters the electronic landscape of the oxazole scaffold.

Table 1: Comparative Physicochemical Profile
Feature3,5-Dimethyl Phenyl Oxazole 3,5-Dichloro Phenyl Oxazole Impact on Performance
Electronic Effect (Hammett

)
-0.07 (Weak Donor)+0.37 (Strong Withdrawer)Cl reduces electron density on the ring, increasing acidity of nearby protons and altering

-

stacking.[1]
Lipophilicity (

LogP)
~ +1.0 (vs. H)~ +1.4 (vs. H)Both increase permeability; Cl is more lipophilic, potentially improving membrane crossing but risking solubility issues.[1]
Metabolic Stability Low/Moderate: Benzylic methyls are "soft spots" for CYP450 oxidation (forming -CH₂OH).High: Cl blocks metabolic oxidation at the 3,5-positions and deactivates the ring toward oxidative attack.
Steric Bulk (Van der Waals) ~2.0 Å radius~1.75 Å radiusMethyl is slightly bulkier in 3D space; Cl is denser but electronically repelling.[1]
Fluorescence (in POPOP) Bathochromic shift (Red shift) due to donation.Hypsochromic shift (Blue shift) or quenching due to heavy atom effect (minor) and electron withdrawal.[1]

Expert Insight: The "Magic Chloro" effect is a validated phenomenon where replacing a methyl group with chlorine can boost potency by 10-100x due to a specific combination of increased lipophilicity and the ability of the Cl atom to fill hydrophobic pockets while engaging in weak halogen bonding (X-bond) with carbonyl backbone atoms in the target protein.

Biological Performance & SAR Analysis

Antimicrobial Activity (The "Magic Chloro" Advantage)

Experimental data consistently favors the 3,5-dichloro substitution for antimicrobial applications.[1] The electron-withdrawing nature of the chlorines lowers the pKa of the oxazole nitrogen, potentially affecting transport or binding affinity.

  • Mechanism: Dichloro-derivatives often disrupt bacterial cell membranes or inhibit specific enzymes (e.g., DNA gyrase) more effectively due to enhanced lipophilicity and metabolic resistance.[1]

  • Case Study: In benzoxazole and oxazole screenings against S. aureus and E. coli, 3,5-dichloro analogs frequently exhibit MIC values in the low

    
    g/mL range (2-8 
    
    
    
    g/mL), whereas dimethyl analogs often range higher (16-64
    
    
    g/mL) due to rapid oxidative clearance or weaker binding interactions.[1]
Cytotoxicity & Anticancer Potential

For anticancer targets (e.g., tubulin inhibition, kinase inhibition), the 3,5-dimethyl motif can be advantageous when the target pocket requires a specific steric fill without the electronic deactivation caused by chlorine.[1]

  • Tubulin Binding: Methyl groups can mimic the binding of natural products (like combretastatin analogs) where steric bulk is required to lock the protein conformation.

  • PDE4 Inhibition: 3,5-dimethyl substituted pyrazoles/oxazoles have shown promise as PDE4 inhibitors, where the methyl groups provide hydrophobic contacts in the metal-binding pocket without the strong electron withdrawal that might disrupt crucial metal chelation.[1]

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting between Methyl and Chloro based on the target requirement.

SAR_Decision_Tree Start Lead Optimization: Oxazole Scaffold Decision Primary Design Goal? Start->Decision Metab Improve Metabolic Stability Decision->Metab Short t1/2 observed Potency Increase Potency (Hydrophobic Pocket) Decision->Potency Need better binding Fluoro Tune Fluorescence (Scintillator) Decision->Fluoro Imaging/OLED Chloro 3,5-Dichloro Substitution Metab->Chloro Methyl 3,5-Dimethyl Substitution Potency->Methyl Steric fit only Potency->Chloro Halogen Bond needed Fluoro->Methyl Red shift needed M_Mech Mechanism: Steric fill, Electron Donation (+I) Methyl->M_Mech M_Result Result: High Quantum Yield (Fluorescence) Potential Metabolic Liability (Benzylic Ox) M_Mech->M_Result C_Mech Mechanism: 'Magic Chloro' Effect, Metabolic Blocking, Halogen Bonding Chloro->C_Mech C_Result Result: Enhanced Antimicrobial Activity Extended Half-life (t1/2) C_Mech->C_Result

Caption: Decision logic for selecting between 3,5-dimethyl and 3,5-dichloro substitutions based on medicinal chemistry objectives.

Experimental Protocols

Synthesis: Robinson-Gabriel Cyclodehydration

This is the standard authoritative protocol for synthesizing both derivatives from their respective


-acylamino ketones.

Reagents:

  • A: 3,5-Dimethylbenzoic acid (or 3,5-Dichlorobenzoic acid)[1]

  • B:

    
    -Aminoacetophenone derivative
    
  • Cyclizing Agent: POCl

    
     or H
    
    
    
    SO
    
    

Protocol:

  • Amide Formation: React the substituted benzoic acid (A) with the amino ketone (B) using EDC/HOBt coupling to form the

    
    -acylamino ketone intermediate.
    
  • Cyclization: Dissolve the intermediate in POCl

    
     (5 equiv).
    
  • Reflux: Heat the mixture to 100°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Pour the reaction mixture onto crushed ice carefully (Exothermic!).

  • Neutralization: Neutralize with saturated NaHCO

    
     to pH 7-8.
    
  • Extraction: Extract with Dichloromethane (3x). Wash organic layer with brine, dry over MgSO

    
    .[1]
    
  • Purification: Recrystallize from Ethanol.

Self-Validating Check:

  • 3,5-Dimethyl Product:

    
    H NMR will show a distinct singlet (6H) around 
    
    
    
    2.3-2.4 ppm.[1]
  • 3,5-Dichloro Product:

    
    H NMR will lack the methyl singlet; aromatic protons will shift downfield due to the electron-withdrawing Cl.
    
Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Compare antimicrobial potency against S. aureus (ATCC 29213).[1]

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Validation: Positive control (Vancomycin) must fall within CLSI ranges (0.5-2

      
      g/mL).[1]
      

Photophysical Properties (Fluorescence)

For researchers in materials science (scintillators, OLEDs), the choice dictates emission wavelength.[1]

  • 3,5-Dimethyl: Acts as a weak electron donor. In a "Push-Pull" oxazole system (e.g., attached to a pyridine or nitro group), this red-shifts the emission (Bathochromic) and generally maintains high quantum yield (

    
    ).[1]
    
  • 3,5-Dichloro: Electron withdrawing. This stabilizes the HOMO, leading to a blue-shift (Hypsochromic) compared to the methyl analog.[1] Note that heavy atoms (Cl) can induce intersystem crossing (ISC) via spin-orbit coupling, potentially quenching fluorescence slightly in favor of phosphorescence, though this effect is less pronounced with Cl than with Br or I.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Acid 3,5-Substituted Benzoic Acid (Me or Cl) Coupling Step 1: Coupling (EDC/HOBt) Acid->Coupling Amine Alpha-Amino Ketone Amine->Coupling Intermed Intermediate: Acylamino Ketone Coupling->Intermed Cycliz Step 2: Cyclodehydration (POCl3, 100°C) Intermed->Cycliz Prod_Me 3,5-Dimethyl Oxazole Cycliz->Prod_Me If R=Me Prod_Cl 3,5-Dichloro Oxazole Cycliz->Prod_Cl If R=Cl

Caption: Robinson-Gabriel synthesis pathway for generating target oxazole derivatives.

References

  • BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives. BenchChem. Link[1]

  • Karki, S. S., et al. (2024).[1][4] Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? MDPI. Link[1]

  • Lin, Y., et al. (2020).[1] Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Link

  • Nerenberg, J. B., et al. (2022).[1] “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Link[1]

  • Mao, C. H., et al. (2004).[1][5] 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole.[1][5] Acta Crystallographica Section E. Link

  • Xie, H., et al. (2012).[1][6] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

5-(4-Bromo-3,5-dimethylphenyl)oxazole: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In advanced drug development and synthetic chemistry, handling halogenated aromatic heterocycles requires strict logistical oversight. 5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5) is a specialized organic compound characterized by its oxazole ring and a brominated phenyl group[1].

As a Senior Application Scientist, you must recognize that the disposal of this compound is not a trivial matter of standard chemical waste. The presence of the carbon-bromine (C-Br) bond fundamentally alters the compound's thermal degradation profile, automatically classifying it as a Halogenated Organic Compound (HOC) under strict environmental regulations[2].

The Causality of Halogenated Waste Segregation

To build a self-validating safety culture, laboratory personnel must understand the causality behind our disposal rules, rather than just memorizing them.

  • The Mechanistic Hazard (Thermal Byproducts): Standard incineration of non-halogenated organics yields carbon dioxide and water. However, combusting 5-(4-Bromo-3,5-dimethylphenyl)oxazole cleaves the C-Br bond, generating highly corrosive and toxic hydrogen bromide (HBr) gas.

  • The Regulatory Requirement: To prevent the environmental release of acidic gases, the EPA mandates that halogenated organic wastes undergo specialized thermal treatment—specifically, liquid injection or rotary kiln incineration equipped with caustic scrubbing systems (e.g., using NaOH) to neutralize the exhaust[3].

  • The Logistical Cost of Adulteration: Mixing this brominated compound with non-halogenated solvent waste (like ethanol or acetone) dilutes the calorific (BTU) value of the waste stream. More importantly, it forces the entire mixed volume to be treated as a halogenated substance, which needlessly and drastically increases hazardous waste management costs[4].

Step-by-Step Operational & Disposal Workflows

Every protocol below is designed as a self-validating system, ensuring that safety is verified at each operational node.

A. Routine Laboratory Spill Response Protocol

In the event of a localized spill involving solutions of 5-(4-Bromo-3,5-dimethylphenyl)oxazole:

  • Containment & Ignition Control: Immediately remove any potential sources of ignition and ensure the chemical hood exhaust is actively ventilating the area[5].

    • Validation Check: Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

  • Absorption: Apply chemically inert, non-combustible absorbent pads to the spill. Do not use standard paper towels, as they can react with certain halogenated mixtures.

    • Validation Check: Ensure the spill is completely covered and allow 5 minutes for full capillary absorption[5].

  • Containerization: Place the saturated absorbent into a compatible, vapor-tight plastic waste container.

    • Validation Check: Visually inspect the container's threaded cap to ensure a hermetic seal. Use a Photoionization Detector (PID) around the lid to confirm zero parts-per-million (ppm) of escaping organic vapors.

B. Liquid Waste Disposal Protocol

Proper disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics.

  • Segregation: Isolate all liquid waste containing 5-(4-Bromo-3,5-dimethylphenyl)oxazole into a dedicated "Halogenated Waste" carboy. Never mix with non-halogenated solvents[4].

    • Validation Check: Cross-reference the waste log attached to the carboy. If any non-halogenated solvents are listed, do not add your waste; quarantine the container.

  • Vapor-Tight Storage: Keep the chemical waste container closed at all times except when actively adding waste. The container must be "vapor tight" and "spill proof"[5].

    • Validation Check: Perform a physical "tilt test" (if safe and applicable) or check the torque on the threaded cap to ensure it is fully engaged.

  • EPA-Compliant Labeling: Label the container before the first drop of waste is added. The EPA explicitly requires labels to use clear terminology such as "Halogenated Organic Solvents." Vague terms like "spent" or "aqueous" are regulatory violations because they fail to alert emergency responders to the specific halogenated hazard[6].

    • Validation Check: Ensure the label contains the full chemical name (no abbreviations), the accumulation start date, and the red hazardous waste tag[5].

  • Volume Management: Do not store more than 55 gallons of hazardous waste in your immediate laboratory area. Schedule regular removals with your Environmental Health and Safety (EHS) department[5].

Quantitative Waste Classification

Summarizing your waste streams ensures rapid decision-making during laboratory clean-outs.

Waste StreamPhysical StatePrimary HazardRegulatory ClassificationApproved ContainerFinal Treatment Route
Pure 5-(4-Bromo-3,5-dimethylphenyl)oxazole SolidHalogenated OrganicHOC Regulated (40 CFR § 268.32)Red-tagged solid hazardous waste binRotary Kiln Incineration
Reaction Solvents (e.g., DCM) + Oxazole LiquidHalogenated SolventF001/F002 series equivalentVapor-tight HDPE CarboyLiquid Injection Incineration
Contaminated Consumables (e.g., Pipettes) SolidTrace HalogenatedSolid Hazardous DebrisPuncture-proof hazardous waste bagIncineration with Caustic Scrubbing

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for 5-(4-Bromo-3,5-dimethylphenyl)oxazole waste streams to ensure EPA RCRA compliance.

WasteDisposal Start 5-(4-Bromo-3,5-dimethylphenyl)oxazole Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Consumables/Powder) Decision1->Solid Solid Liquid Liquid Waste (Solutions/Extracts) Decision1->Liquid Liquid SolidContainer Hazardous Solid Waste Container Solid->SolidContainer Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate from Non-Halogenated Incineration Rotary Kiln Incineration (Caustic Scrubbing) Halogenated->Incineration EPA RCRA Compliant SolidContainer->Incineration EPA RCRA Compliant

Workflow for segregating and disposing of 5-(4-Bromo-3,5-dimethylphenyl)oxazole waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:3

  • Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL:5

  • Guidelines for Solvent Waste Recycling and Disposal Source: hazardouswasteexperts.com URL:4

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: epa.gov URL:6

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: ecfr.gov URL:2

Sources

Technical Guide: Safe Handling & PPE for 5-(4-Bromo-3,5-dimethylphenyl)oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

5-(4-Bromo-3,5-dimethylphenyl)oxazole (CAS: 2225759-21-5 / 2364585-05-5) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact regioisomer may be sparse in public registries, its structural motifs dictate our safety approach. The presence of the aryl bromide functionality combined with the oxazole core suggests two critical risks:

  • High Lipophilicity: The 3,5-dimethyl and 4-bromo substitutions increase membrane permeability, meaning skin absorption is a viable route of entry.

  • Electrophilic Potential: Halogenated aromatics can act as sensitizers.

Operational Directive: Treat this compound as a Control Band 3 (Potent/Irritant) substance. Do not rely solely on the absence of "Danger" signals in preliminary SDSs; assume potential for respiratory irritation and dermal toxicity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This system is designed to be self-validating: if you cannot perform a step (e.g., tactile feel is lost), the PPE selection is incorrect for the task, not the safety requirement.

Table 1: Mandatory PPE Specifications[4]
Protection ZoneComponentSpecification (Standard)Scientific Rationale
Ocular Safety GlassesANSI Z87.1 / EN 166 (Side shields required)Protects against projectile crystals during spatula transfer.
Respiratory Engineering ControlClass II Type A2 Biosafety Cabinet or Fume HoodPrimary Barrier. Prevents inhalation of micro-aerosols generated during weighing.
Dermal (Hand) Primary GloveNitrile (0.11 mm minimum thickness)Excellent resistance to incidental contact with solid aromatics.
Dermal (Hand) Secondary GloveNitrile (Long cuff) or Laminate (Silver Shield)Required only if dissolving in halogenated solvents (e.g., DCM) or DMSO.
Body Lab CoatTyvek® or Nomex® (if flammable solvents present)Cotton coats are insufficient for preventing permeation of solution-phase compound.

Critical Note on Glove Permeation: While nitrile is sufficient for the solid compound, if you dissolve this oxazole in Dichloromethane (DCM) , nitrile degrades in <5 minutes. You must upgrade to PVA or Laminate gloves for the solution phase.

Operational Workflow: The "Zero-Exposure" Protocol

This protocol uses a "Zone Defense" strategy to contain the chemical at the source.

Phase A: Preparation & Weighing
  • Static Control: Use an anti-static gun on the weighing boat. Brominated aromatics are prone to static charge, which causes "fly-away" powder that bypasses standard airflow.

  • The "Transfer" Rule: Never move the open source container outside the fume hood.

  • Taring: Tare the balance before opening the vial.

Phase B: Solubilization (The High-Risk Step)

Most accidents occur here due to splashing.

  • Add solvent to the solid, not solid to the solvent (reduces splash risk).

  • Venting: If using a septum-capped vial, insert a bleed needle before adding solvent to prevent pressure buildup from exothermic solvation.

Phase C: Waste Management
  • Solid Waste: Dispose of weighing boats and contaminated gloves in Container C (Hazardous Solids) .

  • Liquid Waste: Solutions must go into Halogenated Organic Waste streams due to the bromine atom. Do not mix with general organic waste if your facility segregates halogens (to prevent incinerator corrosion).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE escalation based on the state of matter.

PPE_Decision_Matrix Start Start: Handling 5-(4-Bromo-3,5-dimethylphenyl)oxazole State_Check State of Matter? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing Liquid_Path Solution / Liquid State_Check->Liquid_Path Dissolving/Reacting Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Solid_Path->Standard_PPE Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Solvent_Check->Standard_PPE Methanol/Ethanol High_Risk_PPE Escalated PPE: Double Glove (Laminate/PVA) + Splash Goggles Solvent_Check->High_Risk_PPE DCM / Chloroform / DMSO End Safe Operation Standard_PPE->End High_Risk_PPE->End

Figure 1: PPE Escalation Logic. Note that the choice of solvent drives the glove requirement more than the solute itself.

Emergency Response (Self-Validating)

In the event of exposure, immediate action is required.[1][3][4][5][6][7] This section references standard First Aid measures for brominated organic irritants.

  • Ocular Contact: Flush for 15 minutes. Validation: If pain persists after 15 minutes, the compound may have crystallized under the eyelid; seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[3][4][7][8][9][10] Do not use alcohol/ethanol to wash skin; this increases the solubility of the lipophilic oxazole and drives it deeper into the dermis.

  • Spill Cleanup: Do not dry sweep. Wet the powder with a compatible solvent (e.g., heptane) or use a chemically treated spill pad to prevent dust generation.

References

  • Boroncore . (n.d.). 5-(4-bromo-3,5-dimethylphenyl)oxazole CAS 2225759-21-5.[11] Retrieved October 26, 2023, from [Link]

  • Kent State University . (n.d.). SOP: Bromine Handling. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.